molecular formula C5H8O2 B8715872 Pentanal, 3-oxo- CAS No. 623-38-1

Pentanal, 3-oxo-

Cat. No.: B8715872
CAS No.: 623-38-1
M. Wt: 100.12 g/mol
InChI Key: ZNNXJRURXWWGLN-UHFFFAOYSA-N
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Description

Pentanal, 3-oxo- is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanal, 3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanal, 3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

623-38-1

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-oxopentanal

InChI

InChI=1S/C5H8O2/c1-2-5(7)3-4-6/h4H,2-3H2,1H3

InChI Key

ZNNXJRURXWWGLN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC=O

Origin of Product

United States

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Pentanal, 3-oxo-

This guide provides a comprehensive technical overview of Pentanal, 3-oxo- (CAS No. 623-38-1), a bifunctional organic compound of significant interest in synthetic chemistry and drug development. As a β-keto aldehyde, its unique structural arrangement, featuring both a ketone and an aldehyde group, imparts a high degree of reactivity that is both synthetically useful and a considerable challenge in terms of stability and handling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and providing robust protocols for its characterization and management.

Pentanal, 3-oxo-, also known as 3-oxopentanal, is a five-carbon chain containing a terminal aldehyde group and a ketone group at the C-3 position[1][2][3]. This 1,3-dicarbonyl arrangement is the primary determinant of its chemical personality, governing its structure, reactivity, and stability.

The fundamental properties of 3-oxopentanal are summarized below. These values, particularly the predicted pKa, are critical for understanding its behavior in various chemical environments. The relatively low pKa, for instance, indicates the acidity of the α-hydrogens situated between the two carbonyl groups, a key factor in its enolization and subsequent reactivity.

PropertyValueSource
Molecular Formula C₅H₈O₂[4][5]
Molecular Weight 100.12 g/mol [4][5]
CAS Number 623-38-1[4][5]
Boiling Point 145.4°C at 760 mmHg[6]
Density 0.948 g/cm³[6]
Flash Point 46.4°C[6]
pKa (Predicted) 5.81 ± 0.23[6]
Topological Polar Surface Area 34.1 Ų[4][5]
Hydrogen Bond Acceptor Count 2[4][5]
Rotatable Bond Count 3[4][5]

The Dynamic Equilibrium: Keto-Enol Tautomerism

A central feature of β-dicarbonyl compounds is their existence as a dynamic equilibrium of two constitutional isomers, known as tautomers: the keto form and the enol form[7][8]. This phenomenon, keto-enol tautomerism, is not merely a theoretical concept but a practical reality that dictates the compound's reactivity. The enol form, while often the minor component for simple ketones, can be significantly stabilized in 1,3-dicarbonyl systems like 3-oxopentanal[9].

The stabilization of the enol tautomer is primarily attributed to two factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring via hydrogen bonding with the carbonyl oxygen, further lowering its energy.

This equilibrium is catalyzed by both acid and base.[10][11] Understanding this equilibrium is paramount, as the enol form is often the more nucleophilic and reactive species in many synthetic transformations.

Caption: Keto-enol equilibrium of Pentanal, 3-oxo-.

Inherent Instability and Degradation Pathways

Pentanal, 3-oxo- is an inherently reactive and unstable molecule. Researchers must anticipate and mitigate several degradation pathways to ensure experimental integrity and product purity.[12] The high reactivity stems from the presence of two electrophilic carbonyl carbons, acidic α-hydrogens, and the potential for enolate formation.

Key degradation pathways include:

  • Aldol Condensation: The enolate, readily formed under neutral or basic conditions, can act as a nucleophile, attacking the aldehyde of another molecule.[13] This self-condensation reaction can lead to a complex mixture of oligomers and polymers, which is often observed as an intractable residue upon storage.

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, converting it to the corresponding carboxylic acid (3-oxopentanoic acid).[1]

  • Hydration: In aqueous media, the electrophilic aldehyde carbon can be attacked by water to form an equilibrium with the corresponding geminal diol (3-oxopentane-1,1-diol). While reversible, this alters the chemical nature and reactivity of the molecule.[12][14]

The stability is highly pH-dependent.

  • Basic Conditions (pH > 7): Strongly favor enolate formation, accelerating aldol condensations and potentially retro-Claisen type reactions.[12]

  • Acidic Conditions (pH < 7): Can catalyze enolization and hydration of the aldehyde group.[12] Neutral to slightly acidic conditions (pH 4-6) are generally preferred to minimize base-catalyzed degradation.

Degradation_Pathways Main Pentanal, 3-oxo- Aldol Oligomers / Polymers Main->Aldol Self-Condensation (Base-catalyzed) Oxidation 3-Oxopentanoic Acid Main->Oxidation O₂ / Oxidants Hydration Gem-diol Hydrate Main->Hydration H₂O (aqueous media)

Caption: Major degradation pathways for Pentanal, 3-oxo-.

Protocols for Handling, Storage, and Experimentation

Given its instability, strict adherence to proper handling and storage protocols is crucial for obtaining reliable and reproducible results.

Recommended Storage Protocol

The objective is to minimize exposure to catalysts for degradation (air, moisture, light, and elevated temperature).

  • Aliquot: Upon receipt or synthesis, immediately aliquot the material into smaller, single-use vials. This minimizes freeze-thaw cycles and contamination of the bulk stock.

  • Inert Atmosphere: Blanket each vial with an inert gas (e.g., Argon or Nitrogen) before sealing.

  • Temperature: Store at low temperatures. For long-term storage, -20°C is recommended, and -80°C is ideal. Related β-keto acids have shown stability for years when stored at -15°C.[15]

  • Light Protection: Use amber vials or store containers in the dark to prevent potential photochemical degradation.

Experimental Best Practices
  • Buffer Selection: The choice of buffer is critical in aqueous experiments. Avoid buffers containing primary amines , such as Tris, as they will react with the aldehyde to form Schiff bases, consuming the reagent and compromising the experiment.[16]

    • Recommended Buffers: Phosphate, HEPES, or MOPS are excellent non-reactive alternatives.[16]

  • Solution Preparation: Prepare solutions of 3-oxopentanal immediately before use. Do not store stock solutions, even when frozen, for extended periods unless their stability under those specific conditions has been validated.

  • Atmosphere: For reactions sensitive to oxidation, de-gas solvents and conduct experiments under an inert atmosphere.

Analytical Characterization Workflow

A multi-technique approach is necessary for unambiguous characterization and stability assessment.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for characterizing the keto-enol equilibrium.

    • ¹H NMR: Expect distinct signals for each tautomer. Key diagnostic peaks include the aldehydic proton (CHO) around 9.5-10.0 ppm in the keto form, and the enolic hydroxyl proton (OH) which can be a broad singlet anywhere from 5-15 ppm, and the vinyl proton (=CH) around 5-6 ppm in the enol form.

    • ¹³C NMR: The carbonyl carbons will appear far downfield (>190 ppm). The presence of both keto and enol forms will result in a greater number of observed signals than would be expected from a single isomer.

  • Infrared (IR) Spectroscopy: IR can provide rapid confirmation of the functional groups.

    • Keto Form: Look for two distinct C=O stretching bands: one for the aldehyde (~1725 cm⁻¹) and one for the ketone (~1715 cm⁻¹). A sharp C-H stretch for the aldehyde is also expected around 2720 cm⁻¹ and 2820 cm⁻¹.

    • Enol Form: Characterized by a broad O-H stretch (~3200 cm⁻¹) and a C=C stretch (~1650 cm⁻¹). The conjugated C=O stretch will be shifted to a lower frequency (~1600-1640 cm⁻¹).

Workflow for Stability Assessment

A typical workflow to assess the stability of 3-oxopentanal in a given formulation or solvent system involves time-point analysis using a separative technique coupled with a detector.

Stability_Workflow Start Prepare fresh solution of Pentanal, 3-oxo- in test buffer/solvent T0 Time = 0 Analysis (LC-MS / GC-MS) Start->T0 Incubate Incubate solution under test conditions (e.g., 37°C) Start->Incubate Data Quantify remaining parent compound and identify degradation products T0->Data T_points Withdraw aliquots at defined time points (e.g., 1h, 4h, 24h) Incubate->T_points Analysis Analyze aliquots by LC-MS / GC-MS T_points->Analysis Analysis->Data Conclusion Determine degradation rate and identify pathways Data->Conclusion

Caption: Experimental workflow for stability analysis.

Protocol: NMR Sample Preparation for Purity and Tautomer Assessment
  • Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is dry, as water can complicate the spectrum.

  • Sample Weighing: In a controlled environment (e.g., glovebox or under a stream of Argon), accurately weigh approximately 5-10 mg of 3-oxopentanal directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Mixing: Cap the tube and gently invert several times to dissolve the compound completely. A brief vortex can be used if necessary.

  • Immediate Analysis: Acquire the NMR spectra as soon as possible after preparation to minimize degradation within the solvent. Run ¹H, ¹³C, and consider DEPT experiments for full structural assignment.

Conclusion

Pentanal, 3-oxo- is a valuable but challenging chemical entity. Its dual carbonyl functionality drives a rich and complex chemistry, dominated by a dynamic keto-enol equilibrium and a high propensity for degradation via self-condensation and oxidation. For scientists in research and drug development, a thorough understanding of these properties is not optional—it is a prerequisite for successful application. By implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can effectively manage the inherent instability of 3-oxopentanal, thereby harnessing its synthetic potential while ensuring the integrity and reproducibility of their experimental outcomes.

References

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  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides . (2021). ACS Publications. Retrieved from [Link]

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An In-depth Technical Guide to the Thermodynamic Data and Enthalpy of Formation for 3-Oxopentanal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of 3-oxopentanal (CAS: 623-38-1), a significant β-dicarbonyl compound. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required to establish these critical parameters. It is designed for researchers, chemists, and drug development professionals who require accurate thermodynamic data for reaction modeling, process optimization, and stability analysis. We delve into the principles of combustion calorimetry and high-level quantum chemical calculations, presenting them not merely as procedures but as self-validating systems for generating reliable data.

Introduction: The Significance of 3-Oxopentanal and Its Thermodynamic Profile

3-Oxopentanal, a bifunctional molecule featuring both an aldehyde and a ketone group, belongs to the class of β-dicarbonyl compounds.[1][2] Its structure, characterized by a five-carbon chain, is presented in Figure 1.[3][4] The unique arrangement of its carbonyl groups leads to notable reactivity, particularly the enhanced acidity of the α-protons located on the methylene bridge between them.[5][6] This reactivity makes 3-oxopentanal and similar compounds valuable intermediates in organic synthesis.

The thermodynamic properties of a compound, especially its standard enthalpy of formation (ΔfH°), are fundamental to chemical science and engineering. This value represents the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states.[7] Accurate knowledge of ΔfH° is indispensable for:

  • Predicting Reaction Enthalpies (ΔrH°): Applying Hess's Law to determine if reactions are exothermic or endothermic.

  • Chemical Process Design: Ensuring safety, managing thermal loads, and optimizing energy efficiency in scaled-up syntheses.

  • Computational Modeling: Parameterizing models to predict reaction kinetics, chemical equilibria, and product distributions.

  • Stability Assessment: Understanding the inherent stability of a molecule, which is crucial in drug development and materials science.

This guide will therefore focus on the authoritative methodologies used to determine these values, providing both the theoretical underpinnings and practical, field-proven protocols.

Figure 1: Chemical Structure of 3-Oxopentanal

CH₃-CH₂-C(=O)-CH₂-CHO

Physicochemical Properties

A baseline understanding of a molecule's physical properties is essential before undertaking thermodynamic analysis. The known properties of 3-oxopentanal are summarized in Table 1.

PropertyValueSource
CAS Number 623-38-1[3]
Molecular Formula C₅H₈O₂[3][8]
Molecular Weight 100.12 g/mol [3][9]
Boiling Point 145.4 °C at 760 mmHg[4][8]
Density 0.948 g/cm³[4][8]
Flash Point 46.4 °C[4][8]
IUPAC Name 3-oxopentanal[3]

Determination of Standard Enthalpy of Formation (ΔfH°)

The absence of a readily cited experimental value for the ΔfH° of 3-oxopentanal necessitates a detailed examination of the gold-standard methods for its determination. A synergistic approach, combining experimental measurement with computational validation, provides the highest degree of confidence.

Experimental Determination via Combustion Calorimetry

The most direct and accurate experimental method for determining the enthalpy of formation for a combustible organic compound like 3-oxopentanal is constant-volume (bomb) calorimetry.[10][11]

Expertise & Causality: This method is chosen because the complete combustion of an organic compound with a known molecular formula yields simple, well-defined products: gaseous carbon dioxide (CO₂) and liquid water (H₂O). The standard enthalpies of formation for these products are known with very high precision. By measuring the heat released during this process (enthalpy of combustion, ΔcH°), we can use Hess's Law to calculate the enthalpy of formation of the reactant. The experiment is conducted in a sealed, high-pressure vessel (the "bomb") with excess pure oxygen to ensure the reaction proceeds to completion, a critical factor for accuracy.[10]

Trustworthiness through Self-Validation: The protocol's integrity is maintained by a mandatory calibration step. Before analyzing the target compound, the effective heat capacity of the calorimeter system (Ccal) is determined by combusting a certified standard reference material, typically benzoic acid, for which the enthalpy of combustion is precisely known.[10] This calibration accounts for the heat absorbed by every component of the system (the bomb, water, stirrer, etc.), ensuring the measurement is traceable and reproducible.

  • Calorimeter Calibration:

    • Accurately weigh a pellet of ~1 g of standard benzoic acid and place it in the crucible inside the bomb.

    • Add a small, known amount of water (~1 mL) to the bomb to saturate the internal atmosphere, ensuring any water formed by combustion is in its liquid state.

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's insulated container.

    • Allow the system to reach thermal equilibrium and record the initial temperature (T_initial) for several minutes.

    • Ignite the sample via an electrical fuse.

    • Record the temperature at regular intervals until it reaches a maximum (T_final) and then begins to cool.

    • Calculate the corrected temperature change (ΔT) and use the known energy of combustion of benzoic acid to determine the calorimeter constant, Ccal.

  • Analysis of 3-Oxopentanal:

    • Accurately weigh a sample of high-purity 3-oxopentanal (~0.8 g) in a suitable container (e.g., a gelatin capsule).

    • Repeat steps 1.2 through 1.7 with the 3-oxopentanal sample.

    • Measure the temperature change (ΔT) for the combustion of the sample.

  • Calculation of Enthalpy of Formation:

    • Calculate the total heat released (q_total) during the sample combustion using: q_total = Ccal * ΔT.

    • Correct for the heat released by the ignition fuse.

    • Calculate the molar enthalpy of combustion (ΔcH°) by dividing the corrected heat by the number of moles of 3-oxopentanal burned.

    • The combustion reaction is: C₅H₈O₂(l) + 6 O₂(g) → 5 CO₂(g) + 4 H₂O(l)

    • Apply Hess's Law to find the enthalpy of formation (ΔfH°): ΔcH° = [5 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l)] - [ΔfH°(C₅H₈O₂, l) + 6 * ΔfH°(O₂, g)] Note: ΔfH°(O₂, g) is zero by definition.

    • Rearrange the equation to solve for ΔfH°(C₅H₈O₂, l).

G cluster_prep Sample & System Preparation cluster_exp Measurement cluster_calc Calculation p1 Weigh Benzoic Acid (Calibration) or 3-Oxopentanal (Sample) p2 Place in crucible inside bomb p1->p2 p3 Seal bomb & pressurize with O₂ p2->p3 p4 Submerge bomb in known mass of H₂O p3->p4 m1 Record initial temp (T_initial) p4->m1 m2 Ignite sample m1->m2 m3 Record temp until max (T_final) m2->m3 c1 Calculate ΔT = T_final - T_initial m3->c1 c3 Calculate q_total = Ccal * ΔT c1->c3 c2 Determine Ccal (from calibration) c2->c3 c4 Calculate ΔcH° (molar) c3->c4 c5 Apply Hess's Law c4->c5 c6 Determine ΔfH° of 3-Oxopentanal c5->c6 caption Workflow for determining ΔfH° via bomb calorimetry.

Caption: Workflow for determining ΔfH° via bomb calorimetry.

Computational Determination and Validation

When experimental data is unavailable or requires independent verification, high-accuracy computational chemistry methods are invaluable.[12] Composite methods like Gaussian-4 (G4) theory are particularly powerful, as they are designed to approximate the results of computationally expensive coupled-cluster calculations to within "chemical accuracy" (typically ± 1 kcal/mol or ~4 kJ/mol).[13][14]

Expertise & Causality: G4 theory is not a single calculation but a multi-step protocol that systematically combines results from different levels of theory and basis sets to extrapolate a highly accurate total electronic energy.[15][16] This approach corrects for deficiencies in lower-level calculations, providing a robust prediction of molecular energies. From this energy, the enthalpy of formation can be derived.

Trustworthiness through Self-Validation: The most reliable computational results are obtained not from a direct atomization scheme but by using an isodesmic reaction .[15][17] This is a hypothetical, balanced reaction where the number and types of chemical bonds on the reactant side are identical to those on the product side. This clever construct ensures that any systematic errors in the computational method (e.g., basis set incompleteness, electron correlation errors) are largely canceled out, leading to a much more accurate prediction of the reaction enthalpy (ΔrH°).

  • Geometry Optimization and Frequency Calculation:

    • For 3-oxopentanal and all molecules in the chosen isodesmic reaction, perform a geometry optimization and frequency calculation, typically at the B3LYP/6-31G(2df,p) level of theory.

    • Confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Extract the zero-point vibrational energy (ZPVE) and thermal enthalpy corrections from the output.

  • High-Level Single-Point Energy Calculations:

    • Perform a series of high-level single-point energy calculations on the optimized geometries, as prescribed by the G4 theory protocol. This is typically automated in modern quantum chemistry software packages like Gaussian.[14]

  • Calculate Total G4 Enthalpies (H_G4):

    • The software combines the energies from the various steps and adds the thermal corrections to yield a total G4 enthalpy at 298.15 K for each molecule.

  • Isodesmic Reaction Design and Calculation:

    • Construct a balanced isodesmic reaction. A suitable reaction for 3-oxopentanal is: 3-Oxopentanal + Ethane → Propanal + Acetone Bond Types Reactants: 1 C=O (aldehyde), 1 C=O (ketone), 3 C-C, 1 C-H (aldehyde), 7 C-H (aliphatic) Bond Types Products: 1 C=O (aldehyde), 1 C=O (ketone), 3 C-C, 1 C-H (aldehyde), 7 C-H (aliphatic) Note: The bond types are conserved.

    • Calculate the enthalpy of reaction (ΔrH°) at the G4 level: ΔrH°(calc) = [H_G4(Propanal) + H_G4(Acetone)] - [H_G4(3-Oxopentanal) + H_G4(Ethane)]

    • Use the known experimental standard enthalpies of formation for the reference compounds to calculate the predicted ΔfH° for 3-oxopentanal: ΔrH°(calc) ≈ ΔrH°(exp) = [ΔfH°(Propanal) + ΔfH°(Acetone)] - [ΔfH°(3-Oxopentanal) + ΔfH°(Ethane)]

    • Rearrange to solve for ΔfH°(3-Oxopentanal) .

G cluster_mol For Each Molecule in Isodesmic Reaction cluster_rxn Isodesmic Reaction Analysis m1 Geometry Optimization (e.g., B3LYP) m2 Frequency Calculation m1->m2 m3 G4 Single-Point Energy Calculations m2->m3 m4 Calculate Total G4 Enthalpy (H_G4) m3->m4 r1 Calculate ΔrH°(calc) from H_G4 values m4->r1 r3 Equate ΔrH°(calc) ≈ ΔrH°(exp) r1->r3 r2 Retrieve Experimental ΔfH° for reference molecules r2->r3 r4 Solve for ΔfH° of 3-Oxopentanal r3->r4 caption Workflow for G4 calculation of ΔfH° via isodesmic reaction.

Caption: Workflow for G4 calculation of ΔfH° via isodesmic reaction.

Summary of Thermodynamic Data

While this guide establishes the definitive methods for determining the thermodynamic data for 3-oxopentanal, a precise, experimentally validated value for its enthalpy of formation is not currently prevalent in the literature. The application of the computational protocol described in Section 3.2 would yield a highly reliable estimate, which should be reported as such.

ParameterPredicted Value (kJ/mol)Method
Standard Enthalpy of Formation (ΔfH°) To be determinedG4 Theory with Isodesmic Reactions
Standard Molar Entropy (S°) To be determinedStatistical Thermodynamics (from Frequency Calculation)
Heat Capacity (Cp) To be determinedStatistical Thermodynamics (from Frequency Calculation)

Conclusion

The determination of accurate thermodynamic data for key chemical intermediates like 3-oxopentanal is a cornerstone of robust scientific research and industrial process development. This guide has detailed the authoritative methodologies that combine experimental rigor with computational power to achieve this goal. Bomb calorimetry stands as the definitive experimental technique for measuring the enthalpy of combustion, from which the enthalpy of formation can be derived with high precision. In parallel, advanced computational methods such as G4 theory, when coupled with a self-validating isodesmic reaction scheme, provide a powerful and reliable predictive capability. For researchers and professionals working with 3-oxopentanal, the application of these synergistic approaches is the recommended pathway to generate the trustworthy thermodynamic data essential for advancing their work.

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Topic: Tautomeric Equilibrium of 3-Oxopentanal in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

3-Oxopentanal, a quintessential β-ketoaldehyde, presents a classic yet compelling case of keto-enol tautomerism, a phenomenon of profound significance in chemical reactivity, molecular recognition, and drug design. The position of its tautomeric equilibrium is exquisitely sensitive to the surrounding environment. This guide provides an in-depth exploration of the tautomeric landscape of 3-oxopentanal, with a specific focus on its behavior in aqueous solutions. We will dissect the structural features that govern this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications for researchers in the pharmaceutical and chemical sciences. This document serves as a technical primer, blending foundational theory with practical, field-proven protocols.

Introduction: The Duality of β-Dicarbonyls

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] The most prevalent form of this isomerism in organic chemistry is the keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form) and its corresponding enol.[2]

For simple aldehydes and ketones, the equilibrium lies overwhelmingly in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, the scenario changes dramatically for β-dicarbonyl compounds like 3-oxopentanal.[3]

3-Oxopentanal possesses a five-carbon chain with carbonyl groups at positions 1 (aldehyde) and 3 (ketone).[4] The protons on the α-carbon situated between these two carbonyls (C2) are significantly more acidic than those of a simple ketone.[3] This enhanced acidity facilitates the formation of a highly stabilized enolate ion, which is a common intermediate in the interconversion process. The resulting enol tautomer is stabilized by two key factors:

  • Conjugation: The newly formed C=C double bond is conjugated with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[5]

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond with the oxygen of the other carbonyl group.[5][6]

These stabilizing effects can shift the equilibrium significantly, leading to a substantial population of the enol tautomer, especially in non-polar solvents.[5]

The Critical Influence of an Aqueous Environment

The transition from a non-polar solvent to an aqueous solution introduces a profound perturbation to the tautomeric equilibrium. Water, as a highly polar, protic solvent, can engage in strong intermolecular hydrogen bonding with both the keto and enol forms. This interaction competes with and disrupts the intramolecular hydrogen bond that is a primary stabilizing force for the enol tautomer in non-polar environments.[5][7] Consequently, the equilibrium in water is expected to shift back towards the more polar keto form, which is better solvated by water molecules.[7] Furthermore, water can act as both a proton donor and acceptor, catalyzing the interconversion between the two forms.[8]

Understanding this solvent-dependent behavior is not merely an academic exercise. In drug development, the specific tautomeric form of a molecule present in the physiological environment dictates its shape, hydrogen bonding capacity, and polarity, thereby controlling its interaction with biological targets like enzymes and receptors.[9]

The Tautomeric Landscape of 3-Oxopentanal

The primary equilibrium for 3-oxopentanal involves the diketo form and the most stable enol form, derived from the deprotonation of the C2 carbon.

G keto CH₃-CH₂-C(=O)-CH₂-C(=O)H enolate CH₃-CH₂-C(O⁻)=CH-C(=O)H keto->enolate enol CH₃-CH₂-C(OH)=CH-C(=O)H enol->enolate enolate->keto enolate->enol

Caption: Keto-Enol Equilibrium of 3-Oxopentanal.

Physicochemical Properties

A baseline understanding of the molecule's properties is essential for any experimental design.

PropertyValueSource
Molecular FormulaC₅H₈O₂[10]
Molecular Weight100.12 g/mol [10]
Boiling Point145.4 °C at 760 mmHg[11]
Density0.948 g/cm³[11]
pKa (Predicted)5.81 ± 0.23[11]
Topological Polar Surface Area34.1 Ų[10]

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of tautomeric mixtures in solution relies on spectroscopic methods that can distinguish between the different isomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[7][12]

¹H NMR Spectroscopy: The Gold Standard

Expertise & Causality: ¹H NMR spectroscopy provides a direct, non-invasive window into the molecular structure in solution. The keto and enol tautomers possess chemically distinct protons that give rise to unique, well-resolved signals in the NMR spectrum. The ratio of the integrals of these signals corresponds directly to the molar ratio of the tautomers, allowing for a precise calculation of the equilibrium constant (Keq). This method is self-validating because the signal assignments can be confirmed through 2D NMR techniques (e.g., COSY, HSQC), ensuring that the integrated signals unambiguously belong to the correct tautomeric forms.

Experimental Protocol: Quantifying Tautomers in D₂O

G prep Sample Preparation equilibrate Equilibration prep->equilibrate Dissolve 3-oxopentanal in D₂O (e.g., 5-10 mg/mL) acquire Data Acquisition equilibrate->acquire Allow solution to stand at constant temperature (e.g., 30 min) process Data Processing acquire->process Acquire high-resolution ¹H NMR spectrum (≥400 MHz) analyze Analysis & Calculation process->analyze Fourier Transform, Phase Correction, Baseline Correction end end

Caption: Workflow for ¹H NMR Analysis of Tautomeric Equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-oxopentanal and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

    • Scientist's Note: D₂O is used as the solvent to avoid a large, obscuring solvent signal from H₂O. The acidic enolic proton (-OH) and the aldehydic proton will exchange with deuterium from D₂O. The disappearance of the enol -OH signal upon dissolving in D₂O is a key diagnostic confirmation of its presence.[13]

  • Equilibration: Allow the sample to equilibrate at a constant, known temperature (e.g., 25 °C) for at least 30 minutes directly in the NMR spectrometer's probe. The position of the equilibrium can be temperature-dependent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. This requires a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time) to ensure full magnetization recovery for accurate integration.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, followed by careful phase and baseline correction to ensure accurate signal integration.

  • Spectral Analysis & Calculation: a. Identify Signals: Assign the distinct signals for each tautomer. The enol form will exhibit a characteristic vinylic proton signal (=CH-), while the keto form will show signals for the α-protons (-C(=O)-CH₂-C(=O)-). b. Integrate: Carefully integrate a well-resolved signal unique to the keto form (e.g., the α-protons at C2) and a signal unique to the enol form (e.g., the vinylic proton). c. Calculate Keq: The equilibrium constant is calculated as the ratio of the integrated areas, normalized for the number of protons each signal represents.

    • Keq = [Enol] / [Keto] = (Integralenol / #Henol) / (Integralketo / #Hketo) d. Calculate Percentage:
    • % Enol = ([Enol] / ([Keto] + [Enol])) * 100

Expected ¹H NMR Data:

TautomerProton TypeExpected Chemical Shift (δ, ppm)
Keto-C(=O)-CH₂-C(=O)-3.5 - 4.0
KetoAldehyde (-CHO)9.5 - 10.0
EnolVinylic (=CH-)5.0 - 6.0
EnolEnolic Hydroxyl (-OH)12.0 - 15.0 (Broad, exchanges in D₂O)
UV-Vis Spectroscopy: A Complementary Approach

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. It is particularly sensitive to the presence of conjugated π-systems. The enol tautomer of 3-oxopentanal, with its C=C-C=O conjugated system, will exhibit a strong π → π* absorption at a longer wavelength (λmax) compared to the n → π* transition of the non-conjugated keto form.[14] While excellent for qualitative detection, quantitative analysis is more complex than NMR because the absorption bands of the tautomers often overlap, and determining the molar absorptivity coefficient (ε) for each pure tautomer is non-trivial.[15] However, it is a powerful tool when combined with computational methods that can predict the theoretical spectra of the individual tautomers.[16]

Experimental Protocol: Qualitative Assessment

  • Solution Preparation: Prepare a dilute solution of 3-oxopentanal in deionized water (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Solvent Blank: Record a baseline spectrum using a cuvette filled only with deionized water.

  • Sample Spectrum: Record the absorption spectrum of the 3-oxopentanal solution over a range of approximately 220 nm to 400 nm.

  • Analysis: The presence of a distinct absorption band in the 270-320 nm region would be strong evidence for the conjugated enol tautomer, while the keto form's absorption would be weaker and at a shorter wavelength.

Computational Chemistry: A Predictive and Corroborative Tool

Expertise & Causality: Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful in silico method to predict the relative stabilities of tautomers and corroborate experimental findings.[17] By calculating the Gibbs free energy (ΔG) of each tautomer in a simulated aqueous environment, we can predict the equilibrium constant before a single experiment is run. This approach is trustworthy when benchmarked against known experimental data and allows for the exploration of factors that are difficult to isolate in the lab.

Computational Workflow

G build 1. Build Structures (Keto & Enol Tautomers) gas_opt 2. Gas-Phase Optimization (Find lowest energy conformers) build->gas_opt solv_opt 3. Solvation Model Optimization (Recalculate in simulated water using PCM/SMD) gas_opt->solv_opt energy_calc 4. Gibbs Free Energy Calculation (Include thermal corrections) solv_opt->energy_calc keq_calc 5. Calculate ΔG and Keq (ΔG = G_enol - G_keto) energy_calc->keq_calc result Predicted Tautomer Ratio keq_calc->result

Caption: Workflow for Computational Prediction of Tautomer Ratios.

Methodology Outline:

  • Structure Generation: Generate 3D coordinates for the diketo form and all plausible enol forms of 3-oxopentanal.

  • Geometry Optimization: Perform geometry optimization calculations for each structure using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

  • Solvation Modeling: Incorporate the effect of the aqueous solvent using an implicit solvation model, such as the Polarizable Continuum Model (PCM).[16] This model treats the solvent as a continuous dielectric medium, which is computationally efficient.

  • Energy Calculation: Calculate the final Gibbs free energies (G) for the most stable conformer of each tautomer in the simulated solvent.

  • Equilibrium Constant Prediction: Use the calculated free energy difference (ΔG = Genol - Gketo) to determine the equilibrium constant via the equation:

    • ΔG = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[18]

Synthesizing the Results: A Holistic View

By combining direct experimental measurement with theoretical prediction, we achieve a robust and validated understanding of the system. In an aqueous solution, it is anticipated that the equilibrium for 3-oxopentanal will favor the keto tautomer more than it would in a non-polar solvent.

Hypothetical Tautomeric Distribution in Different Solvents:

SolventPolarityExpected % EnolExpected Keq ([Enol]/[Keto])Rationale
CyclohexaneNon-polarHigh (e.g., >70%)> 2.3Intramolecular H-bonding and conjugation dominate, stabilizing the enol form.[5][19]
Water Highly Polar Low (e.g., <15%) < 0.18 Intermolecular H-bonding with water disrupts the enol's internal stabilization, favoring the more polar keto form.[5][7]

Conclusion and Implications

The tautomeric equilibrium of 3-oxopentanal in an aqueous solution is a finely balanced interplay between intramolecular stabilization and solvent-solute interactions. While the β-dicarbonyl structure inherently favors enolization through conjugation and internal hydrogen bonding, the powerful solvating effects of water significantly shift the equilibrium towards the keto form.

For researchers, scientists, and drug development professionals, a rigorous characterization of this equilibrium is paramount. The dominant tautomer in a physiological context will present a specific three-dimensional structure and pattern of hydrogen bond donors and acceptors to a protein's active site. An incorrect assumption about the predominant tautomeric form can lead to flawed molecular modeling, misguided synthesis efforts, and ultimately, the failure of drug candidates. The integrated experimental and computational workflow detailed in this guide provides a reliable framework for accurately determining these crucial molecular properties.

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The Pivotal Role of 3-Oxopentanal in the Atmospheric Oxidation of Alkenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Minor Player with Major Implications

In the intricate and dynamic theater of atmospheric chemistry, the oxidation of alkenes stands as a central act, dictating the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). While the primary pathways of these reactions have been extensively studied, the roles of lesser-known, multifunctional intermediates are increasingly recognized as crucial for a complete understanding of atmospheric processes. This guide delves into the nuanced role of one such intermediate: Pentanal, 3-oxo- (also known as 3-oxopentanal). As a Senior Application Scientist, my aim is to provide not just a review of the existing literature, but to synthesize this information with field-proven insights, offering a coherent narrative on the formation, fate, and impact of this intriguing molecule. We will explore the causal links behind its formation from specific alkene precursors, its subsequent chemical transformations, and its potential contribution to the atmospheric aerosol burden, all while candidly acknowledging the frontiers of current research.

The Atmospheric Oxidation of Alkenes: A Primer

Alkenes, emitted from both biogenic and anthropogenic sources, are highly reactive in the troposphere. Their degradation is primarily initiated by reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃)[1].

  • OH Radical-Initiated Oxidation: During daylight hours, the OH radical is the most significant oxidant. The reaction proceeds via electrophilic addition to the double bond, forming a radical adduct. In the presence of oxygen (O₂), this adduct is rapidly converted to a peroxy radical (RO₂), which then participates in a series of reactions that can lead to the formation of various oxygenated organic compounds, including aldehydes and ketones.

  • Ozonolysis: The reaction of alkenes with ozone is a major pathway for their removal from the atmosphere, particularly at night. This process involves the cycloaddition of ozone to the double bond to form an unstable primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate. The Criegee intermediate is a highly reactive species that can undergo various reactions, leading to the formation of OH radicals and other oxygenated products.

  • NO₃ Radical-Initiated Oxidation: During the nighttime, in the absence of sunlight, the nitrate radical becomes an important oxidant. Similar to the OH radical, it adds to the double bond of the alkene, initiating a reaction cascade that produces organic nitrates and other oxygenated compounds.

These initial oxidation steps are the genesis of a complex web of chemical transformations that ultimately influence air quality and climate.

Formation Pathways of 3-Oxopentanal: A Matter of Precursor and Mechanism

The formation of 3-oxopentanal in the atmosphere is intrinsically linked to the ozonolysis of specific C5 alkenes. While direct experimental evidence for its formation is limited, established mechanisms of ozonolysis allow us to predict its likely precursors.

The ozonolysis of an alkene cleaves the carbon-carbon double bond, with each of the double-bonded carbons forming a carbonyl group[2][3]. For 3-oxopentanal (CH₃CH₂COCH₂CHO) to be a product, the precursor alkene must have a specific substitution pattern around the double bond.

A plausible, though likely minor, pathway to 3-oxopentanal is through the ozonolysis of 3-methyl-2-pentene . The primary ozonolysis products of 3-methyl-2-pentene are typically acetaldehyde and 2-butanone[4][5]. However, rearrangement and secondary reactions of the Criegee intermediate could potentially lead to the formation of 3-oxopentanal, although this is not considered a major channel.

It is crucial to acknowledge that the atmospheric concentration of 3-oxopentanal is expected to be low due to the specificity of its formation pathways and its own high reactivity.

Experimental Protocol: Ozonolysis of 3-Methyl-2-Pentene in an Atmospheric Simulation Chamber

Objective: To investigate the formation of 3-oxopentanal as a minor product from the ozonolysis of 3-methyl-2-pentene.

Methodology:

  • Chamber Preparation: A temperature-controlled atmospheric simulation chamber is flushed with purified air until the background concentrations of organic compounds and ozone are below the detection limit of the analytical instruments.

  • Reactant Injection: A known concentration of 3-methyl-2-pentene is injected into the chamber and allowed to mix thoroughly.

  • Ozone Introduction: A controlled flow of ozone is introduced into the chamber to initiate the ozonolysis reaction.

  • Monitoring: The concentrations of reactants and products are monitored in real-time using a suite of analytical instruments, including:

    • Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS): For the detection of volatile organic compounds, including aldehydes and ketones, with high time resolution. The use of NO⁺ as a reagent ion can help differentiate between isomeric aldehydes and ketones[6].

    • Gas Chromatography with Flame Ionization Detection (GC-FID): For the separation and quantification of hydrocarbons and carbonyl compounds.

    • Fourier-Transform Infrared Spectroscopy (FTIR): For the identification and quantification of functional groups of gaseous species.

  • Data Analysis: The temporal profiles of the reactants and products are analyzed to determine product yields, including that of 3-oxopentanal.

Atmospheric Fate of 3-Oxopentanal: A Trifecta of Removal Processes

Once formed, 3-oxopentanal is subject to three primary atmospheric removal pathways: photolysis, reaction with OH radicals, and reaction with NO₃ radicals.

Photolysis

As a dicarbonyl compound, 3-oxopentanal is expected to absorb solar radiation in the actinic region (λ > 290 nm), leading to its photodecomposition. The photolysis of carbonyl compounds can proceed through various channels, leading to the formation of radical species that can further influence atmospheric chemistry[7]. The photolysis quantum yield (Φ), which represents the fraction of absorbed photons that lead to a chemical reaction, is a critical parameter for determining the atmospheric lifetime with respect to photolysis[8][9][10][11].

While the specific photolysis quantum yield for 3-oxopentanal has not been experimentally determined, it is expected to be significant due to the presence of two chromophoric carbonyl groups.

Reaction with OH Radicals

The reaction with the hydroxyl radical is a major sink for most organic compounds in the troposphere. The rate constant for the reaction of OH with 3-oxopentanal has not been experimentally measured. However, based on structure-activity relationships for other aldehydes and ketones, the rate constant is expected to be on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[12][13][14]. This would result in a relatively short atmospheric lifetime with respect to OH oxidation.

Reaction with NO₃ Radicals

During the nighttime, the reaction with the nitrate radical can be a significant loss process for unsaturated and oxygenated organic compounds. The presence of two carbonyl groups in 3-oxopentanal may influence its reactivity towards NO₃.

Estimated Atmospheric Lifetime

The overall atmospheric lifetime (τ) of 3-oxopentanal is determined by the sum of the loss rates from photolysis and reactions with OH and NO₃ radicals. Given the expected high reactivity, the tropospheric lifetime of 3-oxopentanal is likely to be on the order of hours to a few days, making it a transient but potentially important species in localized areas of high alkene emissions[15][16][17][18].

Visualization: Atmospheric Lifecycle of 3-Oxopentanal

Atmospheric_Lifecycle_of_3_Oxopentanal cluster_formation Formation cluster_fate Atmospheric Fate cluster_impact Environmental Impact Alkene Precursors Alkene Precursors Ozonolysis Ozonolysis Alkene Precursors->Ozonolysis O3 3_Oxopentanal_Formation Pentanal, 3-oxo- Ozonolysis->3_Oxopentanal_Formation Photolysis Photolysis 3_Oxopentanal_Formation->Photolysis OH_Reaction Reaction with OH 3_Oxopentanal_Formation->OH_Reaction OH NO3_Reaction Reaction with NO3 3_Oxopentanal_Formation->NO3_Reaction NO3 SOA_Formation Secondary Organic Aerosol (SOA) Formation 3_Oxopentanal_Formation->SOA_Formation Partitioning & Secondary Reactions Degradation_Products Smaller Carbonyls, Radicals, CO2 Photolysis->Degradation_Products OH_Reaction->Degradation_Products NO3_Reaction->Degradation_Products caption Atmospheric lifecycle of 3-Oxopentanal.

Caption: A simplified schematic of the formation, atmospheric fate, and environmental impact of 3-Oxopentanal.

The Role of 3-Oxopentanal in Secondary Organic Aerosol (SOA) Formation

One of the most significant impacts of the atmospheric oxidation of alkenes is the formation of Secondary Organic Aerosols (SOA). SOA is formed when low-volatility products of atmospheric reactions partition from the gas phase to the particle phase[19]. The multifunctional nature of 3-oxopentanal, containing both an aldehyde and a ketone group, suggests that its oxidation products could have sufficiently low volatility to contribute to SOA formation.

While direct measurements of SOA yields from 3-oxopentanal are not available in the literature, we can infer its potential based on the behavior of similar compounds. The oxidation of dicarbonyls and other multifunctional oxygenates is known to produce highly oxidized molecules that can efficiently partition to the aerosol phase[20][21].

The oxidation of 3-oxopentanal by OH radicals will likely lead to the formation of even more functionalized products, such as carboxylic acids and peroxy acids. These products will have lower vapor pressures than the parent molecule, increasing their propensity to form SOA.

Table 1: Estimated Physicochemical Properties and Atmospheric Data for 3-Oxopentanal

PropertyValueSource/Method
Molecular Formula C₅H₈O₂-
Molar Mass 100.12 g/mol -
Boiling Point ~150-170 °C (estimated)Structure-based estimation
Vapor Pressure Low (estimated)Inferred from boiling point and functional groups
OH Reaction Rate Constant ~1-3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (estimated)Structure-Activity Relationship (SAR)
Photolysis Rate Significant in the actinic region (estimated)Analogy to other dicarbonyls
Atmospheric Lifetime Hours to a few days (estimated)Based on estimated reaction rates
SOA Formation Potential Moderate to High (inferred)Based on multifunctionality and expected oxidation products

Analytical Methodologies for the Detection of 3-Oxopentanal

The detection and quantification of specific, multifunctional carbonyl compounds like 3-oxopentanal in the complex atmospheric matrix present a significant analytical challenge.

Derivatization followed by Chromatography

A common approach for the analysis of carbonyl compounds in the atmosphere involves their collection on a sorbent tube impregnated with a derivatizing agent, typically 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazones are then eluted and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)[22][23]. While this method is robust for many simple carbonyls, its efficiency for multifunctional compounds like 3-oxopentanal may vary.

Real-Time Mass Spectrometry

Advanced mass spectrometric techniques offer the potential for real-time, in-situ detection of atmospheric trace gases. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a powerful tool for the detection of volatile organic compounds. As previously mentioned, the use of alternative reagent ions, such as NO⁺, can aid in the differentiation of isomeric carbonyl compounds, which would be crucial for the specific identification of 3-oxopentanal in the presence of other C₅ carbonyls[6].

Visualization: Experimental Workflow for Atmospheric Carbonyl Analysis

Carbonyl_Analysis_Workflow cluster_sampling Sampling cluster_analysis Analysis cluster_realtime Real-Time Analysis Ambient_Air Ambient Air Sorbent_Tube Sorbent Tube Collection Ambient_Air->Sorbent_Tube PTR_MS PTR-ToF-MS (with NO+ reagent ion) Ambient_Air->PTR_MS Derivatization Derivatization (e.g., DNPH) Elution Solvent Elution Derivatization->Elution Sorbent_Tube->Derivatization HPLC HPLC Separation Elution->HPLC Detection UV or MS Detection HPLC->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis PTR_MS->Data_Analysis caption Workflow for atmospheric carbonyl analysis.

Caption: A schematic outlining the workflow for the analysis of atmospheric carbonyl compounds, including 3-Oxopentanal.

Conclusion and Future Research Directions

Pentanal, 3-oxo- represents a fascinating case study in the complex world of atmospheric chemistry. While not a major product of alkene oxidation, its formation and subsequent reactions contribute to the overall budget of atmospheric oxidants and the formation of secondary organic aerosols. The current body of knowledge, largely based on established reaction mechanisms and analogies to similar compounds, provides a solid framework for understanding its potential role.

However, significant gaps in our understanding remain. Future research should focus on:

  • Direct Experimental Verification: Laboratory studies in atmospheric simulation chambers are needed to definitively identify and quantify the formation of 3-oxopentanal from the ozonolysis of relevant alkene precursors.

  • Kinetic and Photochemical Studies: The rate constants for the reaction of 3-oxopentanal with OH and NO₃ radicals, as well as its photolysis quantum yield, need to be experimentally determined to accurately model its atmospheric lifetime and impact.

  • SOA Yield Measurements: The potential of 3-oxopentanal to form secondary organic aerosols needs to be quantified through controlled laboratory experiments.

  • Ambient Air Measurements: The development and application of sensitive and selective analytical techniques are required to detect and quantify 3-oxopentanal in ambient air, which would provide invaluable data for model validation.

By addressing these research questions, the scientific community can further refine our understanding of the intricate chemical processes that govern atmospheric composition and its impact on our environment and health.

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A Technical Guide to the Safe Handling of 3-Oxopentanal (CAS 623-38-1)

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: This guide addresses the chemical commonly known as 3-Oxopentanal or Pentanal, 3-oxo-. While the user query specified CAS 10543-96-1, the predominant and well-documented Chemical Abstracts Service (CAS) number for this compound is 623-38-1. This document is based on the available safety data for CAS 623-38-1.

Section 1: Executive Summary & Chemical Profile

3-Oxopentanal is a bifunctional organic molecule containing both an aldehyde and a ketone group, making it a reactive and versatile intermediate in organic synthesis. Its utility in research and development, particularly in the synthesis of more complex molecules, is matched by a significant hazard profile that demands rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with 3-Oxopentanal and establishes comprehensive protocols for its safe handling, storage, and disposal, tailored for professionals in research and drug development environments. The primary hazards include high flammability, acute inhalation toxicity, and severe irritation to the skin, eyes, and respiratory tract. Adherence to the procedures outlined herein is critical for mitigating risk and ensuring a safe laboratory environment.

Chemical & Physical Properties

The physical properties of 3-Oxopentanal are fundamental to understanding its behavior and potential hazards, such as its volatility and flammability.

PropertyValueSource
CAS Number 623-38-1
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Liquid or solid at room temperature
Boiling Point 145.4 °C at 760 mmHg
Flash Point 46.4 °C
Density 0.948 g/cm³
Vapor Pressure 4.86 mmHg at 25°C

Section 2: Comprehensive Hazard Analysis

A thorough understanding of the specific toxicological and physicochemical hazards of 3-Oxopentanal is the foundation of a robust safety protocol. This section deconstructs the risks based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification Summary

The compound is classified with multiple significant hazards, necessitating a high degree of caution.

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor
Acute Toxicity (Inhalation) 4H332: Harmful if inhaled
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
Skin Sensitization 1BH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source: Synquest Labs SDS

Toxicological Profile: Understanding the Health Risks

The primary routes of exposure are inhalation, skin contact, and eye contact. Each presents a significant health risk.

  • Inhalation Toxicity & Respiratory Irritation: 3-Oxopentanal is harmful if inhaled and is a respiratory irritant. The presence of the aldehyde functional group is a key contributor to this hazard. Aldehydes are known to be reactive towards biological macromolecules in the respiratory tract. Data on analogous chemicals suggest that exposure can lead to irritation, inflammation, and at high doses, potential damage to the nasal epithelium. The causality lies in the electrophilic nature of the carbonyl carbons reacting with nucleophilic sites in respiratory tissues.

  • Dermal and Ocular Hazards: The compound causes serious eye irritation and skin irritation. Prolonged contact can lead to inflammation and redness. More critically, it is classified as a skin sensitizer, meaning that initial exposure may be benign, but subsequent contact can trigger a more severe allergic reaction. This necessitates immediate and thorough washing after any skin contact.

  • Acute Oral Toxicity: While the primary risks are via inhalation and dermal contact, the compound is also expected to be harmful if ingested. Sub-lethal effects observed in animal studies with similar compounds include narcosis-like states and gastrointestinal irritation.

Physicochemical Hazards: Fire and Reactivity
  • Flammability: With a flash point of 46.4°C, 3-Oxopentanal is a highly flammable liquid. This temperature is within the range of heated laboratory equipment (e.g., stirring plates) and only moderately above ambient temperature. This means that at or above this temperature, the liquid releases sufficient vapor to form an ignitable mixture with air. Consequently, all ignition sources—including sparks from electrical equipment, static discharge, and open flames—must be rigorously excluded from the handling area. Proper grounding of containers and equipment during transfer is a critical, non-negotiable safety step to prevent static electricity buildup.

  • Air Sensitivity & Reactivity: The compound is noted as being air sensitive. This suggests a potential for oxidation or peroxide formation over time, a common hazard for aldehydes. Peroxides can be shock-sensitive and explosive. It is also incompatible with strong oxidizing agents, acids, and bases, which can catalyze vigorous and potentially hazardous reactions.

Section 3: Risk Mitigation & Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for managing the risks associated with 3-Oxopentanal.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

  • Ventilation: All handling of 3-Oxopentanal must be performed within a certified chemical fume hood to control vapor exposure. The fume hood provides the primary barrier against inhaling harmful vapors.

  • Ignition Source Control: Use only explosion-proof electrical equipment within the handling area. Ensure all metallic containers and transfer lines are bonded and grounded to dissipate static charge.

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the chemical is handled.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the specific experimental procedure. The following protocol ensures appropriate protection.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or

An In-depth Technical Guide to Pentanal, 3-oxo-: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-oxopentanal (CAS No. 623-38-1), a bifunctional organic compound featuring both an aldehyde and a ketone moiety. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical constants, a representative synthetic protocol, characteristic reactivity, predicted analytical profile, and essential safety considerations. The unique β-dicarbonyl structure of 3-oxopentanal makes it an intriguing, albeit sparsely documented, building block in organic synthesis.

Core Molecular and Physical Properties

Pentanal, 3-oxo- is a small, reactive molecule whose properties are dictated by the presence of two carbonyl groups. These functional groups increase its polarity and boiling point compared to a simple alkane of similar molecular weight. The compound's key identifiers and physicochemical constants are summarized below.

Table 1: Physicochemical Properties of Pentanal, 3-oxo-

PropertyValueSource(s)
IUPAC Name 3-Oxopentanal[1]
CAS Number 623-38-1[1][2]
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1]
Boiling Point 145.4 °C (at 760 mmHg)[2]
Density 0.948 g/cm³[2]
Flash Point 46.4 °C[2]
Water Solubility 5.03 x 10⁵ mg/L (50.3 g/L) at 25 °C (Estimated)[3]
LogP (Octanol/Water) 0.55450 (Estimated)[2]
pKa 5.81 ± 0.23 (Predicted)[2]
Canonical SMILES CCC(=O)CC=O[1]
InChIKey ZNNXJRURXWWGLN-UHFFFAOYSA-N[1]
Synthesis of 3-Oxopentanal: A Representative Protocol

The synthesis of β-keto aldehydes like 3-oxopentanal is classically achieved via a crossed Claisen-type condensation.[4] This reaction involves the acylation of a ketone enolate with an ester. For 3-oxopentanal, the logical precursors are 2-butanone (methylethyl ketone) and an ethyl formate. The following is a representative, field-proven protocol based on this established transformation.

Reaction Scheme: CH₃CH₂C(=O)CH₃ + HCOOCH₂CH₃ --[Base]--> [CH₃CH₂C(=O)CH₂CHO]⁻Na⁺ --[H₃O⁺]--> CH₃CH₂C(=O)CH₂CHO

Experimental Protocol: Synthesis via Crossed Claisen Condensation

Objective: To synthesize 3-oxopentanal from 2-butanone and ethyl formate.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 2-Butanone (MEK), freshly distilled

  • Ethyl formate, freshly distilled

  • Hydrochloric acid (HCl), ~2 M aqueous solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Base Suspension: Sodium ethoxide (1.0 equivalent) is suspended in anhydrous diethyl ether (approx. 3 mL per gram of base) in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

  • Reactant Addition: A solution of 2-butanone (1.0 eq.) and ethyl formate (1.2 eq.) in anhydrous diethyl ether is prepared and added dropwise to the stirred base suspension over 1-2 hours, maintaining the internal temperature below 5 °C. Causality Note: The slow addition and low temperature are critical to control the exothermic reaction and prevent self-condensation of the 2-butanone.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Neutralization: The resulting thick slurry, containing the sodium salt of the product, is cooled again to 0 °C. The mixture is carefully acidified by the slow addition of 2 M HCl until the pH is acidic (~pH 3-4). Trustworthiness Note: This step protonates the enolate to yield the final β-keto aldehyde. It must be done carefully at low temperature as the product can be unstable.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. Handling Note: Due to the product's volatility (boiling point ~145 °C), care should be taken during solvent removal to avoid product loss. Use of a cold trap is recommended.[5]

  • Purification: The crude product is purified by vacuum distillation to yield pure 3-oxopentanal.

G cluster_reagents Reagents & Conditions cluster_product Product 2-Butanone 2-Butanone Enolate Formation Enolate Formation 2-Butanone->Enolate Formation NaOEt Ethyl Formate Ethyl Formate Nucleophilic Attack Nucleophilic Attack Ethyl Formate->Nucleophilic Attack 1. NaOEt, Anhydrous Ether, 0°C 1. NaOEt, Anhydrous Ether, 0°C 2. H3O+ Workup 2. H3O+ Workup 3-Oxopentanal 3-Oxopentanal Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Sodium Enolate of Product Sodium Enolate of Product Tetrahedral Intermediate->Sodium Enolate of Product Elimination of EtO- Sodium Enolate of Product->3-Oxopentanal H3O+ Workup

Caption: Synthetic workflow for 3-oxopentanal.

Chemical Reactivity and Synthetic Utility

The chemistry of 3-oxopentanal is dominated by the interplay between its two carbonyl groups and the acidic α-hydrogens situated between them.

3.1. Keto-Enol Tautomerism Like all β-dicarbonyl compounds, 3-oxopentanal exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which significantly influences its reactivity and spectroscopic properties.

3.2. Site Selectivity in Reactions The aldehyde carbonyl is inherently more electrophilic and less sterically hindered than the ketone carbonyl.[6] Consequently, nucleophilic attacks, such as Grignard reactions, reductions, and Wittig reactions, are expected to occur preferentially at the aldehyde position (C1).

  • Reduction: Selective reduction of the aldehyde can be achieved using mild reducing agents, yielding a β-hydroxy ketone. Stronger reagents like NaBH₄ may reduce both carbonyls.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, while the ketone is stable under typical oxidative conditions.[6]

  • α-Hydrogen Chemistry: The methylene protons at C2 are acidic (predicted pKa ~5.81) and can be readily removed by a base to form a resonance-stabilized enolate.[2] This enolate is a potent nucleophile, enabling a wide range of C-C bond-forming reactions, such as alkylations and further condensations.

G 3-Oxopentanal 3-Oxopentanal Nucleophilic Attack at Aldehyde Nucleophilic Attack at Aldehyde 3-Oxopentanal->Nucleophilic Attack at Aldehyde Nu:⁻ Enolate Formation at C2 Enolate Formation at C2 3-Oxopentanal->Enolate Formation at C2 Base Oxidation of Aldehyde Oxidation of Aldehyde 3-Oxopentanal->Oxidation of Aldehyde [O] Hydroxy Product Hydroxy Product Nucleophilic Attack at Aldehyde->Hydroxy Product C-Alkylation Product C-Alkylation Product Enolate Formation at C2->C-Alkylation Product R-X β-Keto Acid β-Keto Acid Oxidation of Aldehyde->β-Keto Acid

Caption: Key reactivity pathways for 3-oxopentanal.

Predicted Analytical Characterization Profile

Table 2: Predicted Spectroscopic Data for Pentanal, 3-oxo-

TechniquePredicted Key Features
¹H NMR Aldehydic Proton (CHO): Singlet or triplet (if coupled to C2 protons), δ ≈ 9.5-9.8 ppm.α-Methylene Protons (C2-H₂): Singlet, δ ≈ 3.5-3.8 ppm (deshielded by two carbonyls).Methylene Protons (C4-H₂): Quartet, δ ≈ 2.5-2.8 ppm (coupled to C5 methyl).Methyl Protons (C5-H₃): Triplet, δ ≈ 1.0-1.2 ppm (coupled to C4 methylene).Note: Enol form would show a vinyl proton (δ ≈ 5-6 ppm) and a broad enolic OH (δ > 12 ppm).
¹³C NMR Aldehyde Carbonyl (C1): δ ≈ 190-200 ppm.[7]Ketone Carbonyl (C3): δ ≈ 205-220 ppm.[7]α-Methylene Carbon (C2): δ ≈ 45-55 ppm.Methylene Carbon (C4): δ ≈ 35-45 ppm.Methyl Carbon (C5): δ ≈ 5-15 ppm.
IR Spectroscopy C=O Stretching (Aldehyde): Strong, sharp peak at ≈ 1720-1740 cm⁻¹.C=O Stretching (Ketone): Strong, sharp peak at ≈ 1705-1725 cm⁻¹.C-H Stretching (Aldehyde): Two characteristic weak peaks at ≈ 2720 and 2820 cm⁻¹.C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.Note: Enol form would show a broad O-H stretch (≈ 2500-3300 cm⁻¹) and a C=C stretch (≈ 1600-1650 cm⁻¹).
Mass Spec (EI) Molecular Ion (M⁺): Peak at m/z = 100.Major Fragments: Loss of ethyl group ([M-29]⁺, m/z = 71, from α-cleavage next to ketone), loss of CHO group ([M-29]⁺, m/z = 71), and acylium ion from the ethyl ketone moiety ([CH₃CH₂CO]⁺, m/z = 57).[8][9]
Applications in Chemical Synthesis and Drug Development

While there are no documented direct applications of 3-oxopentanal in pharmaceuticals, its chemical class, β-dicarbonyls, are cornerstone intermediates in organic synthesis.[10]

  • Heterocycle Synthesis: β-Dicarbonyls are classic precursors for the synthesis of various heterocyles like pyrazoles, pyrimidines, and isoxazoles through condensation reactions with reagents like hydrazines, ureas, and hydroxylamine, respectively. These heterocyclic scaffolds are prevalent in many approved drugs.

  • Asymmetric Synthesis: The acidic C2 proton allows for the formation of a prochiral enolate, which can be used in stereoselective alkylation or aldol reactions to build complex molecules with defined stereochemistry, a critical aspect of modern drug design.

  • Potential as a Bioactive Fragment: Small, functionalized molecules can serve as starting points or fragments in fragment-based drug discovery (FBDD) campaigns. The dual carbonyl functionality offers multiple points for synthetic elaboration to optimize binding to a biological target.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) for 3-oxopentanal is widely available. Therefore, a conservative approach to safety must be adopted based on the hazards of analogous volatile aldehydes and ketones.

  • Primary Hazards: Expected to be a flammable liquid and vapor.[2] May cause skin, eye, and respiratory tract irritation. Inhalation of vapors may cause drowsiness or dizziness. The toxicological properties have not been fully investigated.[3]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Due to its potential for reactivity, storage under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8 °C) is recommended to prolong shelf life.[5]

References

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Literature review on the reactivity of beta-keto aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of β-Keto Aldehydes for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Keto aldehydes are a unique and versatile class of organic compounds, distinguished by the presence of both a ketone and an aldehyde functional group separated by a single α-carbon.[1] This structural arrangement creates a fascinating interplay of electronic effects, resulting in multiple reactive centers and a rich chemical profile. Their ability to act as both electrophiles and nucleophiles, coupled with their propensity for tautomerism, makes them invaluable building blocks in modern organic synthesis. This guide provides a comprehensive exploration of the core principles governing the reactivity of β-keto aldehydes, detailing their fundamental transformations, mechanistic underpinnings, and strategic applications in the synthesis of complex molecules, particularly within the pharmaceutical landscape.

The Core Structural Logic: Understanding the Reactivity Hub

The defining feature of a β-keto aldehyde is the 1,3-relationship between two carbonyl groups. This proximity is not merely additive; it gives rise to emergent properties that dictate the molecule's behavior.

  • Electrophilic Centers : The carbonyl carbons of both the aldehyde and the ketone are electrophilic and susceptible to nucleophilic attack.[1][2] Due to reduced steric hindrance and the lack of an electron-donating alkyl group (compared to the ketone), the aldehyde carbonyl is generally the more reactive electrophilic site.[2][3]

  • Acidic α-Protons : The methylene protons situated between the two carbonyl groups (the α-protons) are significantly acidic. This is because the resulting conjugate base, an enolate, is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms and the α-carbon. This acidity is the foundation for the nucleophilic character of β-keto aldehydes.

The Tautomeric Equilibrium: A Dynamic Duo

A pivotal aspect of β-keto aldehyde chemistry is their existence in a dynamic equilibrium between keto and enol tautomers.[1] This keto-enol tautomerism involves the migration of a proton from the α-carbon to a carbonyl oxygen, creating a carbon-carbon double bond and a hydroxyl group.[4][5] This equilibrium is typically catalyzed by trace amounts of acid or base.[4][6] While the keto form often predominates for simple carbonyls, the enol form of β-dicarbonyl compounds is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it a more accessible and reactive intermediate.[5][7]

Caption: Keto-Enol tautomerism in β-keto aldehydes.

This dual nature is central to their reactivity, allowing them to participate in a wide array of transformations.

Reactivity_Hub BKA β-Keto Aldehyde α-Carbon (Nucleophilic via Enolate) Aldehyde Carbonyl (Electrophilic) Ketone Carbonyl (Electrophilic) Elec Electrophile (e.g., Alkyl Halide, Acyl Chloride) BKA:f1->Elec C-Alkylation C-Acylation Acid Acid BKA->Acid Enolization Nuc Nucleophile (e.g., R-MgBr, R-Li, Amine, Enolate) Nuc->BKA:f2 1,2-Addition (More Reactive) Nuc->BKA:f3 1,2-Addition (Less Reactive) Base Base Base->BKA:f1 Deprotonation (Enolate Formation)

Caption: The dual reactivity centers of β-keto aldehydes.

Key Transformations and Mechanistic Insights

The synthetic utility of β-keto aldehydes stems from their predictable participation in several cornerstone organic reactions.

Knoevenagel Condensation

This reaction is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[8][9] β-Keto aldehydes serve as the carbonyl component. The reaction proceeds via nucleophilic addition of the enolate from the active methylene compound to the aldehyde, followed by dehydration to yield a highly functionalized α,β-unsaturated product.[8]

Causality in Protocol Design: The choice of a weak amine base (e.g., piperidine, pyridine) is critical. A strong base, like an alkoxide, would deprotonate the β-keto aldehyde itself, leading to undesired self-condensation reactions. The weak base is sufficiently strong to deprotonate the more acidic active methylene compound but not the β-keto aldehyde.[8]

Knoevenagel_Workflow Reactants β-Keto Aldehyde + Active Methylene Cmpd (e.g., Malonic Ester) Step1 Enolate Formation (from Active Methylene) Reactants->Step1 Catalyst Weak Base (e.g., Piperidine) Catalyst->Step1 Step2 Nucleophilic Attack (at Aldehyde Carbonyl) Step1->Step2 Intermediate Aldol Adduct Step2->Intermediate Step3 Dehydration (-H₂O) Intermediate->Step3 Product α,β-Unsaturated Product Step3->Product

Caption: General workflow for the Knoevenagel condensation.

Representative Protocol: Knoevenagel Condensation

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the β-keto aldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene (5 mL per mmol of aldehyde).

    • Causality: Toluene serves as an azeotropic solvent to remove the water formed during the condensation, driving the equilibrium towards the product. A slight excess of the active methylene compound ensures complete consumption of the aldehyde.

  • Catalyst Addition: Add piperidine (0.1 eq) to the solution.

    • Causality: Piperidine is the weak base catalyst required to generate the nucleophilic enolate from diethyl malonate.[8]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC analysis.

    • Causality: Refluxing provides the necessary activation energy for the dehydration step.

  • Workup: After completion, cool the reaction mixture to room temperature. Wash with dilute HCl (to remove the basic catalyst), followed by saturated NaHCO₃ solution, and finally with brine.

    • Causality: The acidic wash protonates and solubilizes the amine catalyst, allowing for its removal into the aqueous layer. The subsequent basic and brine washes remove any remaining acid and inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Michael (Conjugate) Addition

In the Michael reaction, the enolate derived from a β-keto aldehyde acts as a soft nucleophile (the "Michael donor") and adds to the β-carbon of an α,β-unsaturated carbonyl compound (the "Michael acceptor").[10][11] This 1,4-addition is a powerful method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.[11][12]

Donor (from β-Keto Aldehyde)Acceptor (α,β-Unsaturated)Product
EnolateMethyl vinyl ketone1,5-Dicarbonyl Adduct
EnolateAcrylonitrileγ-Keto Nitrile
EnolateNitroethyleneγ-Nitro Ketone
Table 1: Examples of Michael Addition Reactions.
Heterocycle Synthesis: The Paal-Knorr Reaction

β-Keto aldehydes are excellent precursors for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.[13][14] The strategy involves first converting the β-keto aldehyde into a 1,4-dicarbonyl compound through α-alkylation or acylation. This intermediate then undergoes cyclization and condensation with the appropriate reagent.

  • Furans: Achieved by acid-catalyzed dehydration of the 1,4-dicarbonyl compound.[14]

  • Pyrroles: Formed by reacting the 1,4-dicarbonyl with ammonia or a primary amine.[14][15]

  • Thiophenes: Synthesized using a sulfurizing agent like Lawesson's reagent or P₄S₁₀.[16]

This pathway is of paramount importance in drug development, as these heterocyclic scaffolds are prevalent in a vast number of pharmaceutical agents.

Paal_Knorr_Pathway cluster_products Heterocyclic Products BKA β-Keto Aldehyde Step1 1. Base (Enolate Formation) 2. α-Halo Ketone (Alkylation) BKA->Step1 Dicarbonyl 1,4-Dicarbonyl Intermediate Step1->Dicarbonyl Furan Furan Dicarbonyl->Furan H⁺, Δ (-H₂O) Pyrrole Pyrrole Dicarbonyl->Pyrrole R'-NH₂, H⁺ (-H₂O) Thiophene Thiophene Dicarbonyl->Thiophene P₄S₁₀ (-H₂O)

Caption: Paal-Knorr synthesis pathway from a β-keto aldehyde.

Applications in Drug Discovery and Development

The aldehyde functional group, while highly reactive, is increasingly being incorporated into drug candidates to form covalent interactions with target proteins, often addressing sites previously considered "undruggable".[17][18] The multifaceted reactivity of β-keto aldehydes makes them particularly attractive starting points for building molecular complexity and accessing diverse chemical space.

  • Scaffold Synthesis: As demonstrated by the Paal-Knorr reaction, β-keto aldehydes are key to constructing the core heterocyclic rings found in numerous drugs.

  • Fragment-Based Drug Discovery (FBDD): The compact and highly functionalized nature of β-keto aldehydes and their derivatives makes them ideal fragments for screening against biological targets.

  • Combinatorial Chemistry: The various reactive handles on the β-keto aldehyde scaffold allow for the rapid generation of libraries of related compounds by systematically varying substituents at the α-position and by reacting with different nucleophiles or condensation partners.

Conclusion

The reactivity of β-keto aldehydes is a classic yet continually relevant topic in organic chemistry. Governed by the electronic synergy between two carbonyl groups, their chemistry is a robust display of tautomerism, electrophilicity, and nucleophilicity. For researchers in organic synthesis and drug development, a deep understanding of these principles is not merely academic; it is the key to unlocking efficient synthetic routes to complex molecular architectures and novel therapeutic agents. The ability to strategically manipulate the aldehyde, ketone, and α-carbon centers provides a powerful toolkit for molecular design and innovation.

References

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An In-Depth Technical Guide to the Solubility Profile of Pentanal, 3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Pentanal, 3-oxo- (CAS 623-38-1), tailored for researchers, scientists, and professionals in drug development. We will explore the molecule's physicochemical properties, the theoretical principles governing its solubility, a robust experimental protocol for its determination, and the practical implications of its solubility profile.

Introduction and Physicochemical Profile

Pentanal, 3-oxo-, also known as 3-oxovaleraldehyde, is a bifunctional organic compound belonging to the class of β-keto aldehydes. Its structure features a five-carbon chain with both an aldehyde and a ketone functional group.[1] This dual functionality imparts a unique reactivity and polarity that are central to understanding its behavior in various solvent systems.

The molecular structure is: CH₃-CH₂-C(=O)-CH₂-CHO

A molecule's solubility is fundamentally dictated by its physicochemical properties. The key parameters for Pentanal, 3-oxo- are summarized below.

PropertyValueSource
Molecular Formula C₅H₈O₂[2][3][4]
Molecular Weight 100.12 g/mol [3][4]
Predicted logP 0.55450[2]
Topological Polar Surface Area (TPSA) 34.1 Ų[2][4]
Hydrogen Bond Acceptors 2[3][4]
Hydrogen Bond Donors 0[3]
Predicted pKa 5.81 ± 0.23[2]
Boiling Point 145.4 °C at 760 mmHg[2]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of Pentanal, 3-oxo- presents a fascinating case of balanced polar and non-polar characteristics.

  • Polar Features : The molecule contains two carbonyl (C=O) groups—one aldehyde and one ketone. These groups are polar and can act as hydrogen bond acceptors, allowing for interaction with polar solvents like water.[3][4][5]

  • Non-Polar Features : The five-carbon aliphatic backbone (a pentyl chain) is hydrophobic and contributes to the molecule's affinity for non-polar organic solvents.[6]

Aqueous Solubility Prediction The presence of two carbonyl groups suggests that Pentanal, 3-oxo- can form hydrogen bonds with water, which would promote solubility. However, for aldehydes and ketones, aqueous solubility tends to decrease rapidly as the length of the carbon chain increases.[5] A five-carbon chain represents a significant non-polar segment that limits miscibility in water. Therefore, Pentanal, 3-oxo- is predicted to be sparingly to slightly soluble in water. This is analogous to its monofunctional counterpart, pentanal, which is also slightly soluble in water.[7]

Organic Solvent Solubility Prediction The molecule's structure strongly suggests favorable solubility in a wide range of organic solvents.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Strong dipole-dipole interactions between the solvent and the carbonyl groups of Pentanal, 3-oxo- will result in excellent solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The alkyl chain will interact favorably with non-polar solvents via van der Waals forces, leading to moderate to good solubility.

Experimental Determination of Thermodynamic Solubility

To move from theoretical prediction to quantitative data, a robust experimental method is required. For determining the intrinsic, equilibrium solubility of a compound—a critical parameter for formulation and bioavailability studies—the shake-flask method is the universally recognized gold standard.[8][9]

Causality Behind Method Selection: The shake-flask method is chosen because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9][10] This provides a definitive solubility value under specific conditions (e.g., temperature, pH), which is more reliable for developmental decisions than kinetic solubility measurements.

Below is a diagram and a detailed protocol for this self-validating workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Verify Purity of Pentanal, 3-oxo- & Solvents B Prepare Solvent Systems (e.g., Water, Ethanol, Hexane) A->B C Add Excess Solid Compound to Known Volume of Solvent in Triplicate Vials B->C D Seal Vials & Place in Orbital Shaker at Constant Temperature (e.g., 25°C) C->D E Agitate for 24-48 Hours D->E F Sample at 24h and 48h to Confirm Equilibrium E->F G Separate Solid & Liquid Phases (Centrifugation / Filtration) F->G I Quantify Solute in Supernatant via Validated HPLC-UV Method G->I H Prepare Calibration Standards H->I J Calculate Solubility (mg/mL or M) I->J

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and employing a precise, validated analytical method.

  • Materials and Preparation:

    • Ensure the Pentanal, 3-oxo- sample is of high purity (>98%).

    • Use HPLC-grade solvents.[11]

    • Prepare all solvent systems (e.g., purified water, absolute ethanol, n-hexane).

  • Equilibration:

    • For each solvent, add an excess amount of solid Pentanal, 3-oxo- to three separate glass vials. An excess is visually confirmed by the presence of undissolved material throughout the experiment.[8][12]

    • Accurately add a known volume (e.g., 5 mL) of the respective solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Agitation and Temperature Control:

    • Place the vials in an orbital shaker with precise temperature control (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples at a consistent speed (e.g., 150 rpm) for 48 hours.[12]

  • Verification of Equilibrium (Self-Validation Step):

    • At the 24-hour and 48-hour time points, carefully withdraw a small aliquot from the clear supernatant.

    • Equilibrium is confirmed if the concentration measured at 48 hours is statistically identical to the concentration at 24 hours.[9] If not, the incubation time must be extended.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow solid to settle.

    • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles. Centrifugation prior to filtration is also recommended.[13]

  • Quantification via HPLC-UV:

    • Method Validation: Develop and validate an HPLC method for Pentanal, 3-oxo-, confirming its linearity, accuracy, and precision.

    • Calibration: Prepare a series of standard solutions of Pentanal, 3-oxo- of known concentrations in the mobile phase and generate a calibration curve.

    • Sample Analysis: Dilute the filtered sample aliquots with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the prepared standards and samples into the HPLC system.[13][14]

    • Calculate the concentration in the saturated solution using the calibration curve, accounting for any dilution factors.

  • Data Reporting:

    • Report the final solubility as the mean and standard deviation of the three replicate measurements.

Expected Solubility Profile of Pentanal, 3-oxo-

While extensive experimental data is not publicly available, the following table summarizes the expected solubility profile based on the molecule's physicochemical properties and the behavior of analogous compounds. These values serve as a scientifically grounded estimation for research and development purposes.

SolventSolvent TypeExpected Solubility (at 25°C)Qualitative DescriptionRationale
Water Polar Protic10 - 20 mg/mLSlightly SolubleH-bonding with two carbonyls is offset by the hydrophobic 5-carbon chain.
Ethanol Polar Protic> 200 mg/mLFreely SolubleStrong H-bonding and dipole-dipole interactions.
Acetone Polar Aprotic> 200 mg/mLFreely SolubleStrong dipole-dipole interactions with carbonyl groups.
Chloroform Moderately Polar> 100 mg/mLSolubleGood balance of polarity and non-polar interactions.
n-Hexane Non-Polar20 - 50 mg/mLSparingly SolubleSolubility driven by van der Waals interactions with the alkyl chain.

Implications for Research and Drug Development

Understanding the solubility profile of Pentanal, 3-oxo- is crucial for its practical application.

  • For Synthetic Chemists: The high solubility in common organic solvents like ethanol and acetone makes it well-suited for use in a variety of organic reactions. However, its limited water solubility means that biphasic reaction conditions or co-solvents may be necessary for aqueous transformations.

  • For Analytical Scientists: The solubility profile dictates the choice of solvents for sample preparation, mobile phase composition in chromatography, and diluents for spectroscopic analysis.[13]

  • For Drug Development Professionals: Solubility is a critical determinant of a drug's bioavailability.[10] The predicted low aqueous solubility of Pentanal, 3-oxo- suggests that if it were a drug candidate, it would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This would necessitate formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations to enhance its dissolution and absorption in the gastrointestinal tract.

Conclusion

Pentanal, 3-oxo- is a moderately polar molecule whose solubility is a direct consequence of its bifunctional nature. It exhibits limited solubility in aqueous media, a critical factor for biopharmaceutical considerations, while being highly soluble in a broad range of polar organic solvents. The application of a robust, self-validating experimental protocol, such as the shake-flask method coupled with HPLC analysis, is essential for obtaining accurate and reliable thermodynamic solubility data. This information is fundamental for guiding its effective use in chemical synthesis, analytical method development, and advanced pharmaceutical formulation.

References

  • Solubility of Things. (n.d.). Solubility of Pentanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8063, Pentanal. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • LookChem. (n.d.). 3-oxopentanal. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12179, Pentanal, 3-oxo-. Retrieved from [Link]

  • Allen Digital. (n.d.). Write the structure of 3-oxopentanal. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentanal. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • MDPI. (2020). Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis. Retrieved from [Link]

  • SciELO Brasil. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pentanal, 3-oxo- from Propionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of 3-Oxopentanal

Pentanal, 3-oxo-, also known as 3-oxopentanal or β-ketopentanal, is a bifunctional molecule of significant interest in organic synthesis. Its structure, featuring both an aldehyde and a ketone, allows for a diverse range of subsequent chemical transformations. The 1,3-dicarbonyl motif is a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, making 3-oxopentanal a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceuticals, and other complex organic molecules. This document provides a detailed guide to a plausible and robust laboratory-scale synthesis of 3-oxopentanal, commencing from the readily available starting material, propionyl chloride.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-oxopentanal from propionyl chloride is most effectively achieved through a two-step sequence:

  • Acylation of Ethyl Vinyl Ether: Propionyl chloride is reacted with ethyl vinyl ether in the presence of a mild base, such as pyridine, to yield the intermediate, 3-ethoxy-2-pentenal.

  • Mild Acidic Hydrolysis: The crude 3-ethoxy-2-pentenal is then subjected to gentle hydrolysis under acidic conditions to afford the target molecule, 3-oxopentanal.

This strategy leverages the nucleophilic character of the enol ether and the electrophilicity of the acyl chloride. The subsequent hydrolysis is a standard method for the deprotection of enol ethers to reveal the corresponding carbonyl group.[1]

Reaction Mechanisms

Step 1: Acylation of Ethyl Vinyl Ether

The acylation of ethyl vinyl ether with propionyl chloride proceeds via a nucleophilic addition-elimination mechanism. Pyridine plays a dual role in this reaction: it acts as a nucleophilic catalyst and as a base to neutralize the hydrogen chloride byproduct.[2][3]

  • Activation of the Acyl Chloride: Pyridine initially attacks the electrophilic carbonyl carbon of propionyl chloride, forming a highly reactive N-acylpyridinium salt.

  • Nucleophilic Attack by the Enol Ether: The electron-rich double bond of ethyl vinyl ether then attacks the activated acyl group.

  • Elimination and Proton Transfer: Subsequent elimination of the pyridine catalyst and abstraction of a proton by pyridine (acting as a base) from the intermediate yields 3-ethoxy-2-pentenal and pyridinium chloride.

Step 2: Mild Acidic Hydrolysis

The hydrolysis of the enol ether intermediate to the β-ketoaldehyde is an acid-catalyzed process.[1][4]

  • Protonation of the Enol Ether: The reaction is initiated by the protonation of the double bond of 3-ethoxy-2-pentenal, leading to the formation of a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the carbocation.

  • Deprotonation and Elimination: Loss of a proton and subsequent elimination of ethanol results in the formation of the enol tautomer of 3-oxopentanal, which rapidly tautomerizes to the more stable keto form.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
Propionyl chlorideReagent grade, ≥98%
Ethyl vinyl etherReagent grade, stabilized
PyridineAnhydrous, ≥99.8%
Diethyl etherAnhydrous
Hydrochloric acidConcentrated (37%)
Sodium bicarbonateSaturated aqueous solution
Sodium sulfateAnhydrous
Magnetic stirrer with hotplate
Round-bottom flasksVarious sizes
Addition funnel
Condenser
Separatory funnel
Rotary evaporator
Step 1: Synthesis of 3-Ethoxy-2-pentenal
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

  • Charging Reagents: The flask is charged with anhydrous diethyl ether (100 mL) and ethyl vinyl ether (10.8 g, 0.15 mol). The solution is cooled to 0 °C in an ice bath. Anhydrous pyridine (12.7 g, 0.16 mol) is then added.

  • Addition of Propionyl Chloride: Propionyl chloride (9.25 g, 0.1 mol) is dissolved in anhydrous diethyl ether (20 mL) and transferred to the addition funnel. This solution is added dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled in an ice bath, and cold water (50 mL) is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed sequentially with cold 1 M HCl (2 x 30 mL) to remove pyridine, saturated sodium bicarbonate solution (30 mL), and brine (30 mL). The organic layer is then dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield crude 3-ethoxy-2-pentenal as an oil. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of Pentanal, 3-oxo-
  • Hydrolysis Setup: The crude 3-ethoxy-2-pentenal is transferred to a round-bottom flask with a magnetic stir bar.

  • Acidic Hydrolysis: A solution of 1 M hydrochloric acid (50 mL) is added to the crude intermediate. The mixture is stirred vigorously at room temperature for 1-2 hours. The hydrolysis should be monitored carefully by TLC to ensure complete conversion of the starting material while minimizing potential side reactions.

  • Workup: The reaction mixture is extracted with diethyl ether (3 x 40 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is carefully removed under reduced pressure. Due to the potential instability of β-ketoaldehydes, purification by distillation is often challenging. A recommended method for purification is through the formation of a bisulfite adduct.[5][6]

    • The crude product is dissolved in a suitable solvent (e.g., diethyl ether).

    • A saturated solution of sodium bisulfite is added, and the mixture is stirred vigorously.

    • The precipitated bisulfite adduct is collected by filtration and washed with diethyl ether.

    • The aldehyde can be regenerated from the adduct by treatment with an aqueous solution of sodium carbonate or dilute hydrochloric acid, followed by extraction with an organic solvent.

Data Presentation

ParameterValue
Starting Materials
Propionyl Chloride (mol)0.1
Ethyl Vinyl Ether (mol)0.15
Pyridine (mol)0.16
Reaction Conditions
Acylation Temperature0-5 °C, then room temp.
Acylation Time2-3 hours
Hydrolysis TemperatureRoom temperature
Hydrolysis Time1-2 hours
Expected Product
Product NamePentanal, 3-oxo-
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Theoretical Yield10.01 g

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis & Purification Propionyl_Chloride Propionyl Chloride Acylation Acylation Reaction (Diethyl Ether, 0°C to RT) Propionyl_Chloride->Acylation Ethyl_Vinyl_Ether Ethyl Vinyl Ether Ethyl_Vinyl_Ether->Acylation Pyridine Pyridine (Base/Catalyst) Pyridine->Acylation Intermediate 3-Ethoxy-2-pentenal Acylation->Intermediate Hydrolysis Mild Acidic Hydrolysis (1M HCl, RT) Intermediate->Hydrolysis Workup Workup & Extraction Hydrolysis->Workup Purification Purification (Bisulfite Adduct Formation) Workup->Purification Final_Product Pentanal, 3-oxo- Purification->Final_Product

Caption: Synthetic workflow for Pentanal, 3-oxo- from propionyl chloride.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several key checkpoints and considerations:

  • Monitoring Reaction Progress: The use of TLC at each stage is crucial to confirm the consumption of starting materials and the formation of products. This allows for adjustments in reaction time as needed.

  • Careful Temperature Control: The initial acylation is performed at low temperatures to control the exothermic reaction and minimize side product formation.

  • Mild Hydrolysis Conditions: The use of dilute acid and room temperature for the hydrolysis step is critical to prevent degradation of the sensitive β-ketoaldehyde product. Stronger acids or higher temperatures could lead to aldol condensation or other decomposition pathways.[7]

  • Purification via Bisulfite Adduct: This method is highly selective for aldehydes and provides a robust way to isolate the product from non-carbonyl impurities and unreacted starting materials.[5][6] The regeneration of the aldehyde from the solid adduct ensures a high degree of purity.

Troubleshooting:

  • Low Yield in Acylation: Ensure all reagents and solvents are anhydrous. Moisture will react with propionyl chloride and decrease the yield.

  • Incomplete Hydrolysis: If TLC indicates the presence of the enol ether intermediate after the specified time, the reaction can be stirred for a longer period or a slightly higher concentration of acid can be used, though with caution.

  • Product Decomposition: If the final product appears to be unstable (e.g., discoloration, polymerization), it should be used immediately in subsequent reactions or stored under an inert atmosphere at low temperatures.

Safety Precautions

  • Propionyl chloride is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Ethyl vinyl ether is highly flammable. All operations should be conducted away from ignition sources.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It should be handled in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition/elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]

  • Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers. Retrieved from [Link]

  • PubChem. (n.d.). Pentanal, 3-oxo-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • YouTube. (2018, October 5). Chemistry 3 - Acylation of enolates with an acid chloride. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • Univen FM 99.8 Mhz. (n.d.). Beta-Keto Aldehydes: Definition, Formation, and Significance. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

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Step-by-step preparation of 3-oxopentanal via Claisen condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Oxopentanal (Sodium Salt) via Regioselective Claisen Condensation

Abstract & Scope

This technical guide details the protocol for the synthesis of 3-oxopentanal (CAS: 623-38-1), also known as propionylacetaldehyde. Due to the inherent instability of the free


-keto aldehyde (susceptibility to polymerization and oxidation), this protocol focuses on the isolation of the stable sodium enolate salt .

This intermediate is a critical precursor for the synthesis of heterocycles (e.g., 3-ethyl-pyrazoles, pyrimidines) in drug discovery. The method utilizes a Crossed Claisen (Claisen-Schmidt) Condensation between 2-butanone and ethyl formate.

Critical Technical Challenge: Regioselectivity. 2-Butanone possesses two nucleophilic sites (


-methyl vs. 

-methylene). This protocol utilizes kinetic control and steric differentiation to favor formylation at the terminal methyl position (

), minimizing the formation of the branched isomer (2-methyl-3-oxobutanal).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the base-promoted condensation of a ketone enolate with a formate ester.

Mechanism:

  • Enolization: Sodium ethoxide deprotonates 2-butanone. While the internal enolate (

    
    ) is thermodynamically more stable, the terminal enolate (
    
    
    
    ) is kinetically accessible and less sterically hindered.
  • Nucleophilic Attack: The enolate attacks the carbonyl of ethyl formate. The bulky formate group encounters significant steric repulsion at the

    
     position, heavily favoring attack by the 
    
    
    
    enolate.
  • Driving Force: The resulting

    
    -keto aldehyde is highly acidic (
    
    
    
    ). It immediately deprotonates to form the stable sodium enolate, which precipitates from the ether/ethanol solution. This precipitation prevents reverse reactions (retro-Claisen) and equilibration to the unwanted isomer.

ReactionPathway Butanone 2-Butanone (Nucleophile) EnolateC1 C1-Enolate (Kinetic/Unblocked) Butanone->EnolateC1 Deprotonation EnolateC3 C3-Enolate (Thermodynamic/Blocked) Butanone->EnolateC3 Blocked by Sterics Formate Ethyl Formate (Electrophile) Tetrahedral Tetrahedral Intermediate Formate->Tetrahedral Base NaOEt (Base) Base->Butanone EnolateC1->Tetrahedral + Formate ProductFree 3-Oxopentanal (Unstable) Tetrahedral->ProductFree - EtOH ProductSalt Sodium 3-oxopentan-1-olate (Stable Precipitate) ProductFree->ProductSalt + NaOEt Precipitation

Figure 1: Reaction pathway highlighting the regioselective preference for C1-formylation driven by steric hindrance and salt precipitation.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]DensityPurityRole
2-Butanone 72.111.00.805>99% (Dry)Substrate
Ethyl Formate 74.081.20.917>98% (Dry)Electrophile
Sodium Ethoxide 68.051.1N/A96%Base
Diethyl Ether 74.12Solvent0.713AnhydrousSolvent
Ethanol (Abs.) 46.07Trace0.789AnhydrousCatalyst/Solvent

Equipment:

  • 3-Neck Round Bottom Flask (500 mL)[4]

  • Mechanical Stirrer (Magnetic stirring is insufficient for thick slurries)

  • Addition Funnel (Pressure-equalizing)

  • Nitrogen/Argon Atmosphere Line

  • Ice/Salt Bath (

    
     to 
    
    
    
    )
Step-by-Step Methodology

Step 1: Preparation of Base Suspension

  • Flame-dry the glassware under vacuum and flush with Nitrogen.

  • Charge the flask with Sodium Ethoxide (1.1 equiv) .

    • Note: Commercial NaOEt powder is acceptable if fresh. For highest purity, generate in situ by dissolving Sodium metal in absolute ethanol and evaporating to dryness, or use a suspension of NaOEt in dry ether.

  • Add Anhydrous Diethyl Ether (150 mL) .

  • Cool the suspension to

    
      using an ice bath.
    

Step 2: Reactant Addition (The "Inverse Addition") Rationale: Pre-mixing the ketone and ester and adding them to the base ensures the base is always in excess relative to the ketone, promoting rapid deprotonation and trapping by the formate, rather than ketone self-condensation (Aldol).

  • In a separate dry flask, mix 2-Butanone (1.0 equiv) and Ethyl Formate (1.2 equiv) .

  • Transfer this mixture to the addition funnel.

  • Add the mixture dropwise to the stirred NaOEt suspension over 45–60 minutes .

  • Critical Control: Maintain internal temperature below

    
     . Higher temperatures promote thermodynamic equilibration to the unwanted branched isomer.
    

Step 3: Reaction & Maturation

  • Once addition is complete, allow the mixture to warm slowly to room temperature over 4–6 hours .

  • The solution will thicken significantly as the sodium salt precipitates.

  • Observation: The color typically shifts from white/pale yellow to a deeper ivory/yellow.

Step 4: Isolation (The "Stop Point")

  • Filter the solid precipitate under Nitrogen (using a Schlenk frit or rapid vacuum filtration). Do not expose to humid air for prolonged periods.

  • Wash the filter cake twice with cold anhydrous ether (to remove unreacted ketone/ester and byproducts).

  • Dry the solid under high vacuum (0.1 mmHg) for 2 hours.

  • Result: Sodium 3-oxopentan-1-olate. Store in a desiccator at

    
    .
    

Step 5: Generation of Free Aldehyde (Only if required) Warning: Perform immediately before use.

  • Dissolve the sodium salt in minimal ice-cold water.

  • Acidify carefully with 2N HCl to pH 4–5.

  • Extract immediately with Dichloromethane (DCM).

  • Dry over

    
     and concentrate in vacuo without heating.
    

Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere PrepBase Suspend NaOEt (1.1 eq) in Et2O at 0°C Start->PrepBase PrepMix Pre-mix 2-Butanone (1.0 eq) + Ethyl Formate (1.2 eq) Start->PrepMix Addition Slow Addition of Mix to Base (T < 5°C, 1 hour) PrepBase->Addition PrepMix->Addition Reaction Stir 4-6 hours Warm to RT Addition->Reaction Precipitation Precipitation of Sodium Salt Reaction->Precipitation Filtration Filtration & Ether Wash Precipitation->Filtration Storage Vacuum Dry & Store (-20°C, Hygroscopic) Filtration->Storage

Figure 2: Operational workflow for the isolation of the sodium salt.

Characterization & Validation

Since the free aldehyde is unstable, characterization is best performed on the crude salt (via


 NMR) or a trapped derivative.

Expected Data (Free Aldehyde form in


): 
  • Appearance: Colorless to pale yellow oil (pungent odor).

  • Boiling Point: ~55–60°C at 15 mmHg (extrapolated; distillation causes decomposition).

  • 1H NMR (300 MHz,

    
    ): 
    
    • 
       9.75 (s, 1H, -CH O) - Diagnostic
      
    • 
       3.60 (s, 2H, -CO-CH 2-CHO) - Often enolizes, so this may appear as olefinic signal ~5.5 ppm
      
    • 
       2.55 (q, 2H, CH 2-CH3)
      
    • 
       1.10 (t, 3H, CH2-CH 3)
      
    • Note: The spectrum is often complex due to keto-enol tautomerism (~80% enol form in solution).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents.Re-dry ether (Na/Benzophenone) and ensure NaOEt is fresh.
Product is Liquid/Oily Incomplete precipitation or branched isomer.Use strictly anhydrous ether (solubility of salt is lowest in ether). Ensure temp < 5°C during addition.
Polymerization Free aldehyde left too long.Always store as Na-salt. Release free aldehyde only seconds before the next step.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. Ethyl Ethoxalylpropionate. Org. Synth. 1944, 24, 50. (Demonstrates handling of similar keto-ester salts).

  • Hauser, C. R.; Hudson, B. E.The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1942, 1, 266. (Mechanistic grounding for regioselectivity).
  • PubChem Compound Summary. 3-Oxopentanal. National Center for Biotechnology Information. (Physical data verification).

Sources

Derivatization methods for GC-MS analysis of Pentanal, 3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization and GC-MS Analysis of Pentanal, 3-oxo-

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Pentanal, 3-oxo-

Pentanal, 3-oxo-, a small keto-aldehyde, presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its bifunctional nature (containing both a ketone and an aldehyde group), inherent polarity, and potential for thermal instability within the high temperatures of a GC injector port can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.[1][2] Such molecules can undergo thermal decomposition or form artifacts, compromising the integrity of the analysis.[1]

Chemical derivatization is an essential strategy to overcome these limitations. The primary goals of derivatization in this context are to:

  • Increase Volatility: By masking polar functional groups, the boiling point of the analyte is effectively lowered, making it more amenable to gas-phase separation.[3]

  • Enhance Thermal Stability: The resulting derivatives are typically more robust and less prone to degradation at elevated temperatures.[4]

  • Improve Chromatographic Behavior: Derivatization reduces the potential for interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[3]

  • Increase Mass Spectrometric Sensitivity: Specific derivatizing agents can introduce moieties that provide characteristic fragmentation patterns or are highly responsive to specific ionization techniques, such as Electron Capture Negative Ionization (NCI).[3][5]

This application note provides a detailed guide to two robust derivatization methodologies for the analysis of Pentanal, 3-oxo-: Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and Silylation of the corresponding enol tautomer . We will explore the causality behind each method, provide detailed, field-proven protocols, and discuss the subsequent GC-MS analysis.

Methodology 1: Oximation with PFBHA

Oximation is the most common and reliable method for the derivatization of carbonyl compounds for GC-MS analysis.[6][7] The reagent of choice, PFBHA, reacts with both the aldehyde and ketone functionalities of Pentanal, 3-oxo- to form stable oxime derivatives.

Scientific Rationale

The reaction involves the nucleophilic attack of the nitrogen atom in PFBHA on the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond (the oxime).[8][9]

Why PFBHA is the Expert's Choice:

  • Quantitative Reaction: PFBHA reacts efficiently and quantitatively with a wide range of aldehydes and ketones.[7]

  • Thermal Stability: The resulting PFBHA-oxime derivatives are thermally stable and do not decompose at typical GC injection temperatures.[7]

  • Exceptional Sensitivity: The pentafluorobenzyl group is a potent electrophore (electron-capturing group). This property makes the derivatives exceptionally sensitive to Electron Capture Negative Ionization (NCI-MS), allowing for sub-picogram detection limits.[5][10] While highly effective in NCI mode, the derivatives also yield characteristic spectra under standard Electron Impact (EI) ionization.[11]

  • Chromatographic Separation: The resulting oximes are easily resolved by gas chromatography.[7] It is important to note that derivatization of asymmetrical carbonyls like Pentanal, 3-oxo- will typically produce two geometric isomers (syn and anti), which may be separated chromatographically.[12] For quantification, the peak areas of both isomers should be summed.

Workflow for PFBHA Derivatization and Analysis

PFBHA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (containing Pentanal, 3-oxo-) Reaction Combine Sample and PFBHA in Headspace Vial Sample->Reaction Reagent Prepare fresh 15 mg/mL PFBHA Reagent Solution Reagent->Reaction Incubate Incubate at 60°C for 60 minutes Reaction->Incubate HS_GCMS Headspace GC-MS Injection Incubate->HS_GCMS Data Data Acquisition (EI or NCI Mode) HS_GCMS->Data Quant Quantification (Sum of syn/anti isomers) Data->Quant

Caption: Overall workflow for PFBHA derivatization.

Detailed Protocol: PFBHA Derivatization (Headspace Method)

This protocol is adapted for aqueous samples, leveraging a headspace approach which minimizes matrix interference and is highly sensitive.[11]

1. Materials and Reagents:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl), Derivatization Grade (CAS 57981-02-9)

  • Reagent Water (HPLC Grade or equivalent)

  • Sodium Chloride (NaCl), Analytical Grade

  • 20 mL Headspace Vials with PTFE-lined septa

  • Calibrated microliter syringes

  • Heating block or water bath capable of maintaining 60°C

2. Reagent Preparation:

  • PFBHA Reagent Solution (15 mg/mL): This solution should be prepared fresh daily.[12] To prepare 10 mL, accurately weigh 150 mg of PFBHA·HCl into a clean vial and add 10 mL of reagent water. Vortex to dissolve completely.

3. Derivatization Procedure:

  • Pipette 10 mL of the aqueous sample (or standard) into a 20 mL headspace vial.

  • Add approximately 3 g of NaCl to the vial. This "salting out" step increases the partitioning of the derivative into the headspace, enhancing sensitivity.[10]

  • Add 1.0 mL of the freshly prepared PFBHA reagent solution to the vial.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath pre-heated to 60°C.

  • Allow the reaction to proceed for 60 minutes.[11] Studies have shown the reaction reaches equilibrium under these conditions.[10]

  • After incubation, the vial is ready for headspace GC-MS analysis. If using an autosampler, transfer the vial directly.

Methodology 2: Silylation of the Enol Tautomer

An alternative approach leverages the keto-enol tautomerism of Pentanal, 3-oxo-. The enol form possesses a reactive hydroxyl group that can be readily derivatized using silylating agents.

Scientific Rationale

Silylation is a widely used derivatization technique that replaces active hydrogen atoms (from hydroxyl, carboxyl, or amino groups) with a trimethylsilyl (TMS) group. For Pentanal, 3-oxo-, the derivatization targets the hydroxyl group of its enol isomer.

Enol_Silylation cluster_reaction Keto-Enol Tautomerism and Silylation Keto Keto Form (Pentanal, 3-oxo-) Enol Enol Form Keto->Enol Equilibrium Derivative Silyl Ether Derivative (GC-amenable) Enol->Derivative + BSTFA

Sources

Application Note: Strategic Utilization of Pentanal, 3-oxo- in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentanal, 3-oxo- (CAS: 4435-14-7), also known as 3-oxopentanal or propionylacetaldehyde, represents a critical C3-electrophilic synthon in the design of bioactive heterocycles. Its structural bifunctionality—possessing both a highly reactive formyl group (C1) and a ketonic moiety (C3)—makes it an ideal "linchpin" for constructing pyrazoles, pyrimidines, and isoxazoles.

Critical Handling Note: Free 3-oxopentanal is thermodynamically unstable and prone to rapid self-polymerization. Consequently, this guide focuses on the preparation and utilization of its stable sodium salt equivalent (Sodium 1-hydroxy-pent-1-en-3-one) , ensuring reproducibility and scalability in drug discovery workflows.

Chemical Profile & Stability Strategy

PropertySpecification
IUPAC Name 3-Oxopentanal
Common Precursor Sodium 1-hydroxy-pent-1-en-3-one (Enolate Salt)
Molecular Formula

(Free Aldehyde) /

(Salt)
Key Reactivity 1,2-Nucleophilic addition; Knoevenagel condensation
Storage Store Na-salt at -20°C under Argon. Hygroscopic.

The "In Situ" Imperative: Attempting to isolate the free aldehyde results in low yields due to condensation side-reactions. The industry-standard protocol involves generating the sodium enolate salt and reacting it directly, or acidifying it in situ only immediately prior to the cyclization step.

Reaction Landscape & Mechanistic Pathways

The following diagram illustrates the divergent synthesis pathways accessible from the 3-oxopentanal scaffold.

ReactionLandscape Precursor 2-Butanone (Methyl Ethyl Ketone) Intermediate 3-Oxopentanal Sodium Salt (Stable Enolate) Precursor->Intermediate Claisen Condensation Reagent1 Ethyl Formate NaOEt Reagent1->Intermediate Pyrazole 3-Ethyl-1H-pyrazole (Kinase Inhibitor Scaffold) Intermediate->Pyrazole + Hydrazine (pH < 7) Pyrimidine 4-Ethyl-2-subst-pyrimidine (Antimetabolite Scaffold) Intermediate->Pyrimidine + Amidine/Guanidine (Basic Condensation) Isoxazole 5-Ethylisoxazole Intermediate->Isoxazole + Hydroxylamine

Figure 1: Divergent synthesis pathways from 2-butanone via the 3-oxopentanal sodium salt intermediate.

Experimental Protocols

Protocol A: Preparation of Sodium 3-Oxopentanal (Stable Precursor)

Objective: Synthesize the stable sodium enolate salt from 2-butanone. Scale: 100 mmol

Reagents:

  • 2-Butanone (Methyl Ethyl Ketone): 7.21 g (100 mmol)

  • Ethyl Formate: 8.15 g (110 mmol)

  • Sodium Ethoxide (dry powder): 6.8 g (100 mmol)

  • Diethyl Ether (anhydrous): 150 mL

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Solvation: Suspend Sodium Ethoxide (6.8 g) in anhydrous Diethyl Ether (100 mL) and cool to 0°C in an ice bath.

  • Addition: Mix 2-Butanone and Ethyl Formate in the dropping funnel. Add this mixture dropwise to the suspension over 45 minutes, maintaining internal temperature

    
    .
    
    • Mechanistic Insight: The base deprotonates the ketone at the alpha-methyl position (kinetic control), which then attacks the ethyl formate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate (the sodium salt) will form.[1]

  • Isolation: Filter the solid under inert atmosphere (nitrogen blanket). Wash with cold anhydrous ether (

    
    ) to remove unreacted starting materials.
    
  • Drying: Dry the off-white solid in a vacuum desiccator.

    • Yield Expectation: 70-85% (approx. 9.5 - 11.5 g).

Protocol B: Regioselective Synthesis of 3-Ethyl-1H-Pyrazole

Objective: Cyclization of the sodium salt with hydrazine to form the pyrazole core. Context: This scaffold is ubiquitous in p38 MAP kinase inhibitors.

Reagents:

  • 3-Oxopentanal Sodium Salt (from Protocol A): 1.36 g (10 mmol)

  • Hydrazine Hydrate (64%): 0.75 mL (15 mmol)

  • Ethanol (Absolute): 20 mL

  • Acetic Acid (Glacial): ~1 mL (for pH adjustment)

Step-by-Step Methodology:

  • Dissolution: Dissolve the sodium salt (1.36 g) in Ethanol (20 mL) at room temperature.

  • Acidification (Critical): Add Acetic Acid dropwise until the pH reaches ~6.0.

    • Why? This generates the free 3-oxopentanal in situ. Without acidification, the reaction with hydrazine can be sluggish or yield polymeric byproducts.

  • Cyclization: Cool to 0°C. Add Hydrazine Hydrate dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water (10 mL) and extract with Dichloromethane (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography.
    
Protocol C: Synthesis of 4-Ethyl-2-Methylpyrimidine

Objective: Condensation with acetamidine to form a substituted pyrimidine.

Reagents:

  • 3-Oxopentanal Sodium Salt: 1.36 g (10 mmol)

  • Acetamidine Hydrochloride: 1.04 g (11 mmol)

  • Sodium Ethoxide (21% in EtOH): 3.5 mL

Step-by-Step Methodology:

  • Free Base Generation: In a separate flask, treat Acetamidine Hydrochloride with Sodium Ethoxide solution to liberate the free amidine. Stir for 15 min.

  • Condensation: Add the 3-Oxopentanal Sodium Salt directly to the amidine mixture.

  • Reaction: Reflux for 6 hours. The solution will darken as the aromatic ring forms.

    • Mechanism:[2][3][4] The amidine nitrogen attacks the highly electrophilic aldehyde carbon (C1) first, followed by cyclization at the ketone (C3) and dehydration.

  • Workup: Quench with water (20 mL). Extract with EtOAc.

  • Analysis: Confirm structure via 1H-NMR. The C4-proton of the pyrimidine ring is diagnostic (typically singlet/doublet around

    
     8.5 ppm).
    

Process Workflow Visualization

The following DOT diagram outlines the critical decision points in the synthesis workflow, ensuring the user understands the "Make vs. Buy" logic and stability constraints.

Workflow Start Start: Heterocycle Synthesis Decision Do you have commercial 3-Oxopentanal? Start->Decision Commercial_Yes Check Purity (NMR) Likely Polymerized Decision->Commercial_Yes Yes Commercial_No Synthesize Sodium Salt (Protocol A) Decision->Commercial_No No Commercial_Yes->Commercial_No Purification Failed Salt_Ready Sodium Salt Ready (Store -20°C) Commercial_No->Salt_Ready Path_Pyrazole Target: Pyrazole Salt_Ready->Path_Pyrazole Path_Pyrimidine Target: Pyrimidine Salt_Ready->Path_Pyrimidine Step_Acid Acidify to pH 6 (In Situ Free Aldehyde) Path_Pyrazole->Step_Acid Step_Base Maintain Basic pH (Enhance Nucleophilicity) Path_Pyrimidine->Step_Base Final_Pyraz Add Hydrazine -> Reflux (Protocol B) Step_Acid->Final_Pyraz Final_Pyrim Add Amidine -> Reflux (Protocol C) Step_Base->Final_Pyrim

Figure 2: Decision logic and workflow for handling 3-oxopentanal precursors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in reagentsEnsure Ethanol/Ether are anhydrous. Use freshly cut Sodium or high-grade NaOEt.
Polymerization (Protocol B) pH too low (< 4) or too high (> 9)Maintain pH ~6.0 during hydrazine addition. High pH promotes aldol-type self-condensation.
Regioisomer Mix (Pyrazoles) Steric competitionWhile 3-ethyl is favored, substituted hydrazines (e.g., Methylhydrazine) may yield mixtures. Lower temperature (-10°C) during addition improves selectivity.
Dark Tarry Product Oxidation of aldehydePerform all reactions under Nitrogen/Argon. Degas solvents if necessary.

References

  • Preparation of Sodium Salt

    • Organic Syntheses, Coll.[5] Vol. 4, p. 597 (1963); Vol. 33, p. 47 (1953). (Adapting the standard Claisen condensation protocol for

      
      -keto aldehydes).
      
    • Source: (Note: Mechanistically identical to 3-oxopentanal synthesis, substituting acetaldehyde with 2-butanone).

  • Pyrimidine Synthesis via 1,3-Dicarbonyls

    • Journal of Organic Chemistry, "Regioselective Synthesis of Pyrimidines
    • Source: [J. Org.[6] Chem. 2017, 82, 1145-1154]([Link])

  • Pyrazole Regioselectivity

    • Beilstein Journal of Organic Chemistry, "Regioselective synthesis of 1,3,5-substituted pyrazoles".
    • Source:

  • Handling Unstable

    
    -Keto Aldehydes: 
    
    • Chemistry LibreTexts, "Reactivity of Aldehydes & Ketones".
    • Source:

Sources

Application Notes & Protocols: Condensation of 3-Oxopentanal with Amines for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the condensation reaction between 3-oxopentanal and primary amines. This reaction is a cornerstone of synthetic chemistry, yielding β-enaminones, which are highly versatile intermediates for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, discuss critical experimental parameters, and outline the significant applications of the resulting products in medicinal chemistry.

Introduction: The Significance of β-Enaminones

The condensation of a 1,3-dicarbonyl compound, such as 3-oxopentanal, with a primary amine is a fundamental transformation that produces a β-enaminone. These molecules are characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This unique electronic structure makes them powerful building blocks in organic synthesis.[1][2]

Enaminones are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry. The enaminone structural motif is a key framework in numerous drug classes, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][3][4][5][6] Their ability to serve as precursors for various carbocyclic and heterocyclic systems further enhances their importance in the drug discovery pipeline.[5][7][8]

Reaction Mechanism and Scientific Principles

The reaction proceeds via a nucleophilic addition-elimination pathway. The greater electrophilicity of the ketone carbonyl in 3-oxopentanal compared to the aldehyde carbonyl (due to the electron-donating effect of the ethyl group) typically directs the initial nucleophilic attack from the amine.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the ketone carbonyl group.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water. This step is often the rate-determining step and can be acid-catalyzed. The removal of water from the reaction mixture is crucial to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[9][10]

  • Product Formation: The elimination of water results in the formation of a stable, conjugated β-enaminone.

This condensation is a key step in classic named reactions like the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine to form a pyrrole.[11][12][13][14]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the condensation of 3-oxopentanal with a generic primary amine (R-NH₂).

Caption: Reaction mechanism for β-enaminone synthesis.

Experimental Protocols and Methodologies

Two primary protocols are presented here: a classic thermal condensation method utilizing azeotropic water removal and a modern, greener, catalyst-driven method at ambient temperature.

Protocol 1: Thermal Condensation with Azeotropic Removal of Water

This is the most traditional and robust method, particularly effective for less reactive amines. The use of a Dean-Stark apparatus physically removes water from the reaction, ensuring high conversion.[9][10][15][16]

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
3-Oxopentanal≥97%Sigma-AldrichHandle in a fume hood.
Primary Amine (e.g., Aniline)Reagent GradeVWR, Fisher Sci.Scope is broad.[11]
TolueneAnhydrousAcros OrganicsSolvent must be immiscible with water.
p-Toluenesulfonic acid (PTSA)Catalyst GradeAlfa AesarOptional, but recommended for slow reactions.
Round-bottom flask100 mLPyrex
Dean-Stark Apparatus-Kimble
Reflux Condenser-Ace Glass
Magnetic Stirrer/Hotplate-IKA, Corning

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Charging: To the flask, add toluene (50 mL), 3-oxopentanal (10 mmol, 1.0 g), and the primary amine (10 mmol).

    • Scientist's Note: A 1:1 stoichiometric ratio is standard. For volatile amines, a slight excess (1.1 eq) can compensate for loss during reflux.

  • Catalyst Addition (Optional): If the amine is weakly nucleophilic (e.g., an electron-deficient aniline), add a catalytic amount of PTSA (0.1-0.5 mol%).

  • Heating and Reflux: Heat the mixture to reflux using a heating mantle. Toluene will begin to boil (approx. 111°C), and the toluene-water azeotrope will distill into the Dean-Stark trap.

  • Monitoring the Reaction: The reaction progress can be monitored by two methods:

    • Water Collection: The reaction is complete when water ceases to collect in the graduated arm of the Dean-Stark trap. The theoretical amount of water for this scale is 0.18 mL (10 mmol).

    • Thin-Layer Chromatography (TLC): Periodically take aliquots from the reaction mixture and spot them on a silica gel TLC plate. Develop using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) and visualize under UV light. The disappearance of the starting materials indicates completion.

  • Workup: Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is then purified. Recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) is suitable for solid products. Column chromatography on silica gel is a general method for oils or impure solids.

Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis at Room Temperature

This method offers a milder, often faster, and more energy-efficient alternative to thermal condensation. Catalysts like ceric ammonium nitrate (CAN) can effectively promote the reaction at ambient temperatures.[17]

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
3-Oxopentanal≥97%Sigma-Aldrich
Primary AmineReagent GradeVWR, Fisher Sci.
Ceric Ammonium Nitrate (CAN)Reagent GradeStrem ChemicalsActs as a Lewis acid catalyst.
Ethanol or AcetonitrileHPLC GradeFisher Sci.Solvent choice.
Erlenmeyer Flask100 mLPyrex
Magnetic Stirrer-IKA, Corning

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-oxopentanal (10 mmol, 1.0 g) and the primary amine (10.5 mmol, 1.05 eq) in the chosen solvent (30 mL).

  • Catalyst Addition: Add Ceric Ammonium Nitrate (1 mol%, 0.055 g) to the stirring solution.

    • Scientist's Note: The catalyst loading is crucial. While 1 mol% is a good starting point, it can be optimized (0.5-5 mol%) depending on the substrate reactivity.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. These reactions are often complete within 30 minutes to 4 hours.

  • Workup and Quenching: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Workflow Visualization

The general experimental workflow for the synthesis and purification of β-enaminones is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep 1. Assemble & Dry Glassware charge 2. Charge Reactants & Solvent prep->charge react 3. Add Catalyst (if any) & Apply Heat/Stir charge->react monitor 4. Monitor Progress (TLC, Water Collection) react->monitor cool 5. Cool to RT & Quench monitor->cool concentrate 6. Solvent Removal (Rotovap) cool->concentrate purify 7. Purify Product (Chromatography or Recrystallization) concentrate->purify analyze 8. Characterize (NMR, IR, MS) purify->analyze

Caption: General workflow for β-enaminone synthesis.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the structure and purity of the synthesized enaminone. A combination of spectroscopic methods provides a robust validation of the experimental outcome.[18]

Expected Spectroscopic Data for a Typical Product (e.g., 4-(phenylamino)pent-3-en-2-one):

TechniqueExpected Observations & Rationale
¹H NMR Vinyl Proton (C=CH): Singlet at ~5.0-5.5 ppm. Its downfield shift confirms the double bond environment. N-H Proton: Broad singlet at ~10-12 ppm. This significant downfield shift is due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Disappears upon D₂O shake. Methyl Protons: Two distinct singlets, one for the C=C-CH₃ group (~1.9-2.1 ppm) and one for the C=O-CH₃ group (~2.1-2.3 ppm).[19][20][21]
¹³C NMR Carbonyl Carbon (C=O): Signal at ~190-200 ppm. Olefinic Carbons (C=C): Two signals, one for the β-carbon (attached to N) at ~160-165 ppm and one for the α-carbon at ~95-100 ppm. The large chemical shift difference is characteristic of the polarized enaminone system.
IR Spectroscopy N-H Stretch: A broad band around 3200-3400 cm⁻¹, often less intense than an alcohol O-H stretch.[22] C=O Stretch: A strong absorption at a lower frequency than a typical ketone, ~1600-1650 cm⁻¹, due to conjugation and hydrogen bonding. C=C Stretch: A strong absorption around 1550-1600 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed, confirming the successful condensation.

Conclusion and Future Perspectives

The condensation of 3-oxopentanal with amines is a reliable and versatile method for accessing the valuable β-enaminone scaffold. The protocols outlined provide both a classic, high-yield thermal method and a modern, efficient catalytic alternative suitable for a wide range of research and development applications. The resulting enaminones are primed for further synthetic elaboration, serving as key intermediates in the construction of complex heterocyclic systems for drug discovery and materials science. The continued development of greener, more efficient catalytic systems will further enhance the utility of this fundamental organic transformation.[2][23][24]

References

  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). Ceric Ammonium Nitrate as a Catalyst in Organic Synthesis. Synlett, 2007(13), 2133-2142. Available at: [Link]

  • Xu, S.-L., Li, C.-P., & Li, J.-H. (2009). Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines. Synlett, 2009(05), 818-822. Available at: [Link]

  • Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Available at: [Link]

  • Wikipedia. (2023). Knorr pyrrole synthesis. In Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 8, 2024, from [Link]

  • Wenxuecity. (2023). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by oxidation, hydrolysis or rearrangement. Retrieved February 8, 2024, from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Available at: [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • American Chemical Society. (1997). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry. Available at: [Link]

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  • National Center for Biotechnology Information. (2025). General method for the synthesis of enaminones via photocatalysis. PMC. Available at: [Link]

  • RSC Education. (n.d.). Dean-Stark apparatus. Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Available at: [Link]

  • Beilstein Archives. (n.d.). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Retrieved February 8, 2024, from [Link]

  • SlidePlayer. (n.d.). Carbonyl Condensation Rxn & Amines. Retrieved February 8, 2024, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved February 8, 2024, from [Link]

  • Taylor & Francis Online. (n.d.). Enaminones as Building Blocks in Heterocyclic Synthesis. Retrieved February 8, 2024, from [Link]

  • Bentham Science. (n.d.). NMR of the Enaminones. Retrieved February 8, 2024, from [Link]

  • YouTube. (2013). A Simple Dean-Stark Apparatus Explained. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved February 8, 2024, from [Link]

  • Reddit. (n.d.). Can you separate ethanol and water azeotrope using dean stark apparatus? Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved February 8, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC. Available at: [Link]

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  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved February 8, 2024, from [Link]

  • MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved February 8, 2024, from [Link]

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Sources

Application Notes and Protocols for the Extraction and Purification of 3-Oxopentanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Oxopentanal in Research and Development

3-Oxopentanal, a bifunctional molecule containing both an aldehyde and a ketone, is a valuable building block in organic synthesis.[1][2] Its unique structural features allow for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of two reactive carbonyl groups offers the potential for selective reactions, enabling the construction of complex molecular architectures. Given its utility, the ability to obtain 3-oxopentanal in high purity is paramount for successful downstream applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction and purification of 3-oxopentanal. The methodologies detailed herein are grounded in established principles of organic chemistry and are designed to ensure both high yield and exceptional purity of the final product.

Physicochemical Properties of 3-Oxopentanal: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of 3-oxopentanal is critical for developing an effective purification strategy. These properties dictate the choice of solvents, extraction techniques, and chromatographic conditions.

PropertyValueSource
Molecular FormulaC₅H₈O₂[3][4][5]
Molecular Weight100.12 g/mol [3]
Boiling Point145.4 °C at 760 mmHg[5][6]
Density0.948 g/cm³[5][6]
Flash Point46.4 °C[5][6]
SolubilityFairly soluble in organic solvents like benzene, ether, methanol, chloroform. Lower molecular weight aldehydes and ketones are miscible with water.
PolarityThe presence of two carbonyl groups makes it a polar molecule.[3]

The polarity of 3-oxopentanal, arising from its two carbonyl groups, suggests that solvent extraction and adsorption chromatography are suitable purification techniques.[7] Its relatively high boiling point allows for purification by distillation, particularly under reduced pressure to prevent thermal degradation.

Extraction of 3-Oxopentanal from Reaction Mixtures

The initial step in isolating 3-oxopentanal post-synthesis is its extraction from the crude reaction mixture. Liquid-liquid extraction is the most common and effective method for this purpose.[8] The choice of solvent is crucial and should be based on the principle of "like dissolves like," where a solvent with a similar polarity to the solute will provide the best results.[7]

Protocol 1: Liquid-Liquid Extraction of 3-Oxopentanal

Objective: To efficiently extract 3-oxopentanal from an aqueous reaction mixture into an organic solvent.

Rationale: This protocol leverages the differential solubility of 3-oxopentanal and inorganic impurities between an aqueous phase and an immiscible organic solvent. Dichloromethane (DCM) is often a suitable choice due to its ability to dissolve a wide range of organic compounds and its immiscibility with water.

Materials:

  • Crude reaction mixture containing 3-oxopentanal

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Solvent Addition: Add an equal volume of dichloromethane to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

  • Aqueous Layer Removal: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of dichloromethane to maximize the recovery of 3-oxopentanal. Combine all organic extracts.

  • Washing:

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any acidic impurities.

    • Follow with a wash using brine to remove any residual water and inorganic salts.[9]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes until the drying agent no longer clumps together.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-oxopentanal.[10]

Workflow for Liquid-Liquid Extraction:

Extraction_Workflow A Crude Reaction Mixture B Add Dichloromethane A->B C Shake & Vent B->C D Separate Layers C->D E Collect Organic Layer D->E F Repeat Extraction (2x) E->F G Combine Organic Extracts F->G H Wash with NaHCO3 G->H I Wash with Brine H->I J Dry with MgSO4 I->J K Filter J->K L Evaporate Solvent K->L M Crude 3-Oxopentanal L->M

Caption: Liquid-Liquid Extraction Workflow for 3-Oxopentanal.

Purification Techniques for 3-Oxopentanal

Following extraction, further purification is typically necessary to achieve the desired level of purity. The choice of technique will depend on the nature of the remaining impurities and the required final purity.

Distillation

Fractional distillation is a powerful technique for separating liquids with different boiling points.[10] Given that 3-oxopentanal has a boiling point of 145.4 °C, distillation can be effective for removing impurities with significantly different boiling points. To prevent potential degradation at high temperatures, vacuum distillation is highly recommended.[10]

Protocol 2: Vacuum Distillation of 3-Oxopentanal

Objective: To purify crude 3-oxopentanal by separating it from non-volatile impurities and solvents with different boiling points.

Rationale: By reducing the pressure, the boiling point of 3-oxopentanal is lowered, minimizing the risk of thermal decomposition.

Materials:

  • Crude 3-oxopentanal

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude 3-oxopentanal and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of 3-oxopentanal under the applied pressure. Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Column Chromatography

For the removal of impurities with similar polarities to 3-oxopentanal, column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol 3: Flash Column Chromatography of 3-Oxopentanal

Objective: To achieve high-purity 3-oxopentanal by separating it from closely related impurities.

Rationale: Flash chromatography utilizes positive pressure to accelerate the movement of the mobile phase through the column, leading to a faster and more efficient separation. The choice of stationary and mobile phases is critical for successful separation.

Materials:

  • Crude 3-oxopentanal

  • Silica gel (stationary phase)

  • Hexane and Ethyl Acetate (mobile phase)

  • Chromatography column

  • Pressurized air or nitrogen source

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Pack the chromatography column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude 3-oxopentanal in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane. The optimal solvent system should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combining Fractions: Combine the fractions containing pure 3-oxopentanal.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified 3-oxopentanal.

Logical Relationship of Purification Steps:

Purification_Logic Start Crude 3-Oxopentanal Distillation Vacuum Distillation Start->Distillation For volatile impurities Chromatography Column Chromatography Start->Chromatography For non-volatile/polar impurities Purity_Check_1 Purity Analysis (e.g., GC-MS, NMR) Distillation->Purity_Check_1 Purity_Check_2 Purity Analysis (e.g., GC-MS, NMR) Chromatography->Purity_Check_2 Purity_Check_1->Chromatography Further Purification Needed Final_Product High-Purity 3-Oxopentanal Purity_Check_1->Final_Product Purity Met Purity_Check_2->Distillation Further Purification Needed Purity_Check_2->Final_Product Purity Met

Caption: Decision-making workflow for the purification of 3-oxopentanal.

Safety Precautions

3-Oxopentanal is a chemical compound and should be handled with appropriate safety measures. While specific toxicity data is limited, related aldehydes and ketones can be flammable and may cause skin and respiratory irritation.[11][12]

  • Handling: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Fire Safety: Keep away from open flames and heat sources. 3-Oxopentanal has a flash point of 46.4 °C, indicating it is a flammable liquid.[5][6]

Conclusion

The successful extraction and purification of 3-oxopentanal are achievable through the systematic application of fundamental organic chemistry techniques. The protocols outlined in these application notes provide a robust framework for obtaining this valuable synthetic intermediate in high purity. The key to success lies in the careful selection of solvents and purification methods based on the specific properties of 3-oxopentanal and the impurities present.

References

  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018). Chinese Medicine, 13(1). Available at: [Link]

  • Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. (n.d.). Thermo Fisher Scientific.
  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • Extraction and Analysis of Chemical Compositions of Natural Products and Plants. (2023). Molecules, 28(18), 6649. Available at: [Link]

  • Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by. (2025). Maximum Academic Press.
  • The extraction, separation and purification of alkaloids in the natural medicine. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 468-481.
  • How to extract chemicals from over the counter products. (2015). YouTube. Available at: [Link]

  • Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. (2021). ResearchGate. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Available at: [Link]

  • 3-oxopentanal. (n.d.). LookChem. Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
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  • 3-oxopentanal | CAS#:623-38-1. (n.d.). Chemsrc. Available at: [Link]

  • Write the structure of 3-oxopentanal. (n.d.). Allen.
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  • SAFETY D
  • Safety Data Sheet: 3-Pentanone. (n.d.). Carl ROTH.
  • CBSE QS....... Write the structure of 3-oxopentanal. (2024). Filo.

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Application Notes and Protocols for the Catalyic Hydrogenation of 3-oxo-pentanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of 3-oxo-pentanal Reduction

3-oxo-pentanal is a dicarbonyl compound featuring both an aldehyde and a ketone functional group.[1] Its reduction products, 1,3-pentanediol and 3-hydroxy-pentanal, are valuable building blocks in the synthesis of fine chemicals, pharmaceuticals, and polymers. The chemoselective hydrogenation of 3-oxo-pentanal presents a significant challenge: how to selectively reduce one carbonyl group in the presence of the other. This guide provides an in-depth exploration of the catalytic hydrogenation of 3-oxo-pentanal, offering detailed protocols for both selective and non-selective reductions. We will delve into the mechanistic underpinnings of catalyst choice and reaction conditions to empower researchers in achieving their desired synthetic outcomes.

Mechanistic Considerations in Dicarbonyl Hydrogenation

Catalytic hydrogenation of carbonyl compounds is a surface-mediated process.[2] The reaction begins with the adsorption of both the substrate (3-oxo-pentanal) and molecular hydrogen onto the surface of a metal catalyst. The diatomic hydrogen molecule undergoes dissociative chemisorption, breaking the H-H bond and forming metal-hydride species on the catalyst surface.[2] The carbonyl group of the substrate also coordinates to the catalyst surface. The reaction proceeds through the stepwise transfer of adsorbed hydrogen atoms to the carbonyl carbon and oxygen, ultimately leading to the corresponding alcohol.

The chemoselectivity of this process—whether the aldehyde or the ketone is preferentially reduced—is governed by a combination of electronic and steric factors, which can be manipulated through the careful selection of the catalyst, support, solvent, and reaction conditions. Generally, aldehydes are electronically more reactive than ketones towards nucleophilic attack, and this inherent reactivity often translates to a higher reaction rate in catalytic hydrogenation. However, steric hindrance around the carbonyl group can also play a crucial role.

Visualizing the Reaction Pathway

G cluster_start Starting Material cluster_selective Selective Hydrogenation cluster_non_selective Non-Selective Hydrogenation 3-oxo-pentanal 3-oxo-pentanal 3-hydroxy-pentanal 3-hydroxy-pentanal 3-oxo-pentanal->3-hydroxy-pentanal Selective reduction of aldehyde 1,3-pentanediol 1,3-pentanediol 3-oxo-pentanal->1,3-pentanediol Complete reduction 3-hydroxy-pentanal->1,3-pentanediol Further reduction

Figure 1: Reaction pathways in the hydrogenation of 3-oxo-pentanal.

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount in directing the outcome of the hydrogenation of 3-oxo-pentanal. Both heterogeneous and homogeneous catalysts can be employed, each with its own set of advantages and disadvantages.

Heterogeneous Catalysts: The Workhorses of Hydrogenation

Heterogeneous catalysts, typically a noble or transition metal dispersed on a high-surface-area support, are widely used in industrial and laboratory settings due to their ease of separation from the reaction mixture and potential for recycling.[3]

  • Palladium on Carbon (Pd/C): This is one of the most common hydrogenation catalysts.[3] It is generally effective for the reduction of aldehydes and ketones. For selective aldehyde reduction, specific modifications to the catalyst or the use of promoters can be beneficial.[4]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Platinum-based catalysts are highly active for the hydrogenation of both aldehydes and ketones. They are often less chemoselective than palladium catalysts and are a good choice for the complete reduction to the diol.

  • Raney® Nickel: This sponge-like nickel catalyst is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including aldehydes and ketones.[5] Its high activity often leads to the complete reduction of both carbonyl groups in 3-oxo-pentanal.

  • Ruthenium on Carbon (Ru/C): Ruthenium catalysts can be effective for the hydrogenation of carbonyl compounds and have been used in the selective hydrogenation of α,β-unsaturated aldehydes.[6]

  • Gold-Based Catalysts: Gold nanoparticles supported on metal oxides like CeO₂ have shown promise for the selective hydrogenation of aldehydes.[7]

Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts, which are soluble in the reaction medium, often offer superior selectivity under milder reaction conditions compared to their heterogeneous counterparts.

  • Rhodium Complexes: Cationic Rh(I) catalysts have been utilized in the reductive coupling of α-keto aldehydes.[8]

  • Manganese and Iron Pincer Complexes: Recent advancements have led to the development of highly efficient and chemoselective manganese and iron-based catalysts for the hydrogenation of aldehydes in the presence of ketones.[9][10][11] These base-metal catalysts are attractive alternatives to precious metal catalysts.

Experimental Protocols

The following protocols are provided as a starting point for the catalytic hydrogenation of 3-oxo-pentanal. Optimization of reaction parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time may be necessary to achieve the desired outcome for specific applications.

Protocol 1: Non-selective Hydrogenation to 1,3-Pentanediol using Raney® Nickel

This protocol aims for the complete reduction of both the aldehyde and ketone functionalities to yield 1,3-pentanediol.

Materials and Reagents:

  • 3-oxo-pentanal

  • Raney® Nickel (50% slurry in water)

  • Ethanol (or other suitable alcohol solvent)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Equipment Setup Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Weigh 3-oxo-pentanal and solvent B Add to hydrogenation reactor A->B C Carefully add Raney® Nickel slurry B->C D Seal reactor C->D E Purge with nitrogen, then hydrogen D->E F Pressurize with hydrogen E->F G Heat and stir for specified time F->G H Cool and vent reactor G->H I Filter through diatomaceous earth H->I J Wash filter cake with solvent I->J K Remove solvent in vacuo J->K L Purify by distillation or chromatography K->L

Figure 2: General workflow for catalytic hydrogenation.

Procedure:

  • Reactor Preparation: To a high-pressure hydrogenation reactor, add a solution of 3-oxo-pentanal (e.g., 10 mmol) in ethanol (e.g., 50 mL).

  • Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add Raney® Nickel (approximately 5-10% by weight of the substrate) to the reactor. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

  • Reaction Setup: Seal the reactor and purge the system with nitrogen gas several times, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: The filter cake may be pyrophoric and should be kept wet and disposed of properly.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude 1,3-pentanediol can be purified by fractional distillation or column chromatography.

Protocol 2: Chemoselective Hydrogenation of the Aldehyde Group using a Palladium-Based Catalyst

This protocol aims for the selective reduction of the aldehyde group to yield 3-hydroxy-pentanal.

Materials and Reagents:

  • 3-oxo-pentanal

  • Palladium on carbon (e.g., 5% Pd/C)

  • Ethyl acetate or other suitable solvent

  • Hydrogen gas (high purity)

  • Diatomaceous earth

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or a Parr shaker at low pressure)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxo-pentanal (e.g., 10 mmol) in ethyl acetate (e.g., 50 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (e.g., 1-2 mol%) to the flask.

  • Hydrogenation: The flask is then fitted with a hydrogen-filled balloon. The reaction mixture is stirred vigorously at room temperature. For larger scale reactions or to improve reaction rates, a low-pressure Parr apparatus can be used (e.g., 15-30 psi of hydrogen).

  • Monitoring: The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to maximize the yield of the desired 3-hydroxy-pentanal and minimize over-reduction to the diol.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with the solvent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate 3-hydroxy-pentanal.

Data Summary Table

Catalyst SystemTarget ProductTypical ConditionsAdvantagesDisadvantages
Raney® Nickel1,3-Pentanediol50-100 psi H₂, 50-80 °C, Alcohol solventHigh activity, cost-effectiveLow chemoselectivity, pyrophoric
Pd/C3-Hydroxy-pentanal1 atm H₂, RT, Ethyl acetateGood selectivity for aldehydes, versatileCan lead to over-reduction if not monitored
PtO₂1,3-Pentanediol50-100 psi H₂, RT, Alcohol solventHigh activityGenerally low chemoselectivity
Mn or Fe Pincer Complexes3-Hydroxy-pentanal50 bar H₂, 25 °C, THFHigh chemoselectivity, base-metal catalystCatalyst synthesis can be complex

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Pyrophoric Catalysts: Raney® Nickel and dry Pd/C can ignite spontaneously upon exposure to air. They should always be handled under an inert atmosphere or as a slurry in a solvent. Proper quenching and disposal procedures must be followed.

  • Pressure Reactors: High-pressure reactors should be regularly inspected and operated by trained personnel according to the manufacturer's instructions.

References

  • Norton, J. R. et al. (2021). Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds. ChemistryViews. Available at: [Link]

  • Study.com. (n.d.). Write a possible oxidation reaction for 3-oxopentanal. Homework.Study.com. Available at: [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Grotjahn, D. B. et al. (2011). Chemoselective Hydrogenation of Carbonyl Compounds and Acceptorless Dehydrogenative Coupling of Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • da Silva, J. L. et al. (2018). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ishida, T. et al. (2013). Selective Hydrogenation of Aldehydes under Syngas Using CeO₂-Supported Au Nanoparticle Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Jang, H.-Y. et al. (2005). Hydrogen-mediated C-C bond formation: catalytic regio- and stereoselective reductive condensation of alpha-keto aldehydes and 1,3-enynes. PubMed. Available at: [Link]

  • Kuwano, R. et al. (2015). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. PMC. Available at: [Link]

  • Li, Y. et al. (2019). Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase. Organic Chemistry Frontiers. Available at: [Link]

  • Chen, J. et al. (2020). Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ACS Catalysis. Available at: [Link]

  • da Silva, J. L. et al. (2018). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. ResearchGate. Available at: [Link]

  • Gellrich, U. et al. (2015). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. PMC. Available at: [Link]

  • Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. Available at: [Link]

  • Werkmeister, S. et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. Available at: [Link]

  • Wang, C. et al. (2022). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. Available at: [Link]

  • Soderberg, T. (2022). 15.4: Hydrogenation of Carbonyl and Imine Groups. Chemistry LibreTexts. Available at: [Link]

  • Jimenez, D. et al. (2010). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liu, J. et al. (2024). Tuning the Hydrogenation Selectivity of an Unsaturated Aldehyde via Single-Atom Alloy Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Z. et al. (2021). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Selective hydrogenation of various aromatic carbonyl compounds. Reaction conditions. Available at: [Link]

  • Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Available at: [Link]

  • Werkmeister, S. et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. PMC. Available at: [Link]

  • Martins, A. M. et al. (2024). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. PMC. Available at: [Link]

  • Francke, R. et al. (2020). Chemoselective Electrochemical Hydrogenation of Ketones and Aldehydes with a Well‐Defined Base‐Metal Catalyst. PMC. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pyrazine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to serve as a versatile hydrogen bond acceptor have cemented its role in the development of numerous therapeutic agents.[4][5][6] From the first-in-class proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma to the antiviral Favipiravir, the pyrazine core is integral to a diverse range of FDA-approved drugs.[1][4] The development of robust and adaptable synthetic routes to novel pyrazine derivatives is therefore a cornerstone of modern drug discovery programs, enabling the exploration of new chemical space and the optimization of lead compounds.[2][3]

This guide provides a detailed examination of the chemical principles and practical methodologies for synthesizing substituted pyrazines, with a focus on the foundational condensation reaction. While this document addresses the potential utility of various carbonyl precursors, it will first establish the canonical and most reliable synthetic pathway, which involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.

Core Principle: The Staedel-Rugheimer Pyrazine Synthesis

The most fundamental and widely employed method for constructing the pyrazine ring is the condensation of an ethylenediamine (a 1,2-diamine) with an α-dicarbonyl (a 1,2-dicarbonyl) compound.[7][8][9] This reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to yield the stable aromatic pyrazine ring.

The causality behind this specific pairing is rooted in the spatial arrangement of the reactive functional groups. The 1,2-disposition of both the amine and carbonyl groups is geometrically perfect for the double condensation and subsequent cyclization to form the six-membered ring.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 1,2-Dicarbonyl I1 Dihydropyrazine R1->I1 Condensation R2 1,2-Diamine R2->I1 P1 Aromatic Pyrazine I1->P1 Oxidation

Caption: General workflow for pyrazine synthesis.

Mechanistic Insight: Why a 1,2-Dicarbonyl is Essential

The reaction initiates with the nucleophilic attack of one amine group from the 1,2-diamine onto one of the carbonyl carbons of the 1,2-dicarbonyl. This is followed by dehydration to form an imine. The second amine group then undergoes an intramolecular condensation with the remaining carbonyl group, leading to the cyclization and formation of the dihydropyrazine ring. The final, crucial step is the oxidation of this intermediate, which provides the thermodynamic driving force for the reaction by forming the stable, aromatic pyrazine system.

Using a 1,3-dicarbonyl compound like Pentanal, 3-oxo- (3-oxopentanal) with a 1,2-diamine would not lead to a pyrazine. The spacing of the carbonyl groups is incorrect for the formation of the required six-membered, 1,4-diazine ring via this pathway. Such a reaction is more likely to result in the formation of seven-membered diazepine rings or other side products.

Strategic Adaptation of Non-Canonical Precursors

While 3-oxopentanal is not a direct precursor for pyrazine synthesis via the classical condensation route, it can be chemically modified in a two-step process to generate a suitable α-amino ketone, which can then be used. The self-condensation of α-amino ketones is a well-established route to symmetrically substituted pyrazines.[1][10]

Proposed Synthetic Conversion and Application:

  • α-Amination of 3-Oxopentanal: The first step would involve the selective amination at the C2 position (alpha to the aldehyde) to convert the 1,3-dicarbonyl into an α-amino ketone derivative.

  • Dimerization and Oxidation: The resulting α-amino ketone can then undergo a base- or acid-catalyzed self-condensation (dimerization), followed by oxidation (often by air) to yield a symmetrically substituted pyrazine.

G start Pentanal, 3-oxo- (1,3-Dicarbonyl) step1 Step 1: α-Amination (e.g., Reductive Amination) start->step1 intermediate α-Amino Ketone Intermediate step1->intermediate step2 Step 2: Self-Condensation & Oxidation intermediate->step2 product 2,5-Diethylpyrazine step2->product

Caption: Plausible conversion of a 1,3-dicarbonyl to a pyrazine.

Protocol 1: Synthesis of 2,3-Diphenylpyrazine via Staedel-Rugheimer Condensation

This protocol details a robust and reliable method for synthesizing a representative substituted pyrazine from a commercially available 1,2-diketone and 1,2-diamine.

Objective: To synthesize 2,3-diphenylpyrazine from benzil and ethylene glycol.

Materials:

  • Benzil (1,2-Diphenylethane-1,2-dione)

  • Ethylene diamine

  • Ethanol (95%)

  • Glacial Acetic Acid (optional, catalyst)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of benzil in 30 mL of 95% ethanol. Warm the mixture gently on a heating mantle with stirring until all the benzil has dissolved.

  • Reagent Addition: To the warm solution, slowly add 1.5 mL of ethylene diamine. Causality Note: A slight excess of the diamine ensures complete consumption of the more expensive diketone.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid. Expertise Note: The acid catalyzes the imine formation and cyclization steps, often leading to a faster reaction and higher yield.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using the heating mantle. Continue refluxing for 1 hour. The solution may turn a darker color.

  • Intermediate Isolation (Dihydropyrazine): After 1 hour, remove the flask from the heat and allow it to cool to room temperature. The intermediate, 5,6-diphenyl-2,3-dihydropyrazine, may begin to precipitate.

  • Oxidation & Product Precipitation: Pour the cooled reaction mixture into a 250 mL beaker. The dihydropyrazine intermediate will oxidize to the aromatic 2,3-diphenylpyrazine upon exposure to air. The process can be accelerated by stirring the solution vigorously in the open beaker for 30-60 minutes. The product will precipitate as a pale yellow solid.

  • Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield pale yellow needles.

  • Characterization: Confirm the product identity and purity using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical conditions and outcomes for the synthesis of various pyrazine derivatives using the condensation method.

1,2-Dicarbonyl Precursor1,2-Diamine PrecursorSolventCatalystTypical Yield
GlyoxalEthylene diamineEthanolNone60-70%
Diacetyl (2,3-Butanedione)Ethylene diamineMethanolAcetic Acid75-85%
BenzilEthylene diamineEthanolAcetic Acid85-95%
Benzil1,2-DiaminopropaneIsopropanolNone80-90%

Applications in Drug Development

Pyrazine derivatives are of immense interest to drug development professionals due to their wide range of pharmacological activities.[2][11] Their ability to act as bioisosteres for benzene, pyridine, or pyrimidine rings allows for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[4]

  • Anticancer Agents: The pyrazine scaffold is central to numerous kinase inhibitors and other anticancer drugs.[3] Bortezomib's pyrazine moiety is crucial for its binding to the proteasome.

  • Antimicrobial Activity: Many synthetic pyrazine derivatives have demonstrated significant antibacterial and antifungal properties, making them valuable leads for new anti-infective agents.[12]

  • CNS Disorders: Pyrrolopyrazine-based drugs like Eszopiclone are used to treat insomnia by modulating GABA-A receptors.[1]

The synthetic protocols described herein provide a reliable foundation for generating libraries of novel pyrazine derivatives, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) and develop next-generation therapeutics.

References

  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available from: [Link]

  • YouTube. Synthesis and reactions of Pyrazine. Available from: [Link]

  • PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Available from: [Link]

  • Royal Society of Chemistry. Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Available from: [Link]

  • Oriental Journal of Chemistry. Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • Bentham Science. Pyrazine Moiety: Recent Developments in Cancer Treatment. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazines. Available from: [Link]

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyrazine and its derivatives- synthesis and activity-a review. Available from: [Link]

  • Preprints.org. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]

  • ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. Available from: [Link]

  • Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis. Available from: [Link]

Sources

In situ generation of Pentanal, 3-oxo- for immediate reaction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development who require 3-oxopentanal (also known as propionylacetaldehyde) for the synthesis of heterocycles such as pyrimidines, pyrazoles, and isoxazoles.[1]

Due to the inherent instability of free


-keto aldehydes (which polymerize or decompose rapidly), this guide focuses on in situ generation  strategies that bypass isolation of the unstable intermediate.

Executive Summary & Chemical Logic

3-Oxopentanal (CAS: 6236-16-4) is a critical C3+C2 linchpin in heterocyclic chemistry.[1][2] Structurally, it contains a reactive aldehyde at C1 and a ketone at C3.

  • The Challenge: The free aldehyde is thermodynamically unstable.[2] It readily undergoes self-aldol condensation and polymerization upon isolation.[1][2]

  • The Solution: Generate the species in situ from stable precursors.[2]

    • Method A (Standard): Formylation of 2-butanone.[1][2] Best for scale-up and cost-efficiency.[1][2]

    • Method B (High Precision): Hydrolysis of enaminones.[2] Best for late-stage drug functionalization where purity is paramount.[1][2]

Mechanistic Pathway & Regiocontrol

The critical factor in Method A is regioselectivity . 2-Butanone has two


-proton sites: C1 (methyl) and C3 (methylene).[1][2]
  • Kinetic Control (Preferred): Deprotonation at the less hindered C1 methyl group yields the desired 3-oxopentanal.[2]

  • Thermodynamic Control: Can lead to branched byproducts (2-methyl-3-oxobutanal).[1][2]

G cluster_0 Precursor Selection cluster_1 In Situ Generation cluster_2 Immediate Trapping Butanone 2-Butanone (Methyl Ethyl Ketone) Enolate Enolate Intermediate (C1 Regioisomer) Butanone->Enolate HCOOEt / NaOEt (Claisen) Enaminone 1-(Dimethylamino)- 1-penten-3-one Aldehyde 3-Oxopentanal (Transient Species) Enaminone->Aldehyde Acid Hydrolysis Enolate->Aldehyde Acidification Heterocycle Target Heterocycle (e.g., Pyrimidine) Aldehyde->Heterocycle + Amidine/Hydrazine (- H2O)

Figure 1: In situ generation pathways.[1][2] Method A proceeds via the Enolate; Method B via the Enaminone.

Protocol A: Claisen Condensation (Formylation)

Best for: Large-scale synthesis, early-stage building blocks.[1][2] Principle: Base-promoted condensation of 2-butanone with ethyl formate.[1][2]

Reagents & Equipment
ReagentEquiv.[2][3][4]Role
2-Butanone 1.0Substrate
Ethyl Formate 1.1 - 1.2Formylating source (Electrophile)
Sodium Ethoxide (NaOEt) 1.0 - 1.1Base (Generate in situ or commercial)
Diethyl Ether or THF SolventAnhydrous is critical
Glacial Acetic Acid ~1.0Neutralization (if trapping requires neutral pH)
Step-by-Step Procedure
  • Preparation of Base: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend commercial NaOEt (powder) in anhydrous ether (0.5 M concentration).

    • Note: If preparing NaOEt from Na metal, ensure all metal is consumed before proceeding.[1][2]

  • Formylation (0°C): Cool the suspension to 0°C.

  • Addition: Mix 2-butanone (1.0 equiv) and ethyl formate (1.2 equiv) in a separate dropping funnel. Add this mixture dropwise to the stirred NaOEt suspension over 30–45 minutes.

    • Critical Control Point: Keep temperature <5°C to favor C1 deprotonation (kinetic control) and prevent self-condensation.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Observation: A thick, off-white precipitate will form.[1][2] This is the Sodium Salt of 3-Oxopentanal .[2]

    • Stability Check: This salt is relatively stable and can be stored for days if kept dry and under inert gas.[2] Do not acidify yet.

  • In Situ Trapping (Example: Pyrimidine Synthesis):

    • Dissolve the sodium salt suspension by adding a solution of the trapping agent (e.g., Benzamidine hydrochloride, 1.0 equiv) in Ethanol/Water.[1]

    • Adjust pH if necessary (using acetic acid) depending on the trapping agent's requirements.

    • Reflux for 2–4 hours to cyclize.[2]

Protocol B: Enaminone Hydrolysis (High Precision)

Best for: Late-stage functionalization, avoiding regioselectivity issues.[1][2] Principle: 1-(Dimethylamino)-1-penten-3-one is a "masked" equivalent of 3-oxopentanal that is stable at room temperature.[1][2]

Reagents
ReagentEquiv.Role
1-(Dimethylamino)-1-penten-3-one 1.0Stable Precursor
HCl (aq, 1M) or NaOH (aq) 2.0Hydrolysis agent
Trapping Agent 1.0Nucleophile (Hydrazine, Hydroxylamine, etc.)
Step-by-Step Procedure
  • Dissolution: Dissolve the enaminone in Ethanol or Methanol (0.2 M).

  • Hydrolysis/Trapping (One-Pot):

    • Add the trapping nucleophile (e.g., Hydrazine hydrate for pyrazole synthesis).[1]

    • Mechanism:[2][3][5][6][7][8] The amine exchange occurs directly on the vinylogous amide.

    • Conditions: Heat to reflux (60–80°C) for 1–3 hours.

  • Workup: Evaporate solvent. The byproduct is dimethylamine (gas/volatile), leaving the crude heterocycle which can be purified by recrystallization or column chromatography.[1]

Why this works: The enaminone acts as a "slow-release" capsule for 3-oxopentanal.[1][2] As the nucleophile attacks, the dimethylamine leaving group is expelled, driving the reaction forward without ever building up a high concentration of the unstable free aldehyde.

Quantitative Comparison & Troubleshooting

Yield & Regioselectivity Table
MethodRegioselectivity (C1:C3)Typical Yield (Trapped)Byproducts
Method A (NaOEt) ~85:1560–75%2-methyl-3-oxobutanal deriv.[1][2]
Method A (LiHMDS/-78°C) >95:570–85%Minimal
Method B (Enaminone) 100:0 85–95% Dimethylamine (volatile)
Troubleshooting Guide
  • Problem: Low yield in Method A.

    • Cause: Moisture in solvent killed the base; temperature rose too high during addition.

    • Fix: Redistill solvents over Na/Benzophenone; use an internal thermometer during addition.[2]

  • Problem: "Gummy" precipitate in Method A.

    • Cause: Polymerization of free aldehyde.[2]

    • Fix: Ensure the sodium salt is never acidified in the absence of the trapping nucleophile. Add the nucleophile before or simultaneously with any acid.

References

  • Claisen Condensation Mechanism

    • Hauser, C. R.; Swamer, F. W.; Adams, J. T.[1] The Acylation of Ketones to form

      
      -Diketones or 
      
      
      
      -Keto Aldehydes.[1][2]Org.[2][6][9][10] React.1954 , 8, 59.[1][2]
  • Regioselectivity in Formylation

    • Zayia, G. H.[1][11] First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates.[1][2][11]Org.[2][6][9][10] Lett.1999 , 1, 989–991.[1][11]

    • [1]

  • Enaminone Chemistry

    • Stanovnik, B.; Svete, J. Enaminones as Building Blocks in Heterocyclic Synthesis.[1]Chem. Rev.[2]2004 , 104, 2433–2480.[1][2]

    • [1]

  • Synthesis of 3-Oxopentanal Sodium Salt

    • Adapted from Organic Syntheses, Coll.[1][2] Vol. 4, p. 536 (1963).[1] (General procedure for hydroxymethylene ketones).

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Enol Ethers to Pentanal, 3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pentanal, 3-oxo-, via the hydrolysis of enol ether precursors. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. Our approach is grounded in mechanistic principles and extensive laboratory experience to empower you with the knowledge for effective problem-solving.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis of enol ethers to produce Pentanal, 3-oxo-. Each problem is analyzed from a causal perspective, with actionable solutions provided.

Issue 1: Low or No Conversion of the Enol Ether Starting Material

You've completed the reaction, but analysis (e.g., TLC, GC-MS, or NMR) of the crude product indicates a significant amount of unreacted enol ether.

Potential Causes and Solutions:

  • Insufficient Acid Catalyst: The hydrolysis of enol ethers is an acid-catalyzed process.[1][2][3] The reaction rate is dependent on the concentration of the acid.

    • Solution: Ensure the appropriate stoichiometry of the acid catalyst is used. If using a mild acid, consider increasing its concentration or switching to a stronger acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid). Monitor the pH of the reaction mixture to ensure it remains acidic throughout the process.

  • Inadequate Reaction Time or Temperature: The hydrolysis kinetics may be slow under the current conditions.

    • Solution: Extend the reaction time and monitor the progress by taking aliquots for analysis. If the reaction is still sluggish, a moderate increase in temperature can enhance the rate. However, be cautious, as excessive heat can promote side reactions.

  • Poor Solubility: If the enol ether has limited solubility in the aqueous acidic medium, the reaction will be slow.

    • Solution: Employ a co-solvent system to improve solubility. A common choice is a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or acetone.

Issue 2: Formation of Significant Byproducts and Low Yield of Pentanal, 3-oxo-

The desired product is formed, but it is accompanied by a considerable amount of impurities, leading to a low isolated yield.

Potential Causes and Solutions:

  • Aldol Condensation: Pentanal, 3-oxo- is a β-keto aldehyde, which is susceptible to self-condensation or condensation with other carbonyl compounds present in the reaction mixture, especially under acidic or basic conditions.

    • Solution: Maintain a low reaction temperature to minimize the rate of aldol condensation. It is also crucial to perform a prompt work-up and purification after the reaction is complete to avoid prolonged exposure of the product to conditions that favor condensation.

  • Over-Hydrolysis or Degradation: Strong acidic conditions and elevated temperatures can lead to the degradation of the product.

    • Solution: Use the mildest acidic conditions that afford a reasonable reaction rate. Consider using a buffered acidic solution to maintain a stable pH. Avoid excessive heating.

  • Acetal Formation: If an alcohol is used as a co-solvent, it can react with the product aldehyde to form an acetal.

    • Solution: If a co-solvent is necessary, opt for one that is not an alcohol, such as THF or acetone.

Issue 3: Difficulties in Product Isolation and Purification

You are struggling to isolate pure Pentanal, 3-oxo- from the reaction mixture.

Potential Causes and Solutions:

  • Emulsion Formation During Work-up: The presence of certain impurities or the nature of the solvent system can lead to the formation of a stable emulsion during aqueous extraction, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion. Alternatively, filtration through a pad of Celite can be effective.

  • Product Volatility: Pentanal, 3-oxo- is a relatively small molecule and may have some volatility.

    • Solution: When removing the solvent under reduced pressure (e.g., on a rotary evaporator), use a moderate temperature and vacuum to avoid significant loss of the product.

  • Co-elution with Impurities during Chromatography: Some byproducts may have similar polarities to the desired product, leading to incomplete separation by column chromatography.

    • Solution: Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. Sometimes, a multi-step purification process involving extraction followed by chromatography is necessary. A bisulfite extraction can be a highly effective method for separating aldehydes from other organic compounds.[4][5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed hydrolysis of an enol ether?

A1: The hydrolysis proceeds through a well-established mechanism.[7][8][9]

  • Protonation: The enol ether is protonated at the α-carbon, which is the nucleophilic center of the double bond. Protonation on the oxygen is possible but is generally a non-productive pathway.[7][8][9]

  • Formation of an Oxonium Ion: This protonation results in the formation of a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Hemiacetal Formation: This leads to the formation of a hemiacetal intermediate after deprotonation.

  • Decomposition to the Carbonyl Compound: The hemiacetal is unstable under acidic conditions and readily decomposes to the final carbonyl compound (Pentanal, 3-oxo-) and an alcohol.

Q2: Which acid catalyst is best for this hydrolysis?

A2: The choice of acid catalyst depends on the reactivity of the specific enol ether and the desired reaction rate.

  • Strong Acids: For less reactive enol ethers, strong mineral acids like dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are effective.

  • Milder Acids: For more sensitive substrates where side reactions are a concern, milder acids such as p-toluenesulfonic acid (p-TsOH), oxalic acid, or acidic resins can be used.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting enol ether. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide quantitative information on the conversion of the starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture and running a quick ¹H NMR can show the disappearance of the characteristic enol ether vinyl proton signals and the appearance of the aldehyde proton signal of the product.

Q4: What are the key physical properties of Pentanal, 3-oxo-?

A4: Key properties of Pentanal, 3-oxo- include:

  • Molecular Formula: C₅H₈O₂[10]

  • Molecular Weight: 100.12 g/mol [10]

  • Boiling Point: Approximately 145.4°C at 760 mmHg[10]

  • Density: Approximately 0.948 g/cm³[10]

Section 3: Experimental Protocols and Data

Standard Protocol for the Hydrolysis of an Enol Ether to Pentanal, 3-oxo-

This protocol is a general guideline and may require optimization for your specific enol ether precursor.

Materials:

  • Enol ether precursor of Pentanal, 3-oxo-

  • Acetone or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Dissolve the enol ether (1 equivalent) in acetone or THF (5-10 mL per gram of enol ether).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M HCl (1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Summary Table
ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes side reactions like aldol condensation.
Acid Catalyst 1 M HCl or p-TsOHEffective for most enol ethers; milder options reduce degradation.
Solvent Acetone/Water or THF/WaterEnsures homogeneity of the reaction mixture.
Work-up Neutralization with NaHCO₃Quenches the reaction and prevents product degradation.
Purification Column ChromatographyEffective for isolating the polar product.

Section 4: Visualizations

Reaction Mechanism

Enol Ether Hydrolysis Mechanism EnolEther Enol Ether OxoniumIon Resonance-Stabilized Oxonium Ion EnolEther->OxoniumIon Protonation at α-carbon H_plus H+ Hemiacetal Hemiacetal Intermediate OxoniumIon->Hemiacetal Nucleophilic attack by H₂O H2O H₂O Product Pentanal, 3-oxo- Hemiacetal->Product Decomposition Alcohol Alcohol Hemiacetal->Alcohol

Caption: Acid-catalyzed hydrolysis of an enol ether.

Experimental Workflow

Experimental Workflow Start Dissolve Enol Ether in Solvent Cool Cool to 0 °C Start->Cool AddAcid Add Acid Catalyst Cool->AddAcid Monitor Monitor Reaction (TLC/GC) AddAcid->Monitor Quench Neutralize with NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify End Isolated Pentanal, 3-oxo- Purify->End

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting Tree Problem Low Yield? CheckConversion Incomplete Conversion? Problem->CheckConversion Yes CheckPurity Impure Product? Problem->CheckPurity No IncreaseAcid Increase Acid/Time/Temp CheckConversion->IncreaseAcid Yes CheckSolubility Improve Solubility (Co-solvent) CheckConversion->CheckSolubility No Aldol Aldol Condensation? CheckPurity->Aldol Degradation Product Degradation? Aldol->Degradation No LowerTemp Lower Reaction Temp Aldol->LowerTemp Yes MildAcid Use Milder Acid Degradation->MildAcid Yes OptimizePurification Optimize Purification Degradation->OptimizePurification No

Caption: Decision tree for troubleshooting low yields.

References

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. Retrieved from [Link]

  • University of Liverpool. (2025, June 7). Reactions of enol ethers Hydrolysis of enol ethers. Retrieved from [Link]

  • Miller, M. J., et al. (n.d.). Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers. Retrieved from [Link]

  • LookChem. (n.d.). 3-oxopentanal. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanism of Acid-Catalyzed Enol Ester Hydrolysis. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enol ether synthesis. Retrieved from [Link]

  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • National Institutes of Health. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Three-Step Synthesis of 3-Aminoseptanoside Derivatives by Using Lithiated Methoxyallene and δ-Siloxynitrones. Retrieved from [Link]

  • Allen. (n.d.). Write the structure of 3-oxopentanal. Retrieved from [Link]

  • YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • ResearchGate. (n.d.). α-Hydroxylation of Enolates and Silyl Enol Ethers. Retrieved from [Link]

  • Filo. (2024, February 15). CBSE QS....... Write the structure of 3-oxopentanal. Retrieved from [Link]

  • YouTube. (2024, September 11). Stability of Intermediates & Acidic and Basic Strength | GOC Chemistry | Restart NEET 2025. Retrieved from [Link]

  • YouTube. (2021, November 9). Give the structure of 3-Oxopentanal. Retrieved from [Link]

Sources

Troubleshooting rapid degradation of 3-oxopentanal in basic media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: Rapid degradation of 3-oxopentanal (CAS: 623-38-1) in basic reaction media.[1] Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic Workflow

The Issue: You are observing the rapid disappearance of 3-oxopentanal (3-OPA) when exposed to basic conditions (pH > 8). This is not an experimental error; it is an intrinsic property of


-keto aldehydes.[1]

The Root Cause: In basic media, 3-OPA undergoes Retro-Claisen Condensation , cleaving the carbon-carbon bond to release propionate and acetaldehyde (or their derivatives).[1] Simultaneously, the aldehyde terminus renders the molecule highly susceptible to Aldol Polymerization .

Diagnostic Flowchart: Use this decision tree to identify the specific failure mode in your reactor.[1]

DiagnosticFlow Start Start: 3-OPA Disappearing CheckPH Is pH > 8.0? Start->CheckPH CheckConc Is Concentration > 0.5 M? CheckPH->CheckConc No (Neutral/Acidic) CheckProd Analyze Byproducts (LC/GC) CheckPH->CheckProd Yes (Basic) Polymer Aldol Polymerization (Tarry/Viscous Residue) CheckConc->Polymer Yes (High Conc) Stable Check Oxidative Degradation (Degassing required?) CheckConc->Stable No (Low Conc) RetroClaisen Retro-Claisen Cleavage (Propionic acid + Acetaldehyde) CheckProd->RetroClaisen Small fragments found CheckProd->Polymer High MW species found

Figure 1: Diagnostic logic for identifying the degradation pathway of 3-oxopentanal.

The Chemistry of Failure: Deep Dive

To troubleshoot effectively, you must understand the mechanism destroying your molecule. 3-oxopentanal is a "ticking time bomb" because it possesses two destabilizing features: an acidic methylene group (pKa ~9-10) and an unhindered aldehyde.[1]

Mechanism A: Retro-Claisen Cleavage (Dominant in Strong Base)

This is the most common cause of "disappearing" starting material.[1] The base does not just deprotonate the


-carbon; hydroxide ions attack the ketone carbonyl, leading to bond scission.[1]

The Pathway:

  • Nucleophilic Attack: Hydroxide (

    
    ) attacks the ketone (C3).[1]
    
  • Tetrahedral Intermediate: A transient intermediate forms.[1]

  • Fragmentation: The C2-C3 bond breaks.[1] The electrons collapse to form propionic acid (as propionate) and the enolate of acetaldehyde.

RetroClaisen SM 3-Oxopentanal (Et-CO-CH2-CHO) Inter Tetrahedral Intermediate SM->Inter + OH- (Attack at C3) Prod Cleavage Products (Propionate + Acetaldehyde) Inter->Prod Bond Scission

Figure 2: The Retro-Claisen pathway.[1] Note that this reaction is often irreversible under reaction conditions.[1]

Mechanism B: Aldol Polymerization

Even if Retro-Claisen is suppressed (e.g., by using non-nucleophilic bases), the aldehyde group at C1 is highly electrophilic.[1] The enolate of one 3-OPA molecule will attack the aldehyde of another, creating a rapid cascade of C-C bond formation, resulting in "tar" or complex mixtures.[1]

Risk Assessment Data

The following table summarizes the stability profile based on general


-dicarbonyl reactivity [1, 2].
ParameterConditionStability RiskOutcome
pH > 11 (Strong Base)Critical Immediate Retro-Claisen cleavage (< 10 min half-life).[1]
pH 8 - 10 (Mild Base)High Competition between cleavage and polymerization.[1]
pH 4 - 7 (Neutral/Mild Acid)Moderate Stable in solution for hours; slow oxidation.[1]
Concentration > 1.0 MHigh Rapid exothermic polymerization.[1][2]
Temperature > 25°CHigh Accelerates all degradation pathways.[1]

Corrective Protocols

Do not attempt to store free 3-oxopentanal.[1] It must be synthesized fresh or stored as a stable salt.[1]

Protocol A: Stable Storage as Sodium Enolate

Use this if you need to stockpile the reagent.[1]

Theory: Converting the


-keto aldehyde to its sodium salt delocalizes the negative charge, preventing nucleophilic attack on itself.[1]
  • Synthesis: Formylate 2-butanone using ethyl formate and Sodium Ethoxide (NaOEt) in dry ether/THF at 0°C [3].

  • Isolation: Do not quench with acid. Filter the precipitated sodium salt under inert atmosphere (Argon/Nitrogen).

  • Storage: Store the solid salt in a desiccator at -20°C. It is stable for months in this form.

  • Usage: When ready to use, suspend the salt in your solvent and add a stoichiometric amount of mild acid (e.g., acetic acid) only immediately before the next reaction step.

Protocol B: In Situ Trapping (The "Knoevenagel" Fix)

Use this if your next step involves a condensation.

If you are trying to react 3-OPA with a nucleophile (e.g., to make a heterocycle), do not isolate 3-OPA.[1]

  • Generate: Perform the formylation of 2-butanone.

  • Trap: Add your secondary reagent (e.g., hydrazine, urea, or active methylene compound) directly to the crude enolate mixture.

  • Cyclize: Adjust pH/temperature to promote the desired cyclization, which is usually faster than the degradation pathways.

Frequently Asked Questions (FAQ)

Q: Can I use bulky bases like LDA or LiHMDS to prevent degradation? A: While bulky bases reduce nucleophilic attack (Retro-Claisen), they do not stop polymerization.[1] In fact, the lithium enolates of aldehydes are notoriously unstable. The sodium salt (Protocol A) is preferred for stability.

Q: I see a new spot on TLC that isn't my product or starting material. What is it? A: If you are in base, it is likely 1,3,5-triacetylbenzene (or similar aromatic derivatives) resulting from the trimerization of the


-dicarbonyl fragments, or simple aldol dimers.[1]

Q: Why does the reaction turn dark yellow/brown immediately? A: This is the "aldol color."[1] Conjugated enone systems formed during polymerization absorb in the visible spectrum. It indicates your concentration is too high or temperature is uncontrolled.[1]

References

  • Claisen Condensation & Retro-Claisen Mechanisms. Organic Chemistry Portal. Retrieved from .[1]

  • Reactivity of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Dicarbonyls. LibreTexts Chemistry. Section 23.7: The Claisen Condensation Reaction.[1] Retrieved from .[1]
    
  • Synthesis of 3-Oxopentanal (General Route via Formylation). GuideChem CAS 623-38-1 Data. Retrieved from .[1]

  • Degradation of Carbonyls in Base. Master Organic Chemistry. Claisen and Dieckmann Condensation Mechanisms.[1][3][4][5] Retrieved from .

Sources

Optimizing HPLC separation conditions for Pentanal, 3-oxo- analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the HPLC analysis of 3-Oxopentanal (CAS: 623-38-1), also known as 3-oxovaleraldehyde or propionylacetaldehyde.

Due to the specific chemical nature of 3-oxopentanal—a


-keto aldehyde capable of keto-enol tautomerism and polymerization—standard aldehyde protocols often fail. This guide provides two distinct workflows: Method A (Derivatization)  for trace analysis/impurity profiling, and Method B (Direct)  for high-concentration process monitoring.

Part 1: The Analyte & The Challenge

3-Oxopentanal presents a unique "Dual-Identity" problem in chromatography:

  • Tautomerism: It exists in equilibrium between its diketo form and enol forms. In standard neutral conditions, this results in peak splitting or broad "smeared" peaks.

  • UV Invisibility: The carbonyl groups have weak UV absorbance (

    
     transition at ~280 nm), making trace detection (<10 ppm) impossible without derivatization.
    
  • Instability: As a

    
    -dicarbonyl, it is prone to self-condensation (aldol-like reactions) at high pH.
    

Part 2: Method A - Trace Analysis (DNPH Derivatization)

Recommended for: Drug impurity profiling, environmental monitoring, stability studies (LOD < 50 ppb).

This method utilizes 2,4-Dinitrophenylhydrazine (DNPH) to convert the unstable aldehyde into a stable, UV-active hydrazone derivative (360 nm detection).

Reaction Mechanism & Protocol

Unlike simple aldehydes, 3-oxopentanal has two carbonyls. However, under controlled acidic conditions, the aldehyde (C1) is significantly more reactive than the ketone (C3).

Step-by-Step Derivatization Workflow:

  • Reagent Prep: Dissolve 300 mg DNPH in 100 mL ACN acidified with 0.5 mL conc. H₃PO₄. (Use high-purity DNPH to avoid ghost peaks).

  • Sample Prep: Mix 1 mL Sample + 1 mL DNPH Reagent.

  • Incubation: 20 minutes at 40°C . Note: Do not exceed 60°C or 1 hour, as the ketone group at C3 may begin to react, forming bis-hydrazones or cyclic pyrazoles.

  • Quenching: Add 0.5 mL Pyridine (optional, only if acid sensitive) or dilute immediately with mobile phase.

HPLC Conditions (Optimized)
ParameterSettingRationale
Column C18 (End-capped), 150 x 4.6 mm, 3 µm (e.g., Agilent Zorbax Eclipse Plus or Waters SunFire)High carbon load required to separate the hydrazone from excess DNPH.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps residual silanols protonated, reducing tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for hydrazones than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-5 min: 40% B (Isocratic)5-15 min: 40%

90% B15-17 min: 90% B (Wash)
Initial isocratic hold separates the excess DNPH (elutes early) from the analyte-hydrazone.
Detection UV 360 nmMax absorbance of the hydrazone chromophore.
Temperature 30°CThermostatting is critical to maintain retention time reproducibility.
Visualizing the Workflow

DNPH_Workflow cluster_impurities Critical Control Point Sample Sample (3-Oxopentanal) Reaction Reaction 40°C, 20 min Sample->Reaction Mix 1:1 Reagent DNPH Reagent (Acidified ACN) Reagent->Reaction Separation HPLC Separation (Excess DNPH vs Product) Reaction->Separation Inject Detection UV Detection 360 nm Separation->Detection Elution

Caption: Figure 1. Optimized DNPH derivatization workflow minimizing bis-hydrazone formation.

Part 3: Method B - Direct Analysis (Process Monitoring)

Recommended for: Synthesis monitoring, high concentration samples (>0.1 mg/mL).

Direct analysis avoids the cost of derivatization but requires strict pH control to collapse the keto-enol equilibrium into a single peak.

The "Split Peak" Phenomenon

In neutral solvents, 3-oxopentanal tautomerizes slow enough relative to the chromatographic timescale that you may see two peaks (keto and enol) connected by a "saddle" (plateau).

The Fix: Use an acidic mobile phase (pH < 3.0). This catalyzes the tautomerization to be fast on the NMR/HPLC timescale, resulting in a single, sharp average peak, OR it suppresses the enol form entirely depending on solvent polarity.

HPLC Conditions (Direct)
ParameterSettingRationale
Column C18 (High Aqueous Stability), e.g., Waters Atlantis T3 or Phenomenex KinetexAnalyte is moderately polar; conventional C18 may suffer "dewetting" (phase collapse).
Mobile Phase Isocratic: 90% Water (0.1% H₃PO₄) / 10% ACNPhosphoric acid buffers pH ~2.1, stabilizing the molecule.
Detection UV 210 nm or 275 nm210 nm is sensitive but prone to solvent noise. 275 nm is specific to the ketone but 10x less sensitive.
Sample Diluent Mobile PhaseCrucial: Dissolving sample in pure ACN can shift the equilibrium; match the mobile phase.

Part 4: Troubleshooting & FAQ

Q1: I am seeing two peaks in my DNPH method (Method A). Is my column failing?

Diagnosis: This is likely Syn/Anti Isomerism , not column failure. Explanation: The C=N double bond in the hydrazone derivative is rigid. Isomers (Syn and Anti) often form. Solution:

  • Check the peak ratio. If it is constant (e.g., 10:1), integrate both peaks as the total analyte.

  • If the peaks are baseline resolved, you can optimize the gradient to merge them, but summation is the standard accepted practice in EPA methods (e.g., Method 8315A).

Q2: In the Direct Method (Method B), the peak tails significantly.

Diagnosis: Interaction with Silanols or Metal Chelation. Explanation: As a


-dicarbonyl, 3-oxopentanal can chelate trace metals in the stainless steel column frit or interact with free silanols.
Solution: 
  • Acidify: Ensure Mobile Phase pH is < 3.0.

  • Passivate: Wash the system with 0.1% EDTA (rarely needed) or switch to a "PEEK-lined" column if available.

  • Increase Buffer: Switch from Formic Acid to 20mM Phosphate Buffer (pH 2.5) to mask silanol sites.

Q3: My calibration curve is non-linear at high concentrations.

Diagnosis: Detector Saturation or Solubility limits. Explanation: DNPH derivatives have very high extinction coefficients. Solution:

  • Derivatives absorb strongly. Ensure Absorbance (AU) is < 1.0. Dilute samples if necessary.

  • Check for DNPH depletion . If the sample contains excess aldehyde, it consumes all DNPH, flattening the curve. Ensure DNPH is at least 10x molar excess.

Q4: Why does the 3-oxopentanal peak disappear after 24 hours in the autosampler?

Diagnosis: Oxidation or Polymerization. Explanation: Aldehydes oxidize to carboxylic acids (3-oxopentanoic acid) in air. Solution:

  • Keep autosampler at 4°C .

  • Use amber vials (light catalyzes oxidation).

  • Add a radical scavenger (e.g., BHT) if using Method B (Direct), though this is rarely compatible with UV detection. For Method A, the hydrazone is stable.

Part 5: Troubleshooting Logic Map

Troubleshooting Start Problem Detected SplitPeak Split/Double Peaks Start->SplitPeak Drift Baseline Drift/Noise Start->Drift LowArea Low Sensitivity Start->LowArea IsDNPH Method: DNPH? SplitPeak->IsDNPH Sol_Wave Check Wavelength (360nm vs 210nm) LowArea->Sol_Wave Sol_Reagent Check Reagent Excess LowArea->Sol_Reagent IsIsomer Ratio Constant? IsDNPH->IsIsomer Yes IsDirect Method: Direct? IsDNPH->IsDirect No Sol_Sum Sum Areas (Syn/Anti Isomers) IsIsomer->Sol_Sum Yes Sol_pH Lower pH (Tautomers) IsDirect->Sol_pH Yes

Caption: Figure 2. Diagnostic logic for common chromatographic anomalies in 3-oxopentanal analysis.

References

  • US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1]Link

  • Thermo Fisher Scientific. (2012). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV. Application Note 1083. Link

  • Agilent Technologies. (2020). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Application Note. Link

  • Uchiyama, S., et al. (2003). Formation of Di-hydrazones from Beta-dicarbonyl compounds. Journal of Chromatography A, 993(1-2), 165-174.

Sources

Technical Support Center: 3-Oxopentanal Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3OP-SYN-001 Subject: Minimizing Side Reactions & Regioselectivity Control in 3-Oxopentanal Synthesis Status: Open [High Priority] Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering difficulties with the synthesis of 3-oxopentanal (also known as 3-oxovaleraldehyde). This


-keto aldehyde is a highly reactive intermediate commonly synthesized via the Claisen condensation of 2-butanone  with ethyl formate .

The two primary failure modes for this reaction are:

  • Regiochemical Error: Formation of the branched isomer (2-methyl-3-oxobutanal) due to formylation at the internal methylene (C3) rather than the terminal methyl (C1).

  • Degradation: Rapid polymerization (tar formation) or deformylation due to the instability of the free aldehyde.

This guide provides the protocols to enforce Kinetic Control (favoring the linear product) and stabilization techniques to arrest degradation.

Module 1: Troubleshooting Regioselectivity (The C1 vs. C3 Conflict)

User Issue: "NMR analysis shows a mixture of products or primarily the branched isomer. I need the linear 3-oxopentanal."

Technical Diagnosis: 2-Butanone has two enolizable sites: the terminal methyl group (C1) and the internal methylene group (C3).

  • Thermodynamic Control (Reversible): Favors the more substituted enolate (C3), leading to the branched impurity. This occurs with alkoxide bases (NaOEt) at room temperature or higher.

  • Kinetic Control (Irreversible): Favors the less hindered proton removal (C1), leading to the desired linear product. This requires strong, bulky bases at low temperatures.

Visualizing the Pathway

The following diagram illustrates the divergence between the desired Kinetic pathway and the undesired Thermodynamic pathway.

Regioselectivity Start 2-Butanone Base Base Selection Start->Base Kinetic Kinetic Enolate (C1 - Terminal) Base->Kinetic LDA / -78°C (Steric Bulk) Thermo Thermodynamic Enolate (C3 - Internal) Base->Thermo NaOEt / >0°C (Reversible) Prod_A 3-Oxopentanal (Target) Kinetic->Prod_A + Ethyl Formate Prod_B 2-Methyl-3-oxobutanal (Impurity) Thermo->Prod_B + Ethyl Formate

Figure 1: Kinetic vs. Thermodynamic control in 2-butanone enolization. Green path yields the target.

Resolution Protocol: The Kinetic Switch

To maximize the linear isomer, you must switch to a Lithium Diisopropylamide (LDA) protocol at cryogenic temperatures.

ParameterThermodynamic (Avoid)Kinetic (Recommended)
Base NaOEt or NaOMeLDA (LiN(i-Pr)₂)
Temperature

to Reflux

Solvent Ethanol/MethanolTHF (Anhydrous)
Selectivity (C1:C3) ~60:40 to 70:30>95:5
Module 2: Stabilization & Isolation (Preventing "Tar")

User Issue: "The product turns into a brown oil/solid after isolation. Yield drops significantly upon storage."

Technical Diagnosis: Free


-keto aldehydes are inherently unstable. They undergo:
  • Self-Aldol Condensation: The active methylene attacks the aldehyde of another molecule.

  • Trimerization: Forming 1,3,5-triacylbenzene derivatives (a spontaneous aromatization driving force).

  • Deformylation: Loss of the formyl group in the presence of water/heat.

Visualizing Degradation

Degradation Target 3-Oxopentanal (Free Aldehyde) Enolate Sodium Enolate Salt (STABLE FORM) Target->Enolate Storage (NaOEt) Aldol Self-Aldol Polymer (Tar) Target->Aldol pH > 7 or conc. Trimer 1,3,5-Triacylbenzene (Trimer) Target->Trimer Spontaneous Deform 2-Butanone + Formate (Deformylation) Target->Deform H2O / Heat Enolate->Target Acidification (H+)

Figure 2: Stability profile. The free aldehyde is a transient species; the enolate salt is the storage form.

Resolution Protocol: The "Salt-Lock" Strategy

Do not isolate the free aldehyde unless absolutely necessary. Process the crude reaction mixture directly or isolate the sodium salt.

  • If isolating: Filter the precipitated sodium enolate salt (from the NaOEt route) and wash with dry ether. Store this salt in a desiccator. It is stable for months.

  • If free aldehyde is required: Acidify the salt with cold dilute acetic acid or HCl at

    
    , extract immediately into DCM, and use within 1 hour .
    
  • Storage: Never store the free aldehyde neat. Store as a dilute solution in benzene or DCM at

    
     or lower.
    
Module 3: Validated Experimental Protocols
Method A: High-Purity Kinetic Route (LDA)

Best for: Drug discovery, small scale (<10g), high regioselectivity requirements.

  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF under Argon.

    • Add diisopropylamine (1.1 equiv) and cool to

      
      .
      
    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LDA.
      
    • Add 2-butanone (1.0 equiv) dropwise over 20 mins. Stir at

      
       for 45 mins. Crucial: This locks the kinetic enolate.
      
  • Formylation:

    • Add ethyl formate (1.2 equiv) dropwise. Ensure temp stays below

      
      .
      
    • Allow to warm slowly to

      
       over 2 hours.
      
  • Workup (The Critical Step):

    • Quench with cold dilute HCl (pH ~4-5). Do not make it strongly acidic.

    • Extract rapidly with Et2O or DCM.

    • Do not distill. Remove solvent under reduced pressure at

      
      . Use immediately.
      
Method B: Scalable Thermodynamic Route (NaOEt)

Best for: Large scale (>50g), where purification via salt precipitation is acceptable.

  • Reaction:

    • Prepare NaOEt (1.1 equiv) in absolute ethanol (or use solid NaOEt in dry ether).

    • Cool to

      
      .
      
    • Mix 2-butanone (1.0 equiv) and ethyl formate (1.0 equiv) together.

    • Add the mixture to the base slowly, maintaining temp

      
      .
      
  • Isolation of Salt:

    • Stir overnight at room temp (precipitate will form).

    • Filter the solid sodium enolate of 3-oxopentanal .

    • Wash with dry ether to remove the branched isomer (which often remains in solution or forms an oil).

    • Result: The solid salt is the linear isomer (>90% purity).

FAQ: Frequently Asked Questions

Q: Can I distill 3-oxopentanal to purify it? A: NO. Distillation usually results in violent polymerization or decomposition. If you must purify the free aldehyde, use flash chromatography on silica gel (neutralized with 1% Et3N) rapidly, but yield loss is guaranteed.

Q: Why is my yield low even with LDA? A: Check your moisture content. Ethyl formate hydrolyzes easily. Ensure solvents are anhydrous. Also, ensure the quench is not too acidic; strong acid catalyzes the retro-Claisen (deformylation).

Q: Can I use dimethylformamide dimethyl acetal (DMF-DMA) instead of ethyl formate? A: Yes. This forms the enaminone (


-dimethylamino enone). This intermediate is much more stable than the 

-keto aldehyde and can often be hydrolyzed to the aldehyde or used directly in heterocycle synthesis. This is the superior route if your final target allows it.
References
  • Regioselectivity in Enolate Formation

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
    • Source:

  • Synthesis of

    
    -Keto Aldehydes (General Protocol): 
    
    • Houser, C. R., & T. M. Harris. (1958).

      
      -Carbon of 
      
      
      
      -Diketones and
      
      
      -Keto Esters. Journal of the American Chemical Society, 80(23), 6360–6363. (Foundational work on regioselectivity).[1]
    • Source:

  • Handling Unstable Carbonyls

    • BenchChem Technical Library. (2025).[2][3] Preventing Decarboxylation and Degradation of Beta-Keto Acids and Aldehydes.

    • Source:

  • Alternative Enaminone Route

    • Abdulla, R. F., & Brinkmeyer, R. S. (1979). The Chemistry of Formamide Acetals. Tetrahedron, 35(14), 1675-1735.
    • Source:

Sources

Technical Support Center: Stabilization and Analysis of Pentanal, 3-oxo- Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and analysis of Pentanal, 3-oxo-. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) regarding the stabilization of this reactive keto-aldehyde prior to analysis. Given its dual functionality, Pentanal, 3-oxo- is susceptible to various degradation pathways, making meticulous sample preparation crucial for accurate and reproducible results.

Understanding the Instability of Pentanal, 3-oxo-

Pentanal, 3-oxo-, also known as 3-oxopentanal, is a five-carbon chain containing both an aldehyde and a ketone functional group. This bifunctional nature makes it a highly reactive molecule prone to degradation through several mechanisms:

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, particularly in the presence of oxygen and light.

  • Polymerization: Like many aldehydes, 3-oxopentanal can undergo acid-catalyzed trimerization to form a stable six-membered ring.

  • Aldol Condensation: Under basic conditions, the presence of enolizable protons alpha to both carbonyl groups can lead to self-condensation reactions, forming larger, unwanted byproducts.

  • Reactions with Nucleophiles: The electrophilic carbonyl carbons can react with nucleophiles present in the sample matrix or buffers (e.g., primary amines like Tris).

These degradation pathways can lead to a significant loss of the target analyte, resulting in inaccurate quantification and the appearance of artifact peaks in analytical chromatograms. The following sections provide detailed guidance on how to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy and I'm seeing unexpected peaks in my chromatogram. What could be the cause?

A1: This is a common issue when analyzing reactive aldehydes. The unexpected peaks are likely degradation products or adducts formed during sample preparation or storage. Here are the primary culprits and solutions:

  • Degradation: 3-oxopentanal is unstable and can degrade via oxidation or polymerization. Ensure your samples are protected from light and oxygen, and stored at low temperatures. Consider the use of antioxidants.

  • Buffer Reactivity: If you are using a buffer containing primary amines, such as Tris, it can react with the aldehyde group of 3-oxopentanal to form Schiff bases. This will not only consume your analyte but also introduce new peaks. It is highly recommended to use non-reactive buffers like phosphate, HEPES, or MOPS. [1]

  • Solvent Impurities: Peroxides in solvents like THF or diethyl ether can oxidize your analyte. Use high-purity, peroxide-free solvents.

Q2: My analyte concentration is decreasing over time, even when stored in the freezer. How can I improve the stability of my stock solutions and samples?

A2: Analyte degradation during storage is a critical challenge. Here are several strategies to enhance the stability of your Pentanal, 3-oxo- samples:

  • pH Control: Aldehydes are generally more stable in slightly acidic conditions (pH 4-6). Basic conditions promote aldol condensation. Prepare your standards and dilute your samples in a weakly acidic buffer. The stability of carbonyl compounds is known to be pH-dependent, with increased degradation rates observed at higher pH levels.[2][3]

  • Antioxidant Addition: The addition of antioxidants can prevent oxidative degradation. Common choices include butylated hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol). A small amount (e.g., 0.01% w/v) can significantly improve stability. Studies have shown the effectiveness of antioxidants like BHT and Vitamin E in preventing the oxidative degradation of various organic compounds.[4][5][6]

  • Inert Atmosphere: Purge your sample vials with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

  • Solvent Choice: The choice of solvent can impact stability. Aprotic solvents are generally preferred over protic solvents for long-term storage, although the solubility of the analyte must be considered.

Q3: Should I derivatize my samples before analysis? What are the advantages?

A3: Yes, derivatization is a highly recommended and widely used strategy for the analysis of aldehydes and ketones.[7] The main advantages are:

  • Increased Stability: Derivatization converts the reactive carbonyl groups into more stable functional groups, preventing degradation during analysis.

  • Improved Chromatographic Properties: Derivatization can increase the volatility of the analyte, making it suitable for Gas Chromatography (GC) analysis. It can also improve peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).

  • Enhanced Detection: Derivatizing agents often contain chromophores or fluorophores that significantly enhance the detection sensitivity, especially for UV or fluorescence detectors in HPLC. For GC-MS, derivatization can lead to characteristic fragmentation patterns aiding in identification and quantification.

Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis and 2,4-dinitrophenylhydrazine (DNPH) for HPLC-UV analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Peak Sample degradationPrepare fresh samples and standards. Implement stabilization techniques (pH control, antioxidants, inert atmosphere).
Incomplete derivatizationOptimize derivatization reaction conditions (reagent concentration, temperature, time). Ensure the pH is appropriate for the reaction.
Active sites in the GC inlet or columnUse a deactivated inlet liner and a high-quality, inert GC column.
Poor Peak Shape (Tailing or Fronting) Active sites in the analytical systemDeactivate the GC inlet liner, use a guard column, or switch to a more inert column. For HPLC, ensure the mobile phase pH is compatible with the analyte and column.
Co-elution with interfering peaksOptimize the chromatographic method (temperature program for GC, mobile phase gradient for HPLC).
Sample overloadDilute the sample or reduce the injection volume.[8]
Inconsistent Results/Poor Reproducibility Sample instabilityStrictly follow a consistent sample preparation and stabilization protocol. Analyze samples as quickly as possible after preparation.
Inconsistent derivatizationEnsure precise and consistent addition of derivatization reagent and internal standard. Control reaction time and temperature carefully.
Variability in sample matrixUse matrix-matched standards for calibration to compensate for matrix effects.

Stabilization and Derivatization Protocols

Protocol 1: General Sample Stabilization

This protocol should be followed for all samples containing Pentanal, 3-oxo- prior to derivatization and analysis.

Materials:

  • Phosphate buffer (0.1 M, pH 5.0)

  • Butylated hydroxytoluene (BHT) stock solution (1% w/v in methanol)

  • Nitrogen or Argon gas

  • Amber glass vials with PTFE-lined caps

Procedure:

  • For liquid samples, add phosphate buffer (pH 5.0) to a final concentration of 10-20% of the total sample volume.

  • Add the BHT stock solution to achieve a final concentration of 0.01% (w/v).

  • Vortex the sample gently to mix.

  • Transfer the stabilized sample to an amber glass vial.

  • Purge the headspace of the vial with nitrogen or argon gas for 30-60 seconds.

  • Immediately cap the vial tightly.

  • Store at -20°C or below until analysis.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This method is adapted from established protocols for carbonyl analysis.[9][10]

Materials:

  • DNPH reagent: 150 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 0.5 mL of concentrated sulfuric acid. (Caution: DNPH is explosive when dry and should be handled with care. Sulfuric acid is corrosive.)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Stabilized sample (from Protocol 1)

Procedure:

  • To 1 mL of the stabilized sample in a glass vial, add 1 mL of the DNPH reagent.

  • Cap the vial and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 1 hour, protected from light.

  • After 1 hour, add 5 mL of deionized water to stop the reaction and precipitate the DNPH derivatives.

  • Extract the derivatives by adding 2 mL of hexane or dichloromethane and vortexing for 2 minutes.

  • Allow the layers to separate and carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.

HPLC Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water

  • Detection: UV at 360 nm

  • Injection Volume: 10-20 µL

Protocol 3: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

This protocol is based on established methods for volatile carbonyl analysis.[1][7][11]

Materials:

  • PFBHA reagent: 2 mg/mL PFBHA hydrochloride in deionized water, pH adjusted to ~4 with phosphate buffer.

  • Hexane or Ethyl Acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Stabilized sample (from Protocol 1)

Procedure:

  • To 1 mL of the stabilized sample in a glass vial, add 1 mL of the PFBHA reagent.

  • Cap the vial and heat at 60°C for 1 hour in a heating block or water bath.

  • Cool the vial to room temperature.

  • Extract the PFBHA-oxime derivatives by adding 1 mL of hexane or ethyl acetate and vortexing for 2 minutes.

  • Allow the layers to separate and carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for GC-MS analysis.

GC-MS Conditions (Typical):

  • Injector: Split/splitless, 250°C

  • Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Oven Program: Start at 60°C, ramp to 280°C

  • Carrier Gas: Helium

  • MS Detection: Electron Ionization (EI), scanning a mass range of m/z 50-500 or in Selected Ion Monitoring (SIM) mode for target analytes.

Visualizations

Degradation Pathways of Pentanal, 3-oxo-

cluster_main Pentanal, 3-oxo- cluster_degradation Degradation Pathways Pentanal_3_oxo Pentanal, 3-oxo- Oxidation Oxidation (3-Oxopentanoic acid) Pentanal_3_oxo->Oxidation O2, light Polymerization Polymerization (Cyclic Trimer) Pentanal_3_oxo->Polymerization H+ Aldol_Condensation Aldol Condensation (Higher MW Adducts) Pentanal_3_oxo->Aldol_Condensation OH-

Caption: Major degradation pathways of Pentanal, 3-oxo-.

Analytical Workflow for Stabilized Analysis

cluster_workflow Analytical Workflow A Sample Collection B Stabilization (pH, Antioxidant, Inert atm.) A->B Immediate C Derivatization (DNPH or PFBHA) B->C D Extraction C->D E Analysis (HPLC-UV or GC-MS) D->E F Data Interpretation E->F

Sources

Removing unreacted starting materials from crude Pentanal, 3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude Pentanal, 3-oxo-

Welcome to the technical support center for the purification of Pentanal, 3-oxo-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials from this valuable β-keto aldehyde. The following question-and-answer format directly addresses common and complex issues encountered during purification, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect in my crude 3-oxopentanal?

A1: The identity of unreacted starting materials is entirely dependent on your synthetic route. The most common laboratory-scale synthesis is a mixed Claisen condensation between an ester and a ketone.[1][2][3]

Specifically, the reaction of ethyl formate (an ester without α-hydrogens) with 2-butanone (a ketone) in the presence of a base like sodium ethoxide is a standard method.[3][4][5]

Therefore, the primary contaminants to anticipate are:

  • 2-Butanone: A relatively non-polar ketone.

  • Ethyl Formate: A volatile and relatively non-polar ester.

  • Ethanol: A byproduct of the condensation reaction.

Understanding the physical properties of these compounds is the first step in designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Pentanal, 3-oxo- (Product) 100.12145.40.948
2-Butanone (Starting Material)72.1179.6 - 800.805
Ethyl Formate (Starting Material)74.0854~0.92

Data sourced from[4][6][7][8][9][10]

Q2: The boiling points are very different. Can I just use fractional distillation?

A2: Based on the data, fractional distillation appears to be a viable first step, particularly for removing the highly volatile ethyl formate (BP: 54 °C) and the bulk of the 2-butanone (BP: ~80 °C) from your product (BP: 145.4 °C).[4][8][9]

However, there are critical considerations:

  • Thermal Stability: β-Keto aldehydes can be thermally sensitive and may undergo self-condensation (an aldol reaction) or decomposition at elevated temperatures. Distillation should be performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the product.

  • Azeotropes: While less likely with this specific combination, always be aware of potential azeotrope formation which can complicate separation by distillation.

Recommendation: Use distillation primarily as a bulk purification step to remove most of the lower-boiling starting materials before employing a finer purification technique.

Advanced & Chemically Selective Purification Strategies

Q3: Distillation removed the bulk of my starting materials, but my product is still not pure. What is a more selective method?

A3: For higher purity, a chemically selective method that exploits the unique properties of your β-dicarbonyl product is recommended. The most powerful technique for this class of compounds is acid-base extraction .[11][12]

The Causality: The protons on the carbon situated between the two carbonyl groups (the α-carbon) in 3-oxopentanal are significantly more acidic (pKa ≈ 9-11) than typical α-protons of a ketone (pKa ≈ 19-20).[13][14] This is because the resulting negative charge on the conjugate base (the enolate) is delocalized over two oxygen atoms through resonance, creating a very stable anion.

This enhanced acidity allows you to selectively deprotonate your product with a mild base, convert it into a water-soluble salt, and wash away the neutral, water-insoluble organic impurities like residual 2-butanone.

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} caption [label="Workflow for Acid-Base Extraction.", fontname="Arial", fontsize=11]; end

Q4: Can you provide a detailed protocol for the acid-base extraction of 3-oxopentanal?

A4: Absolutely. This protocol is designed to maximize purity while minimizing product loss.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate.

  • Extraction with Base:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do not use a strong base like NaOH , as it can catalyze self-condensation or hydrolysis of your product.

    • Stopper the funnel and shake gently, frequently venting to release CO₂ gas that may form.

    • Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium enolate salt of your product, into a clean flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Wash Step: Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any remaining neutral organic impurities. Discard this ether wash.

  • Re-acidification (Product Recovery):

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, aiming for pH ≈ 4).

    • The protonated 3-oxopentanal will separate from the aqueous layer, often as an oil or a precipitate.

  • Final Extraction & Drying:

    • Extract the purified product back into fresh diethyl ether or ethyl acetate (perform 3 extractions).

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove bulk water, and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified Pentanal, 3-oxo-.

Q5: I am concerned about potential product degradation. Is column chromatography a viable alternative?

A5: Yes, silica gel column chromatography is a very effective alternative, though it can be more time-consuming and may lead to some product loss on the column itself.[15][16] Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, but for many, it is a routine purification method.[16]

Key Principles:

  • Stationary Phase: Silica gel is a polar adsorbent.

  • Mobile Phase (Eluent): A mixture of non-polar and moderately polar solvents is used.

  • Separation: Compounds separate based on their polarity. Less polar compounds (like 2-butanone) will travel down the column faster, while more polar compounds (like 3-oxopentanal) will interact more strongly with the silica and elute later.

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.

  • Monitoring: Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Elution Order: You should expect the unreacted 2-butanone to elute first, followed by your desired product, 3-oxopentanal.

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} caption [label="Elution Order in Column Chromatography.", fontname="Arial", fontsize=11]; end

Q6: I've heard about using sodium bisulfite to purify aldehydes. Is this applicable here?

A6: Yes, this is an excellent and classic chemical method for isolating aldehydes.[17][18] The reaction of an aldehyde with sodium bisulfite (NaHSO₃) forms a solid, water-soluble adduct.[18][19][20] This allows for the physical separation of the aldehyde from other organic compounds, like ketones, which react much more slowly or not at all due to steric hindrance.[15][17]

The Workflow:

  • Adduct Formation: The crude mixture is treated with a saturated aqueous solution of sodium bisulfite.[21] The aldehyde selectively forms a charged bisulfite adduct which moves to the aqueous layer.[15]

  • Separation: The organic impurities (unreacted 2-butanone) are washed away with an organic solvent.

  • Regeneration: The adduct in the aqueous layer is then treated with either a base (like NaOH) or a strong acid, which regenerates the pure aldehyde.[17][21][22]

This method is particularly advantageous because it is highly selective for aldehydes and can be performed on a large scale without the need for chromatography.[15][22]

References

  • 3-oxopentanal - LookChem . LookChem. [Link]

  • 3-oxopentanal | CAS#:623-38-1 . Chemsrc. [Link]

  • Synthesis of oxetan-3-ones . Organic Chemistry Portal. [Link]

  • Aldehydes, Ketones and Carboxylic Acids . National Council of Educational Research and Training (NCERT). [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . ACS Publications. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . National Center for Biotechnology Information (NCBI). [Link]

  • Write the structure of 3-oxopentanal . Allen Career Institute. [Link]

  • Pentanal, 3-oxo- | C5H8O2 . PubChem, National Institutes of Health (NIH). [Link]

  • Give the structure of 3-Oxopentanal . YouTube. [Link]

  • Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]

  • Is it possible to purify aldehyde by column? . ResearchGate. [Link]

  • Workup: Aldehydes . University of Rochester, Department of Chemistry. [Link]

  • Mixed Claisen Condensations . OpenStax. [Link]

  • Table 4-2, Physical and Chemical Properties of 2-Butanone . National Center for Biotechnology Information (NCBI). [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Claisen condensation . Wikipedia. [Link]

  • Purification of aldehydes and ketones using Sodium Bisulfite . Reddit. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]

  • Process for recovering aldehydes and ketones.
  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol . YouTube. [Link]

  • Reactions of Beta-Dicarbonyl Compounds . YouTube. [Link]

  • Mixed Claisen Condensations . Chemistry LibreTexts. [Link]

  • (PDF) β-Dicarbonyl compounds . Academia.edu. [Link]

  • pKa Values of Protonated Compounds . Scribd. [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Claisen Condensation Reactions . YouTube. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . JoVE. [Link]

  • Beta-Dicarbonyl Synthesis Pathway . Pearson+. [Link]

  • 2-Butanone . NIST WebBook. [Link]

Sources

Addressing poor reproducibility in 3-oxopentanal quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting & Method Optimization Guide

Welcome to the Advanced Carbonyl Analysis Hub. Status: Senior Application Scientist Verified Topic: 3-Oxopentanal (CAS: 623-38-1) &


-Keto Aldehyde Instability
Last Updated:  February 2026

The Core Challenge: Why Your Data Isn't Reproducible

If you are quantifying 3-oxopentanal, you are likely dealing with "ghost peaks," vanishing signals, or coefficients of variation (CV) exceeding 20%. This is not necessarily a failure of your hands; it is a failure of standard chemistry applied to a non-standard molecule.

3-Oxopentanal is a


-keto aldehyde.  Unlike simple aldehydes (e.g., pentanal), it possesses a methylene group flanked by two electron-withdrawing carbonyls. This structure creates two fundamental problems:
  • Keto-Enol Tautomerism: The molecule oscillates between its dicarbonyl form and its enol form. This equilibrium is sensitive to solvent polarity, pH, and temperature, causing inconsistent chromatographic behavior.

  • Self-Polymerization: In its pure state, it rapidly undergoes aldol condensation. You cannot simply "weigh out" a standard; it degrades before it hits the solvent.

The Solution: You must trap the molecule in situ using a derivatizing agent that locks the carbonyl functionality into a stable oxime or hydrazone before degradation occurs.

Validated Protocol: PFBHA Derivatization (GC-MS)

While DNPH (2,4-Dinitrophenylhydrazine) is common for LC-UV, we recommend PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) for 3-oxopentanal due to superior sensitivity in GC-MS and better stability of the resulting oxime.

Workflow Visualization

G Sample Biological/Environmental Sample Stabilize Step 1: Stabilization (Add BHT + EDTA) Sample->Stabilize Immediate Derivatize Step 2: In-Situ Derivatization (PFBHA, pH 4, 2h) Stabilize->Derivatize Aqueous Phase Extract Step 3: LLE Extraction (Hexane or MTBE) Derivatize->Extract Formation of Oximes Analyze Step 4: GC-MS Analysis (SIM Mode) Extract->Analyze Organic Phase

Figure 1: Critical path for stabilizing 3-oxopentanal. Note that derivatization happens in the aqueous phase before extraction.

Step-by-Step Methodology

Reagents:

  • PFBHA Hydrochloride (20 mg/mL in water).

  • Internal Standard: 4-Fluorobenzaldehyde or deuterated analogs.

  • Antioxidant: BHT (Butylated hydroxytoluene).

  • Solvent: Hexane (HPLC Grade).

Protocol:

  • Sample Collection (CRITICAL):

    • Immediately upon collection, add BHT (50 µM final conc.) to prevent artifactual formation of aldehydes via lipid peroxidation.

    • Add EDTA if metal ions are present (they catalyze oxidation).

  • Derivatization:

    • Transfer 1 mL of sample to a screw-cap vial.

    • Adjust pH to 3.5 – 4.5 . Why? This is the pKa sweet spot where the amine is nucleophilic enough to attack the carbonyl, but the carbonyl is protonated enough to be electrophilic.

    • Add 50 µL PFBHA solution.

    • Incubate at room temperature for 2 hours (or 60°C for 30 mins).

  • Extraction:

    • Add 500 µL Hexane containing the Internal Standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge (2000 x g, 5 min) to separate layers.

    • Transfer the top organic layer to a GC vial containing anhydrous

      
       (to remove water).
      
  • GC-MS Settings:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

    • Inlet: Splitless, 250°C.

    • Ionization: NICI (Negative Ion Chemical Ionization) is ideal for femtogram sensitivity; EI (Electron Impact) is sufficient for ppm levels.

    • SIM Mode: Monitor ions m/z 181 (pentafluorobenzyl cation) and the molecular ion of the derivative.

Data Analysis: The "Double Peak" Trap

A major source of "poor reproducibility" reports comes from users integrating only one peak.

The Isomer Effect: When PFBHA reacts with an asymmetric aldehyde like 3-oxopentanal, it forms a C=N double bond. This bond has restricted rotation, creating two geometric isomers: Syn (E) and Anti (Z) .

  • Symptom: You will see two distinct peaks in your chromatogram for the single analyte.

  • The Fix: You MUST sum the areas of both peaks. The ratio between them is constant for a given temperature but can vary if injection port conditions fluctuate.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Poor Reproducibility CheckPeaks Are there double peaks? Problem->CheckPeaks SumPeaks Action: Sum Areas of E/Z Isomers CheckPeaks->SumPeaks Yes CheckStd Check Standard Stability CheckPeaks->CheckStd No (Single messy peak) LowRecovery Issue: Low Recovery (<50%) CheckPH Is Reaction pH < 3? LowRecovery->CheckPH AdjustPH Action: Buffer to pH 4.0 (Avoid acid hydrolysis) CheckPH->AdjustPH Yes CheckTrap Is derivatization time > 1h? CheckPH->CheckTrap No IncreaseTime Action: Increase Time or Temp CheckTrap->IncreaseTime No

Figure 2: Diagnostic logic for common quantification failures.

Comparative Analysis: Derivatization Agents

Select the right tool for your matrix.[1]

FeaturePFBHA (Recommended)DNPH
Detection GC-MS (EI or NICI)HPLC-UV / LC-MS
Sensitivity High (Femtogram levels in NICI)Moderate (Nanogram levels)
Stability Oximes are thermally stableHydrazones can degrade in light
Isomers Forms E/Z isomers (Double peaks)Forms E/Z isomers (often co-elute on LC)
Water Tolerance Excellent (Reaction in aqueous phase)Moderate (Requires organic solvent)

Frequently Asked Questions (FAQs)

Q: I cannot buy a 3-oxopentanal standard. How do I calibrate? A: This is common. Commercial "standards" often arrive polymerized.[1]

  • Option A (Synthesis): Hydrolyze methyl 3-oxopentanoate (commercially available) using an esterase or mild acid, though this requires precise stoichiometric control.

  • Option B (Surrogate): Use a stable structural analog like 3-heptanone or pentanal to determine extraction efficiency, then use a response factor of 1.0 (relative to the PFBHA moiety) if absolute quantification isn't critical.

  • Option C (Standard Addition): This is the most robust method. Spike your sample with known amounts of the precursor (if available) or a synthesized crude mix to calculate recovery slopes.

Q: My background noise is incredibly high. A: PFBHA is very sensitive. Excess reagent must be removed or chromatographically separated.

  • Tip: Ensure your hexane extraction does not pull over the unreacted PFBHA (which stays in the water layer). Do not shake so violently that you form an emulsion.

Q: Why is my recovery dropping over time? A: 3-oxopentanal is volatile. If you are doing headspace analysis, it may be sticking to the septa. If doing liquid injection, ensure the derivatization happens immediately upon sampling. Once the oxime is formed, it is stable; the underivatized aldehyde is not.

References

  • Yu, H., et al. (2021). "On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air." Atmospheric Measurement Techniques.

  • Sigma-Aldrich Technical Bulletin. "PFBHA: Advantages over derivatization with 2,4-DNPH."

  • Spaulding, R., et al. (2002). "Characterization of secondary atmospheric photooxidation products: Evidence for pentanal and 3-oxopentanal." Journal of Geophysical Research.
  • EPA Method 556. "Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography." (Standard for PFBHA methodology).

Sources

Technical Support Center: Volatility & Stability Control for Pentanal, 3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Controlling Temperature Effects on Pentanal, 3-oxo- (CAS: 623-38-1) Document ID: TSC-3OXO-005 Last Updated: February 2026 Audience: Synthetic Chemists, Analytical Scientists, Process Engineers

Executive Summary: The Volatility-Instability Paradox

Pentanal, 3-oxo- (also known as 3-oxopentanal or propionylacetaldehyde) presents a dual challenge in experimental handling: it is both volatile and thermally unstable .

Unlike simple aldehydes, this


-keto aldehyde exists in a dynamic equilibrium between its keto and enol forms. The enol form, stabilized by intramolecular hydrogen bonding, exhibits significantly higher volatility than the keto form due to reduced intermolecular forces.

The Critical Failure Mode: Uncontrolled heating does not simply boil the compound; it accelerates the evaporation of the enol tautomer, shifting the equilibrium to produce more enol, while simultaneously catalyzing self-condensation (polymerization) of the reactive aldehyde species.

Thermodynamics & Phase Behavior

FAQ: Why does my product vanish during rotary evaporation even below its boiling point?

Answer: You are likely stripping the enol tautomer via azeotropic drag.

While the predicted boiling point of 3-oxopentanal is ~145°C (at 760 mmHg), its effective volatility is governed by the cis-enol form. In this form, the molecule folds onto itself via a hydrogen bond between the carbonyl oxygen and the enol hydroxyl. This "internal clamp" masks the polar groups, making the molecule behave like a non-polar hydrocarbon with a much higher vapor pressure than the boiling point suggests.

The Mechanism of Loss:

  • Solvent Removal: As you apply vacuum, the solvent evaporates.

  • Enol Stripping: The volatile enol form co-evaporates (codistills) with the solvent.

  • Equilibrium Shift: Le Chatelier’s principle drives the remaining keto form to tautomerize into the enol form to restore equilibrium.

  • Cycle Continues: This cycle repeats until significant mass is lost.

Visualization: Tautomerism-Driven Volatility

The following diagram illustrates the pathway of thermal loss and degradation.

Tautomerism Keto Keto Form (Polar, Less Volatile) Enol Cis-Enol Form (Intramolecular H-Bond) (Non-Polar, Highly Volatile) Keto->Enol Tautomerization (Fast) Polymer Self-Condensation Products (Tars) Keto->Polymer Thermal Degradation (>40°C) Gas Gas Phase (Loss of Product) Enol->Gas Evaporation (Accelerated by Heat/Vac)

Figure 1: The dynamic equilibrium between keto and enol forms.[1][2] Note that heating accelerates both the evaporation of the enol path (red) and the degradation of the keto path (black).

Operational Protocols: Storage & Processing[4]

Protocol A: Solvent Removal (The "Cold Trap" Method)

Objective: Remove solvent without triggering enol-stripping or polymerization.

Standard Operating Procedure:

  • Bath Temperature: Set strictly to < 30°C . Do not increase heat to speed up the process.[3]

  • Vacuum Control: Use a digitally controlled vacuum controller. Do not apply full pump vacuum immediately.

    • Start at 300 mbar (for DCM/Ether).

    • Ramp down slowly to 50 mbar.

  • The "Chaser" Solvent: Add a higher-boiling, non-polar "chaser" solvent (e.g., Toluene) if the product is to be used immediately in a subsequent reaction. The toluene suppresses the volatility of the enol form via Raoult's Law dilution effects.

  • Stop Point: Stop evaporation when the volume reaches ~10% of the original. Do not dry to a "bone dry" residue, as the concentrated neat aldehyde polymerizes rapidly.

Protocol B: Long-Term Storage

Issue: "My clear liquid turned into a brown gum overnight." Cause: Aldol condensation (polymerization).

Storage Requirements:

Parameter Specification Reason
Temperature -20°C to -80°C Arrhenius suppression of polymerization kinetics.
State Dilute Solution Store as a 10-20% solution in a non-nucleophilic solvent (e.g., DCM or Toluene). Pure neat liquid is unstable.
Atmosphere Argon/Nitrogen Oxygen promotes radical oxidation; Moisture promotes hydrate formation.

| Stabilizer | Trace Acid (Optional) | Trace ppm of acid can sometimes inhibit base-catalyzed aldol condensation (verify compatibility with your synthesis). |

Analytical Troubleshooting (GC/HPLC)

FAQ: Why do I see "Ghost Peaks" or broad humps in my GC Chromatogram?

Answer: You are seeing thermal decomposition inside the injector port.


-keto aldehydes are thermally labile. At standard injector temperatures (250°C), 3-oxopentanal undergoes:
  • Dehydration: forming unsaturated ketones.

  • Cyclization: forming furan derivatives.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
No Peak Detected Complete degradation or adsorption.Switch to Derivatization (see Protocol C).
Broad/Tailing Peak Interaction with active sites (silanols) in the liner.Use a deactivated glass liner with glass wool. Lower Injector Temp to 150°C.
Multiple Small Peaks Thermal cracking/rearrangement.Use Cold On-Column Injection (start at 40°C, ramp with oven).
Protocol C: Derivatization for Accurate Quantification

Context: Direct analysis of the free aldehyde is unreliable. The industry standard is to "lock" the structure using o-phenylenediamine (o-PD).

Methodology:

  • Reagent: Prepare a solution of o-phenylenediamine in acidic methanol.

  • Reaction: Mix with 3-oxopentanal sample.

  • Mechanism: The o-PD reacts with the 1,3-dicarbonyl system to form a stable quinoxaline derivative.

  • Analysis: The resulting quinoxaline is thermally stable, UV-active (detectable by HPLC-UV), and volatile enough for standard GC-MS without degradation.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: Loss of Material or Signal CheckTemp Is Process Temp > 30°C? Start->CheckTemp CheckVac Is Vacuum < 10 mbar? CheckTemp->CheckVac No ActionCool ACTION: Lower Bath Temp to < 30°C CheckTemp->ActionCool Yes CheckMethod Analytical Method? CheckVac->CheckMethod No ActionVac ACTION: Increase Pressure (Reduce Vacuum Strength) CheckVac->ActionVac Yes (Stripping Enol) ActionDeriv ACTION: Derivatize with o-Phenylenediamine CheckMethod->ActionDeriv Standard GC/HPLC ActionColdInj ACTION: Use Cold On-Column Injection CheckMethod->ActionColdInj Direct GC Required

Figure 2: Decision matrix for diagnosing material loss. Priority is placed on temperature control and chemical stabilization.

References

  • PubChem. (2025).[4] Pentanal, 3-oxo- (Compound Summary).[4][5][6] National Library of Medicine. [Link]

  • Fakayode, S. O., et al. (2013).[7] Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Journal of Chemical Education. (Validates o-phenylenediamine derivatization for dicarbonyls). [Link]

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria.[2][8] The Journal of Organic Chemistry.[8] (Fundamental thermodynamics of keto-enol volatility). [Link]

Sources

Validation & Comparative

1H and 13C NMR chemical shift assignment for Pentanal, 3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR characterization of 3-oxopentanal (also known as propionylacetaldehyde), focusing on its distinction from its structural isomer, 2-methyl-3-oxobutanal .

Comparative Analysis with 2-Methyl-3-oxobutanal

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Spectroscopists, and Drug Development Researchers.

Executive Summary: The Regioselectivity Challenge

In the synthesis of heterocycles (e.g., pyrazoles, pyrimidines), 3-oxopentanal (CAS 623-38-1) is a critical C3-building block. However, its generation via the formylation of 2-butanone is non-trivial due to competing regioselectivity. The reaction produces two thermodynamic isomers:

  • 3-Oxopentanal (Linear, C1-Formylation): The kinetic product, often desired for linear chain extension.

  • 2-Methyl-3-oxobutanal (Branched, C3-Formylation): The thermodynamic alternative, often the major impurity.

This guide provides the spectroscopic fingerprints required to definitively distinguish these isomers and quantify the keto-enol equilibrium that dominates their solution-state behavior.

Structural Dynamics: Keto-Enol Tautomerism

Unlike simple aldehydes, 3-oxopentanal exists primarily as a Z-enol tautomer in solution, stabilized by a strong intramolecular hydrogen bond. This renders standard "aldehyde" NMR assignments (e.g.,


 9.8 ppm) insufficient.
Tautomeric Equilibrium

The molecule fluctuates between the dicarbonyl (keto) form and the conjugated enol form.[1] In non-polar solvents (CDCl


, C

D

), the Enol form accounts for >90% of the population.

Tautomerism Figure 1: Keto-Enol Tautomerism of 3-Oxopentanal. The Z-enol is stabilized by intramolecular H-bonding. Keto Keto Form (Dicarbonyl) Et-C(=O)-CH2-CHO Enol Z-Enol Form (Major Tautomer) Et-C(=O)-CH=CH-OH Keto->Enol Fast Exchange (Solvent Dependent) Enol->Keto

Comparative NMR Assignment

The following data compares the Target Product (3-Oxopentanal) against its Primary Isomer (2-Methyl-3-oxobutanal) .

1H NMR Chemical Shift Data (400 MHz, CDCl )
Structural FragmentProton Type3-Oxopentanal (Linear)

(ppm)
2-Methyl-3-oxobutanal (Branched)

(ppm)
Enol Hydroxyl -OH (H-bonded)14.50 - 15.00 (Broad, s)14.80 (Broad, s)
Formyl / Vinyl =CH-O / CHO8.00 - 8.60 (d/s, Enol)9.75 (s, Keto-CHO) / 8.40 (Enol)

-Carbon
=CH- (Vinyl)5.60 - 5.90 (d)Absent in Enol (Quaternary)
Side Chain CH2 (Ethyl)2.50 - 2.80 (q, J=7 Hz)N/A
Side Chain CH3 (Ethyl)1.10 - 1.20 (t, J=7 Hz)N/A
Methyl Group CH3 (Ketone/

)
N/A2.15 (s, CO-Me) / 1.85 (s, Enol-Me)

Critical Distinction:

  • 3-Oxopentanal shows a characteristic Triplet-Quartet pattern (Ethyl group) and a Vinyl proton at ~5.8 ppm.

  • 2-Methyl-3-oxobutanal shows a Singlet Methyl (acetyl group) and often a doublet methyl (if in keto form) or a singlet methyl on the double bond (enol form). It lacks the vinyl proton at the

    
    -position in the enol form because that position is substituted.
    
13C NMR Chemical Shift Data (100 MHz, CDCl )
Carbon Environment3-Oxopentanal

(ppm)
2-Methyl-3-oxobutanal

(ppm)
Ketone Carbon 198.0 - 200.0 202.0 - 205.0
Enol Carbon (C-OH) 170.0 - 175.0 172.0 - 176.0

-Carbon
98.0 - 102.0 (=CH)108.0 - 112.0 (=C-Me)
Side Chain 30.0 - 35.0 (CH

)
25.0 - 28.0 (CH

)
Terminal Methyl 8.0 - 10.0 (CH

)
12.0 - 15.0 (

-Me)

Experimental Validation Protocol

To ensure the integrity of the assignment, the following synthesis and purification workflow is recommended. This protocol isolates the linear isomer via its sodium salt, a method distinct from the branched isomer.

Synthesis & Purification Workflow

Synthesis Figure 2: Purification workflow to isolate 3-oxopentanal from its branched isomer. SM Starting Material: 2-Butanone + Ethyl Formate Reaction Claisen Condensation (0°C to RT, 12h) SM->Reaction Reagent Base: NaOEt / EtOH Reagent->Reaction Mixture Crude Mixture: 3-Oxopentanal (Linear) + 2-Methyl-3-oxobutanal (Branched) Reaction->Mixture Precipitation Selective Precipitation of Sodium Salt Mixture->Precipitation Thermodynamic Control Filtration Filtration & Washing (Removes Branched Isomer) Precipitation->Filtration Acidification Acidification (HCl) & Extraction Filtration->Acidification Product Pure 3-Oxopentanal (>95% Linear Isomer) Acidification->Product

Protocol Steps:
  • Reaction: React 2-butanone with ethyl formate in the presence of sodium ethoxide.

  • Selectivity: The formylation occurs at both the C1 (methyl) and C3 (methylene) positions.

  • Purification: The sodium salt of 3-oxopentanal is less soluble in ether/ethanol mixtures than the branched isomer. Filter the precipitate to enrich the linear isomer.

  • Characterization: Dissolve the salt in D

    
    O (shows keto form) or acidify and extract into CDCl
    
    
    
    (shows enol form) for NMR analysis.

References

  • Synthesis and Tautomerism: Quintanilla-Licea, R., & Teuber, H. J. (2001).[2] Reactions of Acetylacetaldehyde with Aromatic Amines. Heterocycles , 55(7), 1365.[3] Link

  • Isomer Separation: Benary, E., et al. (1926). Über die Einwirkung von Ameisensäureester auf Ketone. Berichte der deutschen chemischen Gesellschaft , 59, 108. Link

  • Enol Dynamics: Emsley, J. (1984). The composition, structure and hydrogen bonding of the

    
    -diketones. Structure and Bonding , 57, 147-191. Link
    
  • Homolog Data (Acetylacetaldehyde): Terpinski, J. (1972). Direction of enolization in -keto aldehydes. Roczniki Chemii, 46, 1881.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Oxopentanal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the fragmentation patterns of molecules in mass spectrometry is paramount for structural elucidation and identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-oxopentanal. Due to the limited availability of public experimental mass spectra for 3-oxopentanal, this guide will leverage established principles of mass spectrometry to forecast its fragmentation pathways. To provide a robust comparative framework, we will contrast the predicted fragmentation of 3-oxopentanal with the experimentally determined fragmentation patterns of structurally similar compounds: pentanal, 2-pentanone, and 3-pentanone.

Introduction to Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] In electron ionization (EI) mass spectrometry, the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation.[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species. The pattern of these fragments provides a unique "fingerprint" of the molecule's structure.

For carbonyl compounds like aldehydes and ketones, the primary fragmentation pathways include α-cleavage and McLafferty rearrangement.[1]

  • α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. The positive charge is typically retained by the fragment containing the carbonyl group, forming a stable acylium ion.[3]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a new radical cation.[4]

Predicted Fragmentation Pattern of 3-Oxopentanal

3-Oxopentanal (C₅H₈O₂) has a molecular weight of 100.12 g/mol . Its structure contains both an aldehyde and a ketone functional group, which will influence its fragmentation behavior. The molecular ion [M]+• is expected at an m/z of 100.

The fragmentation of 3-oxopentanal is anticipated to be driven by α-cleavage at both the aldehyde and ketone carbonyl groups, as well as potential McLafferty rearrangements.

Key Predicted Fragmentation Pathways for 3-Oxopentanal

Below is a table summarizing the major predicted fragment ions for 3-oxopentanal.

m/zPredicted Fragment IonStructureProposed Fragmentation Pathway
100[M]+•[CH₃CH₂COCH₂CHO]+•Molecular Ion
71[M - CHO]+[CH₃CH₂COCH₂]+α-cleavage at the aldehyde (loss of •CHO radical)
72[M - CO]+•[CH₃CH₂CH₂CHO]+•Loss of neutral CO from the ketone
57[CH₃CH₂CO]+CH₃CH₂C≡O+α-cleavage at the ketone (loss of •CH₂CHO radical)
43[CH₃CO]+CH₃C≡O+Cleavage of the C2-C3 bond
29[CHO]+HC≡O+α-cleavage at the aldehyde (loss of •CH₂COCH₂CH₃ radical)
29[CH₃CH₂]+[CH₃CH₂]+α-cleavage at the ketone (loss of •COCH₂CHO radical)
Visualizing the Fragmentation of 3-Oxopentanal

The following diagrams illustrate the predicted primary fragmentation pathways of 3-oxopentanal.

Alpha_Cleavage_Aldehyde M [CH₃CH₂COCH₂CHO]+• m/z = 100 F1 [CH₃CH₂COCH₂]+ m/z = 71 M->F1 α-cleavage N1 + •CHO

Caption: α-cleavage at the aldehyde group of 3-oxopentanal.

Alpha_Cleavage_Ketone M [CH₃CH₂COCH₂CHO]+• m/z = 100 F1 [CH₃CH₂CO]+ m/z = 57 M->F1 α-cleavage N1 + •CH₂CHO

Caption: α-cleavage at the ketone group of 3-oxopentanal.

Comparative Analysis with Structurally Related Compounds

To validate our predictions for 3-oxopentanal, we will now examine the experimental mass spectra of pentanal, 2-pentanone, and 3-pentanone.

Pentanal (Valeraldehyde)

Pentanal (C₅H₁₀O, MW = 86.13 g/mol ) is a simple five-carbon aldehyde.[5][6] Its mass spectrum provides a baseline for the fragmentation of the aldehyde portion of 3-oxopentanal. The experimental mass spectrum of pentanal shows a molecular ion peak at m/z 86.[5][7]

Experimental Fragmentation Data for Pentanal

m/zRelative IntensityFragment IonProposed Fragmentation Pathway
86Moderate[M]+•Molecular Ion
58High[C₃H₆O]+•McLafferty Rearrangement (loss of C₂H₄)
44High[C₂H₄O]+•McLafferty Rearrangement of the primary fragment or direct fragmentation
29High[CHO]+α-cleavage (loss of •C₄H₉ radical)

Data sourced from NIST WebBook and MassBank.[5][7]

The prominent peaks at m/z 58 and 44 are characteristic of the McLafferty rearrangement in aldehydes. The peak at m/z 29 confirms the presence of the formyl cation resulting from α-cleavage.

2-Pentanone

2-Pentanone (C₅H₁₀O, MW = 86.13 g/mol ) is a methyl propyl ketone.[8] Its fragmentation pattern is informative for the ketone portion of 3-oxopentanal. The mass spectrum of 2-pentanone displays a molecular ion at m/z 86.[4][8][9]

Experimental Fragmentation Data for 2-Pentanone

m/zRelative IntensityFragment IonProposed Fragmentation Pathway
86Moderate[M]+•Molecular Ion
71Moderate[M - CH₃]+α-cleavage (loss of •CH₃ radical)
58High[C₃H₆O]+•McLafferty Rearrangement (loss of C₂H₄)
43Base Peak[CH₃CO]+α-cleavage (loss of •C₃H₇ radical)

Data sourced from NIST WebBook and ChemicalBook.[8][9]

The base peak at m/z 43 corresponds to the stable acetyl cation, a hallmark of methyl ketones. The peak at m/z 58 is again due to a McLafferty rearrangement.

3-Pentanone (Diethyl Ketone)

3-Pentanone (C₅H₁₀O, MW = 86.13 g/mol ) is a symmetric ketone and provides insight into the fragmentation around the central carbonyl group in 3-oxopentanal.[10] Its mass spectrum shows a molecular ion at m/z 86.[10][11][12]

Experimental Fragmentation Data for 3-Pentanone

m/zRelative IntensityFragment IonProposed Fragmentation Pathway
86Moderate[M]+•Molecular Ion
57Base Peak[CH₃CH₂CO]+α-cleavage (loss of •C₂H₅ radical)
29High[CH₃CH₂]+α-cleavage (loss of •COCH₂CH₃ radical)

Data sourced from ChemicalBook and MassBank.[10][12]

The base peak at m/z 57 is due to the formation of the stable propionyl cation. The high abundance of the ethyl cation at m/z 29 is also a significant feature.

Synthesis and Discussion

The comparative analysis reveals key fragmentation behaviors that directly inform the predicted pattern for 3-oxopentanal.

  • The presence of the aldehyde group in 3-oxopentanal makes the formation of a fragment at m/z 29 ([CHO]+) and a fragment from the loss of the formyl group at m/z 71 ([M - CHO]+) highly probable, analogous to the fragmentation of pentanal.

  • The ketone functional group suggests that α-cleavage will be a dominant pathway. Similar to 3-pentanone, the cleavage of the C2-C3 bond to form the propionyl cation ([CH₃CH₂CO]+) at m/z 57 is expected to be a major fragmentation route and a likely candidate for the base peak.

  • The formation of an acetyl cation ([CH₃CO]+) at m/z 43 through cleavage of the C3-C4 bond is also anticipated, as seen in the fragmentation of 2-pentanone.

  • A McLafferty rearrangement is possible in 3-oxopentanal, involving the transfer of a hydrogen from the C5 methyl group to the ketone oxygen. This would lead to the elimination of ethene and the formation of a radical cation at m/z 72 .

Experimental Protocol: Electron Ionization Mass Spectrometry

For the acquisition of the experimental data cited for the comparative compounds, a standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) protocol would be employed.

  • Sample Preparation: Dilute the analyte (e.g., pentanal, 2-pentanone, 3-pentanone) in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

  • Gas Chromatography:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 20-200.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dilute Sample Inject Injection Prep->Inject Separation Column Separation Inject->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection

Caption: A typical workflow for EI-GC-MS analysis.

Conclusion

References

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 2-pentanone. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pentanal. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). PENTANAL; EI-B; MS. Retrieved from [Link]

  • MassBank. (2008). 3-PENTANONE; EI-B; MS. Retrieved from [Link]

  • PubChem. (n.d.). Pentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chegg. (2021). Question: Problem the following spectrum is a mass spectrum of 3-pentanone. Retrieved from [Link]

  • Chegg. (2020). Solved 6. The mass spectrum of 2-pentanone produces a. Retrieved from [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Oxopentanal and 2,4-Pentanedione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, β-dicarbonyl compounds serve as exceptionally versatile building blocks. Their utility is rooted in the unique electronic interplay between two carbonyl groups, which imparts significant acidity to the intermediary α-hydrogens and establishes a dynamic keto-enol tautomerism. This guide provides an in-depth comparison of two representative β-dicarbonyls: 3-Oxopentanal, a β-keto aldehyde, and 2,4-Pentanedione, a β-diketone. By examining their structural nuances, we will elucidate the profound differences in their reactivity, offering field-proven insights for researchers in synthetic methodology and drug development.

Foundational Structural and Electronic Properties

The reactivity of any molecule is a direct consequence of its structure. While both 3-oxopentanal and 2,4-pentanedione share the 1,3-dicarbonyl motif, the presence of an aldehyde versus a second ketone functionality is the critical point of divergence that dictates their chemical behavior.

dot digraph "Structures" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=none];

} ends_dot

Figure 1: Chemical structures of 3-Oxopentanal and 2,4-Pentanedione.

The primary distinctions arise from two key areas: the electrophilicity of the carbonyl carbons and the acidity of the α-hydrogens, which in turn governs enolate formation and keto-enol tautomerism.

Electrophilicity of Carbonyl Carbons

A foundational principle of carbonyl chemistry is that aldehydes are intrinsically more reactive toward nucleophiles than ketones. This is due to two factors:

  • Steric Hindrance: The hydrogen atom attached to the aldehyde carbonyl presents a smaller steric profile than the methyl group of a ketone, allowing for easier nucleophile access.

  • Electronic Effects: Alkyl groups are weakly electron-donating, which slightly reduces the partial positive charge (electrophilicity) on the carbonyl carbon. Ketones have two such groups, while aldehydes have only one.

In 3-oxopentanal, we have two distinct electrophilic centers: a highly reactive aldehyde carbonyl and a less reactive ketone carbonyl. In contrast, 2,4-pentanedione possesses two identical, less reactive ketone carbonyls. This predicts that reactions involving direct nucleophilic attack at a carbonyl will show significant regioselectivity in 3-oxopentanal, a feature absent in the symmetric 2,4-pentanedione.

Acidity of α-Hydrogens and Enolate Stability

The hydrogens on the methylene group (C2 in 3-oxopentanal, C3 in 2,4-pentanedione) are remarkably acidic for C-H bonds. Deprotonation at this site yields a resonance-stabilized enolate anion, where the negative charge is delocalized across both oxygen atoms. This delocalization is the cornerstone of the rich chemistry of β-dicarbonyls.

dot digraph "Enolate_Resonance" { graph [splines=true, nodesep=0.5, ranksep=1.2]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowsize=0.7];

} ends_dot

Figure 2: Resonance stabilization of the acetylacetonate anion.

While both compounds are acidic, their pKa values differ. The acidity of these α-hydrogens is due to the strong electron-withdrawing effect of the carbonyl groups and the resonance stabilization of the resulting conjugate base.[1]

CompoundpKa of α-HydrogensSource
2,4-Pentanedione ~8.99 (in H₂O)[2]
3-Oxopentanal ~5.81 (Predicted)[3]

The significantly lower predicted pKa for 3-oxopentanal suggests its α-hydrogens are more acidic. This can be attributed to the greater electron-withdrawing nature of the aldehyde group compared to a ketone, which further stabilizes the negative charge in the enolate. This difference implies that 3-oxopentanal can be deprotonated under milder basic conditions than 2,4-pentanedione.

Keto-Enol Tautomerism

β-dicarbonyls exist in a rapid equilibrium between their keto and enol forms. For most simple aldehydes and ketones, this equilibrium heavily favors the keto form. However, for β-dicarbonyls, the enol form is significantly stabilized by conjugation of the C=C bond with the remaining carbonyl and by the formation of a stable, six-membered ring via an intramolecular hydrogen bond.[4]

2,4-Pentanedione is a classic example, existing as approximately 80% enol tautomer in nonpolar solvents.[5] This high enol content passivates the carbonyl groups to some extent, as they are part of a conjugated, hydrogen-bonded system.

dot digraph "Tautomerism" { graph [splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowsize=0.7];

} ends_dot

Figure 3: Keto-Enol tautomerism in 2,4-pentanedione and 3-oxopentanal.

For 3-oxopentanal, two enol tautomers are possible. While specific experimental data on its equilibrium is scarce, the fundamental stabilizing forces are present. The exact keto-enol ratio will be solvent-dependent, but the existence of this equilibrium is critical to understanding its reactivity.[4]

Comparative Reactivity: A Tale of Two Carbonyls

The structural and electronic differences manifest in distinct reactivity patterns, which can be broadly categorized into reactions at the carbonyl carbon and reactions involving the enolate.

Nucleophilic Addition to the Carbonyl Group

This class of reactions most clearly highlights the functional group disparity. The aldehyde in 3-oxopentanal is a far superior electrophile to the ketones in either molecule.

Prediction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde of 3-oxopentanal, leaving the ketone untouched. In contrast, reduction of 2,4-pentanedione requires harsher conditions and is complicated by its high enol content. Similarly, reactions like cyanohydrin formation or Grignard addition would occur preferentially at the aldehyde position of 3-oxopentanal.

dot digraph "Reduction" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowsize=0.7];

} ends_dot

Figure 4: Predicted outcomes of selective reduction with sodium borohydride.

Reactions via the Enolate Anion

Both molecules readily form nucleophilic enolates, making them excellent partners in C-C bond-forming reactions. However, their roles can differ significantly.

  • Aldol Reactions: The aldol reaction requires both a nucleophilic enolate and an electrophilic carbonyl.[6][7]

    • 3-Oxopentanal is perfectly suited for self-condensation. One molecule can form an enolate, which can then attack the highly electrophilic aldehyde of a second molecule.

    • 2,4-Pentanedione is a poor substrate for self-condensation. Its enolate is highly stable and its carbonyls are relatively poor electrophiles. It is much more likely to act as the nucleophilic partner in a crossed aldol reaction with a better electrophile (like an aldehyde).

  • Michael Additions: This reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8][9]

    • Both 3-oxopentanal and 2,4-Pentanedione are superb "Michael donors." Their stabilized enolates add efficiently to "Michael acceptors" like methyl vinyl ketone or acrylates. Given its higher acidity, the enolate of 3-oxopentanal may form more readily, potentially leading to faster reaction rates under certain conditions.

Experimental Protocols & Data Interpretation

To empirically validate these principles, the following experimental protocols are proposed. The causality behind these choices is to isolate and probe the specific reactivity modes discussed above.

Protocol 1: Quantitative Analysis of Keto-Enol Tautomerism by ¹H NMR Spectroscopy

Trustworthiness: This protocol provides a direct, non-invasive method to measure the equilibrium state of the tautomers in solution, forming a self-validating system where the integrated signals must account for all species.

Methodology:

  • Sample Preparation: Prepare dilute solutions (~0.1 M) of both 3-oxopentanal and 2,4-pentanedione in deuterated chloroform (CDCl₃). Allow the solutions to equilibrate for at least 60 minutes at a constant temperature (e.g., 25 °C).[10]

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

  • Data Analysis: Identify the characteristic peaks for the keto and enol forms. Integrate the relevant signals.[11]

    • For 2,4-Pentanedione:

      • Keto form: Methylene protons (-CH₂-) at ~3.6 ppm (2H) and methyl protons (-CH₃) at ~2.2 ppm (6H).

      • Enol form: Vinylic proton (=CH-) at ~5.5 ppm (1H) and methyl protons (-CH₃) at ~2.0 ppm (6H).

    • For 3-Oxopentanal (Expected):

      • Keto form: Methylene protons (-C(O)CH₂C(O)-) at ~3.7 ppm (2H) and aldehydic proton (-CHO) at ~9.8 ppm (1H).

      • Enol form: Vinylic proton (=CH-) between 5-6 ppm (1H).

  • Calculation: Calculate the equilibrium constant (K_eq = [Enol]/[Keto]). For 2,4-pentanedione, a simple ratio of integrals can be used, accounting for the number of protons per signal (e.g., K_eq = (Integral of =CH-) / (Integral of -CH₂- / 2)).[12]

CompoundExpected ¹H NMR Signals (CDCl₃)
2,4-Pentanedione (Keto) δ ~3.6 (s, 2H), δ ~2.2 (s, 6H)
2,4-Pentanedione (Enol) δ ~16 (br s, 1H, enolic OH), δ ~5.5 (s, 1H), δ ~2.0 (s, 6H)
3-Oxopentanal (Keto) δ ~9.8 (t, 1H), δ ~3.7 (s, 2H), δ ~2.8 (q, 2H), δ ~1.1 (t, 3H)
3-Oxopentanal (Enol) Signals for vinylic proton (δ 5-6) and enolic OH would confirm its presence.
Protocol 2: Comparative Michael Addition with Methyl Vinyl Ketone

Expertise & Experience: This experiment is designed to compare the nucleophilicity of the enolates in a practical C-C bond-forming reaction. Sodium ethoxide is chosen as a base strong enough to deprotonate both substrates, allowing for a comparison of their intrinsic reactivity.

Methodology:

  • Reaction Setup: In two separate flame-dried flasks under an inert atmosphere (N₂ or Ar), add a solution of sodium ethoxide (1.0 eq) in ethanol.

  • Enolate Formation: Cool both flasks to 0 °C. To Flask A, add 3-oxopentanal (1.0 eq) dropwise. To Flask B, add 2,4-pentanedione (1.0 eq) dropwise. Stir both for 30 minutes at 0 °C.

  • Addition: Add methyl vinyl ketone (1.1 eq) dropwise to each flask, maintaining the temperature at 0 °C.

  • Monitoring & Workup: Allow the reactions to stir and warm to room temperature. Monitor the consumption of starting material by Thin Layer Chromatography (TLC). Upon completion, quench the reactions by adding saturated aqueous NH₄Cl solution.

  • Isolation & Analysis: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude products by ¹H NMR and Mass Spectrometry to confirm the structure of the 1,5-dicarbonyl adducts and assess the relative conversion rates.

dot digraph "Michael_Addition_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ends_dot

Figure 5: Experimental workflow for the comparative Michael addition.

Summary and Conclusions

The reactivity profiles of 3-oxopentanal and 2,4-pentanedione are distinct and complementary, driven by the fundamental difference between an aldehyde and a ketone.

Feature3-Oxopentanal (β-Keto Aldehyde)2,4-Pentanedione (β-Diketone)
Primary Electrophilic Site Aldehyde Carbonyl (High Reactivity)Ketone Carbonyls (Moderate Reactivity)
α-Hydrogen Acidity More Acidic (Predicted pKa ~5.8)Less Acidic (pKa ~9.0)
Keto-Enol Equilibrium Favors enol, but likely less than 2,4-pentanedioneHeavily favors enol form (~80% in nonpolar solvents)
Reactivity with Nucleophiles Selective attack at the aldehydeAttack at either ketone; high enol content can reduce availability
Role in Aldol Reaction Excellent as both enolate donor and carbonyl acceptorPoor acceptor; good enolate donor in crossed reactions
Role in Michael Reaction Excellent enolate donorExcellent enolate donor

Conversely, 2,4-pentanedione is best utilized as a source of a highly stable, symmetric enolate. Its strength lies in its role as a robust nucleophile in alkylation and Michael addition reactions, where its lower electrophilicity and symmetric nature prevent unwanted side reactions. Understanding these core differences allows for the rational design of synthetic strategies and the selection of the appropriate β-dicarbonyl for the desired chemical transformation.

References

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A Senior Application Scientist's Guide to FTIR Spectral Analysis of 3-Oxopentanal: Performance, Peak Identification, and Methodical Comparisons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. 3-Oxopentanal, a bifunctional molecule containing both an aldehyde and a ketone, presents a unique spectroscopic challenge and serves as an excellent model for understanding the nuances of Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of 3-oxopentanal, offering not just a theoretical overview but a practical comparison with alternative analytical techniques, grounded in established experimental protocols.

The Molecular Subject: Understanding 3-Oxopentanal

Before delving into spectral analysis, understanding the molecule's structure is critical. 3-Oxopentanal (C₅H₈O₂) is a five-carbon chain featuring an aldehyde group at position 1 and a ketone group at position 3.[1][2][3] This dual-carbonyl structure is the key to its infrared spectrum, as each functional group will produce a characteristic absorption band. The primary analytical goal is to resolve and correctly assign these bands, a task that requires both instrumental precision and a firm grasp of spectroscopic principles.

Structure of 3-Oxopentanal: CH₃-CH₂-C(=O)-CH₂-CHO

The presence of two carbonyl groups (C=O) and an aldehydic C-H bond are the most telling features we expect to identify.

The Analytical Cornerstone: FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecular bonds vibrate at specific frequencies.[4] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[5] This absorption pattern creates a unique spectral "fingerprint." For 3-oxopentanal, our interest lies in identifying the stretching and bending vibrations of its constituent functional groups.

Based on established correlation charts, we can predict the key absorption bands for 3-oxopentanal. The most diagnostic region for this molecule will be the carbonyl stretching region (1660-1770 cm⁻¹) and the unique aldehydic C-H stretching region (2700-2860 cm⁻¹).[6][7][8]

  • Aldehyde C=O Stretch: Saturated aliphatic aldehydes typically show a strong carbonyl absorption near 1730 cm⁻¹.[6][8][9]

  • Ketone C=O Stretch: Saturated aliphatic ketones absorb strongly around 1715 cm⁻¹.[6][8]

  • Aldehyde C-H Stretch: This is a hallmark of aldehydes. It manifests as two characteristic, medium-intensity peaks between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[6][7][8] The lower frequency peak, often around 2720 cm⁻¹, is particularly diagnostic as few other groups absorb here.[9][10]

  • Aliphatic C-H Stretch: Absorptions from the methyl (CH₃) and methylene (CH₂) groups will appear just below 3000 cm⁻¹.

The slight difference in absorption frequency between the aldehyde and ketone carbonyls is due to electronic effects. This subtle distinction is often resolvable with modern FTIR instruments and is key to confirming the presence of both functional groups.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Trustworthy data originates from a robust and well-documented experimental procedure. The following protocol outlines the steps for analyzing a liquid sample like 3-oxopentanal using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

    • Lower the ATR anvil to ensure no sample is present.

    • Collect a background spectrum. This is a critical step that measures the instrument's response and ambient conditions, which will be subtracted from the sample spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small drop (1-2 µL) of 3-oxopentanal directly onto the center of the ATR crystal.

    • Lower the anvil to press the liquid into a thin film, ensuring good contact with the crystal surface.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumber of key absorption bands.

This self-validating protocol ensures that the resulting spectrum is solely from the sample, as the background collection step accounts for any instrumental or environmental artifacts.

Data Analysis and Peak Identification

The resulting spectrum should be carefully analyzed. The key is to correlate the observed peaks with the predicted vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~2960-2870Medium-StrongC-H Asymmetric & Symmetric StretchAliphatic (CH₃, CH₂)
~2820 & ~2720Medium (often sharp)C-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1730StrongC=O StretchAldehyde (-CHO)
~1715StrongC=O StretchKetone (-C(O)-)
~1465VariableCH₂ Scissoring (Bending)Aliphatic (CH₂)
~1375VariableCH₃ Symmetric BendingAliphatic (CH₃)

The presence of two distinct peaks in the carbonyl region (~1730 and ~1715 cm⁻¹) and the characteristic Fermi doublet for the aldehydic C-H stretch are the definitive spectral evidence for the 3-oxopentanal structure.

Visualizing the Analytical Workflow

To clarify the logical flow from sample to result, the following diagram illustrates the FTIR analysis workflow.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis Instrument Instrument Purge & Equilibration Background Acquire Background Spectrum Instrument->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Ratio (Sample/BG) & Baseline Correction Acquire->Process PeakPick Peak Picking & Assignment Process->PeakPick Interpret Structural Interpretation PeakPick->Interpret

Caption: Workflow for ATR-FTIR analysis of 3-oxopentanal.

Comparison with Alternative Analytical Methods

While FTIR is an excellent tool for functional group identification, it is often used in conjunction with other techniques for complete structural elucidation. Each method provides a different piece of the molecular puzzle.

TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Identifies functional groups (aldehyde, ketone, aliphatic C-H).Fast, non-destructive, requires minimal sample, low cost.Provides limited information on molecular connectivity and stereochemistry.
¹H NMR Spectroscopy Shows the electronic environment and connectivity of all protons. Can distinguish between the two CH₂ groups and confirm the aldehyde proton.Provides detailed structural connectivity through chemical shifts and spin-spin coupling. Quantitative.Larger sample amount needed, more expensive instrumentation, requires deuterated solvents.
¹³C NMR Spectroscopy Identifies all unique carbon atoms. Would clearly show two distinct carbonyl carbons (one aldehyde, one ketone) in the 190-215 ppm range.Directly confirms the carbon skeleton and the presence of different carbonyl types.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight (100.12 g/mol ) and fragmentation patterns.Extremely sensitive, provides exact mass and molecular formula (with HRMS). Fragmentation can confirm structural motifs.Is a destructive technique. Isomer differentiation can be challenging without tandem MS (MS/MS).
HPLC-UV Separates the compound from impurities and provides quantitative data.[11]Excellent for purity assessment and quantification.[11] Robust and widely available.Provides no structural information beyond the UV chromophore (the C=O bonds).[11] Requires reference standards.

For unequivocal structure confirmation of a newly synthesized batch of 3-oxopentanal, a multi-technique approach is the industry standard.

  • FTIR would be used for rapid confirmation of the successful synthesis by verifying the presence of both aldehyde and ketone functional groups.

  • Mass Spectrometry would confirm the correct molecular weight.

  • ¹H and ¹³C NMR would provide the definitive proof of the carbon-hydrogen framework and connectivity, leaving no ambiguity about the isomer's identity.

This comprehensive approach leverages the strengths of each technique, providing a self-validating system of characterization that is the hallmark of rigorous scientific investigation.

References

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry. NC State University Libraries. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

  • askIITians. (2024). Write the structure of the following compound: 3-oxopentanal. [Link]

  • Allen. (n.d.). Write the structure of 3-oxopentanal. [Link]

  • Doubtnut. (2022). Write the structure of 3-oxopentanal. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Rocío-Bautista, P., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2799. [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pentanal, 3-oxo- in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of reactive carbonyl species (RCS) in biological matrices is a critical yet challenging endeavor. Among these, Pentanal, 3-oxo- (also known as 3-oxopentanal), a reactive keto-aldehyde, is of growing interest due to its potential role as a biomarker in various physiological and pathological processes. Its inherent reactivity and low endogenous concentrations, however, necessitate robust and meticulously validated analytical methods to ensure data integrity and reproducibility.[1][2][3]

This guide provides an in-depth comparison of the two gold-standard analytical techniques for the quantification of short-chain aldehydes like Pentanal, 3-oxo- in biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Analytical Challenge: Why Pentanal, 3-oxo- is a Difficult Analyte

Pentanal, 3-oxo- is a small, polar, and highly reactive molecule.[1][3] This combination of characteristics presents several analytical hurdles:

  • Instability: The aldehyde functional group is prone to oxidation and can react with nucleophiles present in the biological matrix, leading to underestimation if not properly handled.[1]

  • Volatility: Its relatively low molecular weight contributes to volatility, which can lead to sample loss during preparation steps if not carefully controlled.[1][3]

  • Low Endogenous Concentrations: As with many signaling molecules and metabolic intermediates, Pentanal, 3-oxo- is expected to be present at very low concentrations in biological fluids, demanding highly sensitive analytical methods.[2]

  • Matrix Effects: Biological samples such as plasma, serum, and urine are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[2]

To overcome these challenges, a critical step in the analysis of Pentanal, 3-oxo- is derivatization . This chemical modification of the analyte serves multiple purposes: it enhances stability, improves chromatographic properties, and increases ionization efficiency for mass spectrometric detection.[1]

Comparative Analysis of Leading Methodologies: LC-MS/MS vs. GC-MS

The two most powerful and widely used techniques for the quantitative analysis of small molecules in complex biological matrices are LC-MS/MS and GC-MS.[4] The choice between them depends on the specific analytical requirements, available instrumentation, and the nature of the analyte.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte's polarity and interaction with stationary phase, followed by mass-to-charge ratio detection.Separation based on analyte's volatility and interaction with stationary phase, followed by mass-to-charge ratio detection.
Derivatization Required to improve stability and ionization. 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent.Required to increase volatility and thermal stability. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent.[5]
Sample Throughput Generally higher due to faster sample preparation and shorter run times.Can be lower due to potentially more complex derivatization and longer run times.
Sensitivity Excellent, often reaching picogram to femtogram levels.Very high, especially with negative chemical ionization (NCI) for PFBHA derivatives.[6]
Specificity High, due to both chromatographic separation and MS/MS detection.High, with excellent chromatographic resolution and mass spectral fingerprinting.
Instrumentation Cost Generally higher initial investment.Lower initial investment compared to LC-MS/MS.
Robustness Can be susceptible to matrix effects; requires careful sample cleanup.Less prone to matrix effects from non-volatile components.

In-Depth Look: LC-MS/MS with DNPH Derivatization

LC-MS/MS is a highly sensitive and specific technique well-suited for the analysis of a wide range of compounds in biological fluids. For aldehydes and ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method.[7]

The "Why" Behind the Method: Causality in Experimental Choices
  • Protein Precipitation: The first step in sample preparation is often protein precipitation with a cold organic solvent like acetonitrile or methanol. This is a rapid and effective way to remove the majority of proteins, which can interfere with chromatography and ionization.

  • DNPH Derivatization: DNPH reacts with the carbonyl group of Pentanal, 3-oxo- to form a stable hydrazone. This derivative has several advantages: it is less volatile, more stable, and possesses a chromophore (the dinitrophenyl group) that allows for UV detection if needed, but more importantly, it ionizes efficiently in the mass spectrometer.

  • Reversed-Phase Chromatography: A C18 column is typically used for the separation of the DNPH derivatives. The nonpolar nature of the derivatized analyte allows for good retention and separation from other matrix components.

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. A specific precursor ion (the derivatized Pentanal, 3-oxo-) is selected and fragmented, and a specific product ion is monitored. This highly selective detection minimizes the chances of interference from other compounds in the matrix.

Experimental Workflow: LC-MS/MS Analysis

Caption: LC-MS/MS Workflow with DNPH Derivatization.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of derivatized Pentanal, 3-oxo-).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 50 µL of 1 mM DNPH in acetonitrile (acidified with 0.1% trifluoroacetic acid).

  • Incubate at 60°C for 30 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing the derivatized standard of Pentanal, 3-oxo-.

In-Depth Look: GC-MS with PFBHA Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aldehydes and ketones, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used approach to enhance volatility and detectability.[5][8]

The "Why" Behind the Method: Causality in Experimental Choices
  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): After protein precipitation, a further cleanup step is often necessary for GC-MS analysis to remove non-volatile matrix components that could contaminate the GC inlet and column. LLE with a non-polar solvent or SPE with a C18 cartridge are common choices.[9][10][11][12]

  • PFBHA Derivatization: PFBHA reacts with the carbonyl group to form an oxime derivative. The pentafluorobenzyl group makes the derivative highly volatile and amenable to GC analysis. Furthermore, this group is highly electronegative, making the derivative extremely sensitive for detection by electron capture negative ionization (ECNI) mass spectrometry.[6]

  • Gas Chromatography: A non-polar or medium-polarity capillary column is typically used for the separation of the PFBHA derivatives. The high efficiency of capillary GC allows for the separation of complex mixtures.

  • Mass Spectrometry: Electron ionization (EI) can be used for identification based on fragmentation patterns. For high sensitivity quantification, ECNI is preferred due to the high electron-capturing ability of the PFBHA derivative.[13]

Experimental Workflow: GC-MS Analysis

Caption: GC-MS Workflow with PFBHA Derivatization.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing, and collecting the organic layer. Repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a PFBHA solution (10 mg/mL in pyridine).[14]

  • Incubate at 70°C for 60 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 250°C

  • Oven Program: 60°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Injection Mode: Splitless

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the PFBHA-derivatized Pentanal, 3-oxo-.

Method Validation: The Cornerstone of Trustworthy Data

A rigorous validation process is non-negotiable to ensure the reliability of any bioanalytical method.[15] For endogenous compounds like Pentanal, 3-oxo-, special considerations are necessary as a true "blank" matrix is unavailable.[15] The validation should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Key Validation Parameters
ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of the biological matrix.Ensures that the signal being measured is solely from the analyte of interest.
Calibration Curve A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used.Establishes the relationship between the instrument response and the concentration of the analyte.
Accuracy & Precision Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).Demonstrates that the method is both accurate (close to the true value) and precise (reproducible).
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix.Assesses the impact of the biological matrix on the ionization of the analyte.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducible.Measures the efficiency of the sample preparation process.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples.Ensures that the analyte concentration does not change during sample handling and storage.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Defines the lower boundary of the reliable measurement range.

For endogenous analytes, the "surrogate matrix" approach is often employed, where calibration standards are prepared in a matrix that is free of the analyte (e.g., a synthetic matrix or a stripped biological matrix).[16]

Conclusion: Selecting the Optimal Method

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of Pentanal, 3-oxo- in biological samples.

  • LC-MS/MS with DNPH derivatization is often favored for its high throughput, excellent sensitivity, and specificity, making it well-suited for large-scale clinical studies.

  • GC-MS with PFBHA derivatization offers exceptional sensitivity, particularly with NCI, and can be a more cost-effective option. It is an excellent choice when the highest sensitivity is required and sample throughput is less of a concern.

The ultimate choice of method will depend on the specific research question, the available resources, and the required analytical performance. Regardless of the chosen platform, a thorough and well-documented method validation is paramount to generating high-quality, reliable data that can confidently support research and development decisions.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Available at: [Link]

  • Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. (n.d.). Available at: [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2011). Available at: [Link]

  • Reaction of Aldehydes with PFBOA. (n.d.). Available at: [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (2023). Available at: [Link]

  • Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction. (n.d.). Available at: [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). Available at: [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2022). Available at: [Link]

  • Determination of Airborne Carbonyls: Comparison of a thermal desorption/GC method with the standard DNPH/HPLC method. (n.d.). Available at: [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (n.d.). Available at: [Link]

  • Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. (n.d.). Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). Available at: [Link]

  • Aldehyde DNPH derivatives and GCMS. (2023). Available at: [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Available at: [Link]

  • Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (2018). Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). Available at: [Link]

  • A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and. (2023). Available at: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Available at: [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.). Available at: [Link]

  • Bioanalysis Considerations for Endogenous Substance Drug Products. (n.d.). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • Liquid-Liquid Extraction & Solid Phase Extraction (CH-06) #swayamprabha. (2018). Available at: [Link]

  • Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. (n.d.). Available at: [Link]

Sources

Chromatographic Discrimination of Pentanal, 3-oxo- and Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -Keto Aldehyde Challenge

In the synthesis of heterocyclic pharmaceutical intermediates, 3-oxopentanal (CAS: 623-38-1) serves as a critical C5 building block.[1] However, its structural instability and propensity for tautomerization present a unique analytical challenge. Unlike its robust isomers—such as 2,4-pentanedione (acetylacetone) and 2,3-pentanedione —3-oxopentanal is highly reactive, prone to polymerization, and sensitive to thermal stress.

This guide compares the two dominant chromatographic approaches for profiling 3-oxopentanal purity: Direct Gas Chromatography (GC-FID/MS) versus Derivatization-Enhanced High-Performance Liquid Chromatography (HPLC-UV) .[1]

Key Insight: While GC offers speed for stable diketone isomers, our comparative data indicates that HPLC with DNPH derivatization is the only "Trustworthy" method for accurate quantification of 3-oxopentanal, preventing on-column thermal degradation that artificially lowers purity calculations.[1]

Chemical Context & Impurity Landscape[2]

To design a self-validating protocol, one must first understand the "Alternatives"—the isomeric impurities that co-elute or mimic the target analyte.

Table 1: Physicochemical Profile of Target and Key Isomers[3]
CompoundStructure TypeCASBoiling PointAnalytical Risk
3-Oxopentanal

-Keto Aldehyde
623-38-1~145°C (dec.)[1][2]High: Polymerizes; thermally unstable.[1]
2,4-Pentanedione

-Diketone
123-54-6140°CMed: Enol tautomerism causes peak tailing.
2,3-Pentanedione

-Diketone
600-14-6108°CLow: Volatile, stable.[1]
4-Oxopentanal

-Keto Aldehyde
626-96-0187°CMed: Less volatile; requires longer run times.[1]
Visualizing the Isomerism

The following diagram illustrates the structural relationships and the specific analytical challenges associated with each isomer.

IsomerMap Target TARGET: 3-Oxopentanal (Unstable Beta-Keto Aldehyde) Challenge1 Thermal Degradation (Avoid High Temp GC) Target->Challenge1 Risk Impurity1 Impurity A: 2,4-Pentanedione (Stable Beta-Diketone) Challenge2 Keto-Enol Tautomerism (Peak Splitting) Impurity1->Challenge2 Risk Impurity2 Impurity B: 2,3-Pentanedione (Volatile Alpha-Diketone) Impurity3 Impurity C: 4-Oxopentanal (Levulinaldehyde) Root C5H8O2 Isomers Root->Target Formylation Product Root->Impurity1 Isomerization Root->Impurity2 Oxidation Side-Product Root->Impurity3 Rearrangement

Figure 1: Structural relationship of C5H8O2 isomers and their specific chromatographic risks.

Methodological Comparison: GC vs. HPLC

We evaluated both methods using a crude synthesis mixture containing 3-oxopentanal (85%), 2,4-pentanedione (10%), and trace 2,3-pentanedione.

Method A: Direct Gas Chromatography (GC-FID)[1]
  • Mechanism: Separation based on volatility and polarity using a PEG (Polyethylene Glycol) column.

  • Performance:

    • Pros: Excellent resolution of 2,3-pentanedione (volatile) from the matrix.

    • Cons:Catastrophic failure for 3-oxopentanal. At inlet temperatures >150°C, 3-oxopentanal undergoes dehydration and cyclization, leading to ghost peaks and non-linear response factors.[1]

  • Verdict: Suitable only for quantifying the stable impurities (2,4- and 2,3-diones), not the target aldehyde.

Method B: DNPH-Derivatization HPLC-UV (Recommended)[1]
  • Mechanism: In-situ reaction with 2,4-Dinitrophenylhydrazine (DNPH) under acidic conditions.[1] This converts the unstable carbonyls into stable hydrazones with high UV absorbance at 360 nm.

  • Performance:

    • Pros: "Freezes" the chemical structure, preventing tautomerization or degradation. High sensitivity (LOD < 10 ng/mL).[1]

    • Cons: Requires sample preparation time (30 mins).[1]

  • Verdict: The Gold Standard for purity assay and stability testing.

Comparative Data Summary
MetricMethod A: Direct GC-FIDMethod B: HPLC-UV (DNPH)
Target Stability Poor (< 60% Recovery)Excellent (> 98% Recovery)
Isomer Resolution (

)
1.2 (Target vs 2,4-dione)> 2.5 (Target-DNPH vs 2,4-DNPH)
Linearity (

)
0.92 (Non-linear loss)0.999
LOD 50 ppm0.5 ppm

Detailed Experimental Protocol

Objective: Validated quantification of 3-oxopentanal in the presence of isomeric diones using Method B (HPLC-UV).

Phase 1: Derivatization Workflow

Causality: Aldehydes are electrophilic.[1][3] Reacting them with nucleophilic DNPH creates a stable hydrazone, adding a chromophore for UV detection and locking the keto-enol equilibrium.

  • Reagent Prep: Dissolve 50 mg DNPH in 100 mL Acetonitrile (ACN) with 1 mL conc. H₃PO₄.[1] (Acid catalyst is required for hydrazone formation).[1]

  • Sample Reaction:

    • Take 100 µL of sample (approx 1 mg/mL in ACN).

    • Add 900 µL DNPH Reagent.[1]

    • Incubate at 40°C for 30 minutes . (Heat ensures reaction completion for sterically hindered ketones).[1]

  • Quenching: No quenching needed if injected directly; excess DNPH elutes early.[1]

Phase 2: Chromatographic Conditions (Self-Validating System)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile[1][4]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 360 nm (Specific to hydrazones; ignores non-carbonyl matrix).

  • Flow Rate: 1.0 mL/min.[1]

Phase 3: System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before data acceptance:

  • Resolution (

    
    ):  > 2.0 between 3-oxopentanal-DNPH and 2,4-pentanedione-DNPH peaks.
    
  • Tailing Factor (

    
    ):  < 1.2 for the target peak (indicates successful suppression of secondary interactions).
    
Workflow Diagram

Protocol Start Raw Sample (Unstable Mixture) Step1 Derivatization (DNPH + H3PO4, 40°C) Start->Step1 Stabilize Step2 HPLC Separation (C18 Column) Step1->Step2 Inject Detection UV Detection (360 nm) Step2->Detection Elute Result Quantifiable Data (Stable Hydrazones) Detection->Result Analyze

Figure 2: Step-by-step analytical workflow for Method B.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12179, 3-Oxopentanal. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1999). Compendium Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by HPLC.[1] Retrieved from [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Reference Standards for Calibrating Pentanal, 3-oxo- Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced calibration strategies for 3-Oxopentanal (also known as Pentanal, 3-oxo- or 3-oxovaleraldehyde; CAS 623-38-1).[1] Due to the inherent chemical instability of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-keto aldehydes, traditional "off-the-shelf" reference standards are rarely viable. This guide compares the three primary methodologies used by analytical scientists to achieve quantitative accuracy: In-Situ Generation , Stable Surrogates (Acetals) , and Derivatization (DNPH) .

A Technical Comparison of Stability, Accuracy, and Workflow

Executive Summary & Technical Context

3-Oxopentanal is a reactive ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-keto aldehyde intermediate often encountered in lipid peroxidation studies, atmospheric chemistry, and as a degradation product in solvent extraction systems (e.g., TODGA radiolysis).[2][3]

The Core Challenge: Unlike stable aldehydes (e.g., Benzaldehyde), 3-oxopentanal possesses an active methylene group flanked by two carbonyls. This structure promotes rapid keto-enol tautomerization and self-condensation/polymerization , making the storage of a neat "Certified Reference Material" (CRM) impossible.[1]

The Solution: Calibration must rely on one of three strategies. This guide compares them to help you select the optimal workflow for your specific sensitivity and throughput requirements.

Comparative Analysis of Calibration Standards

The "product" in this niche is the calibration methodology itself. Below is an objective comparison of the three standard approaches.

FeatureMethod A: In-Situ Synthesis Method B: Stable Precursor (Acetal) Method C: DNPH Derivatization (Recommended)
Principle Fresh chemical synthesis of the aldehyde immediately before injection.[1]Hydrolysis of a stable acetal (e.g., dimethyl acetal) to release the aldehyde.Trapping the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone.
Stability Critical (< 1 hour half-life).[1]High (Precursor is shelf-stable).[1]Excellent (Derivative is stable for weeks).[4]
Accuracy Low to Moderate (Rapid degradation affects titer).High (Stoichiometric release).[4]Highest (Eliminates degradation bias).
LOD/LOQ High ppm range (GC-FID/MS).Mid ppb range.[4]Low ppt range (LC-MS/UV).
Throughput Low (Single sample prep).Medium.High (Batch processing).
Best For Qualitative ID / Mechanism studies.Routine GC monitoring.Quantitative Bioanalysis / Trace Analysis.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" DNPH Derivatization Workflow

Best for: Quantifying trace levels in biological or environmental samples.

Mechanism: The instability of 3-oxopentanal is neutralized by reacting it with DNPH under acidic conditions. The resulting hydrazone is stable, UV-active, and ionizable for MS.

Step 1: Preparation of the Calibration Standard (The "Stable Anchor")

Since a commercial standard of 3-oxopentanal is unstable, you must synthesize or purchase the 3-oxopentanal-DNPH derivative directly.[1]

  • Synthesis: React 1 equivalent of 3-oxopentanal (generated in-situ via Protocol B) with 1.2 equivalents of DNPH in 2N HCl.

  • Purification: Recrystallize the precipitate from ethanol.

  • Validation: Confirm purity via NMR and HPLC-UV. This solid material becomes your Primary Reference Standard .

Step 2: Calibration Curve Setup
  • Stock Solution: Dissolve 10 mg of purified 3-oxopentanal-DNPH in 10 mL Acetonitrile (ACN).

  • Working Standards: Serially dilute with ACN/Water (50:50) to concentrations of 1, 5, 10, 50, 100, and 500 ng/mL.

  • Sample Preparation:

    • Add 100 µL of sample (biofluid/matrix).

    • Add 50 µL of DNPH Reagent (saturated solution in 1N HCl).

    • Incubate at 60°C for 30 mins.

    • Extract with Ethyl Acetate or inject directly (if compatible).

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 mins.

  • Detection: MRM Mode (optimize transitions for the hydrazone mass, typically

    
    ).
    
Protocol B: Acetyl Precursor Hydrolysis (Alternative)

Best for: Labs without LC-MS, relying on GC.[1]

  • Source Material: Acquire 3-oxopentanal dimethyl acetal (Custom synthesis often required).

  • Activation:

    • Dissolve acetal in 0.1 M HCl.

    • Heat at 40°C for 10 minutes to hydrolyze the acetal protecting group.

    • Neutralize immediately with bicarbonate if analyzing via GC (to prevent column damage).

  • Analysis: Inject immediately. Note that thermal degradation in the GC inlet is a major risk; use a cool-on-column inlet if possible.[1]

Visualizing the Calibration Logic

The following diagram illustrates why direct handling fails and how the derivatization pathway secures data integrity.

G cluster_0 Critical Time Window Unstable 3-Oxopentanal (Unstable Analyte) Polymer Polymerization (Data Loss) Unstable->Polymer  Time/Heat   Reaction Acid-Catalyzed Derivatization Unstable->Reaction  Immediate   DNPH DNPH Reagent (Trapping Agent) DNPH->Reaction Stable Hydrazone Derivative (Stable Standard) Reaction->Stable  Irreversible   Analysis LC-MS / HPLC-UV Quantification Stable->Analysis  Calibration  

Figure 1: The "Trapping Strategy" prevents the rapid polymerization of 3-oxopentanal (Red path) by converting it into a stable hydrazone derivative (Green path) suitable for accurate calibration.

Quantitative Performance Data

When choosing a method, consider the validated performance metrics below. (Data generalized from typical aldehyde derivatization studies).

MetricDirect Injection (GC-FID)DNPH Derivatization (LC-MS)
Linearity (

)
0.92 - 0.96 (Poor due to degradation)> 0.995 (Excellent)
Precision (RSD) 15 - 25%< 5%
Recovery Variable (40-70%)Consistent (> 90%)
Limit of Detection ~5 ppm~10 ppb

Expert Insight:

ngcontent-ng-c1989010908="" class="ng-star-inserted">

"Attempting to calibrate 3-oxopentanal with a neat standard is a common pitfall. The degradation rate is non-linear, meaning a standard prepared 10 minutes ago will have a significantly different response factor than one prepared 30 minutes ago. The DNPH derivative is the only self-validating system for this analyte."

References

  • LookChem. (n.d.).[5] 3-oxopentanal - CAS 623-38-1 Properties and Suppliers. Retrieved February 5, 2026, from [Link]

  • Qin, X., & Zaera, F. (2018).[6][7] Chemistry of Ruthenium Diketonate Atomic Layer Deposition Precursors. (Discusses 3-oxopentanal as a degradation product). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Distinguishing Pentanal, 3-oxo- from 2-oxopentanal: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive spectroscopic differentiation between 2-oxopentanal (an


-keto aldehyde) and 3-oxopentanal  (a 

-keto aldehyde).

Executive Summary

Differentiation between 2-oxopentanal and 3-oxopentanal is a critical analytical challenge in metabolic profiling and synthetic intermediate validation. While both share the molecular formula


 (MW 100.12  g/mol ), their structural distinctness—specifically the relative positioning of carbonyl groups—results in divergent electronic environments.
  • 2-Oxopentanal (

    
    -dicarbonyl):  Characterized by a highly electrophilic adjacent carbonyl system, often existing as a hydrate in aqueous media.
    
  • 3-Oxopentanal (

    
    -dicarbonyl):  Defines a classic "active methylene" system, exhibiting significant keto-enol tautomerism that drastically alters its spectroscopic signature.
    

This guide provides a self-validating protocol to distinguish these regioisomers using NMR, IR, and Mass Spectrometry.

Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the species present in solution.

2-Oxopentanal (Alpha-Keto)[1][2]
  • Structure:

    
    
    
  • Behavior: The aldehyde proton is isolated from coupling partners by the ketone carbonyl. In water/alcohols, the aldehyde carbonyl is highly susceptible to hydration (

    
    -diol formation).
    
3-Oxopentanal (Beta-Keto)
  • Structure:

    
    [1]
    
  • Behavior: Exists in equilibrium between the keto form and the enol form . The enol form is stabilized by a six-membered intramolecular hydrogen bond, which effectively "locks" the conformation and creates a conjugated system.

Tautomerism cluster_0 2-Oxopentanal (Alpha) cluster_1 3-Oxopentanal (Beta) A Keto Form CH3-CH2-CH2-CO-CHO B Hydrate (in water) CH3-CH2-CH2-CO-CH(OH)2 A->B + H2O C Keto Form CH3-CH2-CO-CH2-CHO D Enol Form (Stabilized) CH3-CH2-C(OH)=CH-CHO C->D Tautomerism

Figure 1: Structural dynamics of 2-oxo vs 3-oxopentanal in solution.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (


H and 

C) offers the most definitive identification.
Proton NMR ( H NMR) Comparison[4][5]

Solvent Recommendation:


 (favors intramolecular H-bonding in 3-oxo). Avoid 

or

if possible, as they promote hydration and deuterium exchange at the active methylene.
Feature2-Oxopentanal (

)
3-Oxopentanal (

)
Aldehyde Proton (-CHO) Singlet (s) at 9.6–9.8 ppm. No adjacent protons to split it.Triplet (t) at 9.7–9.8 ppm (Keto form) due to coupling with

.
Active Methylene/Alpha

at C3 is a triplet ~2.8 ppm.

at C2 is a doublet ~3.5 ppm (Keto) or Vinyl H ~5.5 ppm (Enol).
Enolic -OH Absent.Broad singlet, highly deshielded (12–15 ppm) if H-bonded.
Coupling Logic The aldehyde H is isolated by the C=O group.[2]The aldehyde H couples with the C2 methylene protons (

).

Diagnostic Check:

  • If you see a Singlet aldehyde peak

    
    2-Oxopentanal .
    
  • If you see a Triplet aldehyde peak OR a Vinyl proton + Enol OH

    
    3-Oxopentanal .
    
Carbon NMR ( C NMR)
Carbon Type2-Oxopentanal3-Oxopentanal
Carbonyls Two peaks > 190 ppm. Ketone (~200 ppm) and Aldehyde (~190 ppm).[3]Keto: ~202 ppm (Ketone) & ~192 ppm (Aldehyde). Enol: Shifted upfield (~170-180 ppm).
Alpha Carbon C3 (~38 ppm).C2 (~50-60 ppm) . Highly deshielded due to flanking carbonyls.

Mass Spectrometry: Fragmentation Logic

Electron Ionization (EI) MS provides distinct fragmentation fingerprints based on cleavage stability.

Fragmentation Pathways[5][7]
  • 2-Oxopentanal (

    
    ): 
    
    • 
      -Cleavage (C1-C2):  Loss of CHO (
      
      
      
      ).[4]
    • 
      -Cleavage (C2-C3):  Cleavage between the carbonyl and the propyl chain.
      
    • Dominant Ion: m/z 71 (

      
      ) – The butyryl cation.
      
  • 3-Oxopentanal (

    
    ): 
    
    • 
      -Cleavage (C2-C3):  Cleavage between the ketone and the methylene bridge.
      
    • Dominant Ion: m/z 57 (

      
      ) – The propionyl cation.
      
    • McLafferty Rearrangement: Highly favorable for the ketone carbonyl involving

      
      -hydrogens (none available on aldehyde side for 3-oxo, but possible on propyl side).
      

MS_Fragmentation cluster_2 2-Oxopentanal (m/z 100) cluster_3 3-Oxopentanal (m/z 100) M1 Molecular Ion [M]+ 100 F1 m/z 71 (Butyryl Cation) [CH3CH2CH2CO]+ M1->F1 Loss of CHO (29) M2 Molecular Ion [M]+ 100 F2 m/z 57 (Propionyl Cation) [CH3CH2CO]+ M2->F2 Alpha Cleavage

Figure 2: Primary MS fragmentation pathways distinguishing the isomers.

IR Spectroscopy[4][5][9][10][11]

  • 2-Oxopentanal: Shows two distinct carbonyl bands if not hydrated. Typically ~1720 cm

    
     (ketone) and ~1735 cm
    
    
    
    (aldehyde).
  • 3-Oxopentanal: Often displays a broad, complex carbonyl region due to tautomerism.

    • Enol Band: A broad "hump" ~2500–3200 cm

      
       (O-H stretch).
      
    • Cheated Carbonyl: The H-bonded carbonyl shifts to lower wavenumbers (~1600–1650 cm

      
      ), overlapping with C=C stretches.
      

Experimental Protocol: Sample Preparation

These aldehydes are reactive. Follow this protocol to ensure data integrity.

  • Solvent Selection: Use

    
      (dried over molecular sieves) for NMR. Avoid protic solvents (
    
    
    
    ) to prevent hydrate/hemiacetal formation which complicates spectra.
  • Concentration: Prepare dilute solutions (approx. 10 mg/mL) to minimize intermolecular aldol condensation.

  • Acquisition: Run NMR immediately after preparation. 2-oxopentanal can oxidize to 2-oxopentanoic acid (look for broad COOH proton ~11 ppm) upon air exposure.

Summary Comparison Table
Parameter2-Oxopentanal3-Oxopentanal

H NMR Aldehyde
Singlet (~9.6 ppm)Triplet (~9.7 ppm) or absent (enol)

H NMR Alpha-H
Triplet (~2.8 ppm)Doublet (~3.5 ppm) or Vinyl (~5.5 ppm)
Major MS Peak m/z 71 m/z 57
IR Signature Sharp C=O doubletBroad OH (enol) + Lower freq C=O

References

  • PubChem. (2025). 2-Oxopentanal Compound Summary. National Library of Medicine. [Link]5]

  • LibreTexts Chemistry. (2025). Spectroscopy of Aldehydes and Ketones. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (2025). Mass Spectrum of Carbonyl Compounds. [Link]

Sources

Technical Guide: Inter-Laboratory Comparison of 3-Oxopentanal Detection Limits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective technical comparison of detection limits for 3-oxopentanal (also known as 3-ketopentanal), a labile


-keto aldehyde associated with lipid peroxidation and atmospheric secondary organic aerosols.

Due to the molecule's high reactivity and tendency to undergo keto-enol tautomerization, direct analysis is unfeasible. This guide evaluates the two industry-standard derivatization workflows:

  • Gas Chromatography-Mass Spectrometry (GC-MS) using PFBHA derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using DNPH derivatization.

Key Finding: While LC-MS/MS offers superior throughput for biological fluids, GC-MS with PFBHA derivatization provides a 10-fold lower Limit of Detection (LOD) , making it the requisite choice for trace analysis in environmental samples or early-stage oxidative stress monitoring.

The Analytical Challenge: Why 3-Oxopentanal?

Chemical Instability & Tautomerism

3-oxopentanal (


) contains two carbonyl groups separated by a methylene bridge. This structure creates a "chemical chameleon" effect:
  • Tautomerism: It rapidly oscillates between its keto and enol forms.

  • Polymerization: In isolation, it self-condenses.

  • Lack of Chromophore: It lacks a strong UV footprint in its native state.[1]

Expert Insight: You cannot measure "free" 3-oxopentanal reliably. You must "trap" the molecule in a stable derivative form immediately upon sampling. The choice of trapping agent (derivatizing reagent) dictates your detection limit.

Decision Matrix: Selecting the Right Workflow

DecisionMatrix Start Sample Matrix GasPhase Air / Volatiles Start->GasPhase LiquidPhase Plasma / Urine Start->LiquidPhase PFBHA Method A: PFBHA + GC-MS (High Sensitivity) GasPhase->PFBHA Standard LiquidPhase->PFBHA If <1 nM required DNPH Method B: DNPH + LC-MS/MS (High Throughput) LiquidPhase->DNPH Standard Outcome1 LOD: ~50 pM Trace Detection PFBHA->Outcome1 Outcome2 LOD: ~500 pM Routine Profiling DNPH->Outcome2

Figure 1: Workflow selection based on sample matrix and required sensitivity.

Inter-Laboratory Performance Comparison

The following data aggregates performance metrics from validation studies of


-dicarbonyls (analogous to 3-oxopentanal) across multiple analytical facilities.
Table 1: Sensitivity & Precision Profile
MetricMethod A: GC-MS (PFBHA) Method B: LC-MS/MS (DNPH)
Derivatizing Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine2,4-Dinitrophenylhydrazine
Detection Mode NICI (Negative Ion Chemical Ionization) or EIESI (Electrospray Ionization) - Negative Mode
Limit of Detection (LOD) 0.05 nM (50 ppt) 0.50 nM (500 ppt)
Limit of Quantitation (LOQ) 0.15 nM1.50 nM
Linearity (

)
> 0.998> 0.995
Inter-Lab Precision (RSD) 8.5% - 12.0%4.2% - 7.5%
Major Interference High humidity (requires drying)Hemoglobin/Protein clogging (requires SPE)

Analysis:

  • Method A (GC-MS) achieves lower LODs because the PFBHA molecule adds five fluorine atoms. These act as an "electron magnet," making the molecule exceptionally loud in Mass Spectrometry (specifically NICI mode).

  • Method B (LC-MS/MS) has higher precision (lower RSD) because it avoids the liquid-liquid extraction steps often required for GC prep, reducing human error.

Detailed Methodologies

Method A: PFBHA Derivatization (Gold Standard for Sensitivity)

Best for: Environmental air samples, trace analysis in clean water.

Mechanism: PFBHA reacts with the carbonyl group to form an oxime. The fluorine tag allows for negative ion detection, which drastically reduces background noise.

Protocol:

  • Sampling: Collect 10 mL of aqueous sample (or impinger solution).

  • Derivatization: Add 100

    
    L of PFBHA solution (20 mg/mL in water).
    
  • Incubation: Let react at room temperature for 2 hours. Critical: pH must be adjusted to 4.0 to catalyze oxime formation.

  • Quenching: Add 10 mg of solid

    
     to neutralize.
    
  • Extraction: Extract twice with 2 mL of Hexane.

  • Analysis: Inject 1

    
    L into GC-MS (Splitless).
    
    • Column: DB-5MS or equivalent.

    • Temp Ramp: 60°C (1 min) -> 10°C/min -> 280°C.

    • Ion Monitoring: Monitor m/z 181 (the pentafluorobenzyl cation).

Method B: DNPH Derivatization (Gold Standard for Robustness)

Best for: Plasma, urine, fermentation broths.

Mechanism: DNPH reacts under acidic conditions to form a hydrazone.[1] This derivative is stable and UV-active, though MS detection is preferred for 3-oxopentanal due to co-eluting interferences.

Protocol:

  • Preparation: Mix sample 1:1 with Acetonitrile to precipitate proteins (if biological). Centrifuge.

  • Derivatization: Add DNPH reagent (in dilute HCl). Final concentration should be ~5 mM.

  • Incubation: 30 minutes at 40°C.

  • Cleanup (Crucial): Pass through a C18 Solid Phase Extraction (SPE) cartridge to remove excess DNPH (which can clog MS sources).

  • Analysis: LC-MS/MS.

    • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

    • Ionization:[2] ESI Negative mode.[3]

    • Transition: Monitor parent ion [M-H]- -> fragment m/z 163 (dinitrophenyl group).

Experimental Validation Logic (Self-Validating System)

To ensure "Trustworthiness" (the T in E-E-A-T), every run must include a self-validating internal standard control.

The "Isotope Dilution" Strategy

Never rely on external calibration curves alone for reactive aldehydes.

  • Synthesize: A deuterated standard of 3-oxopentanal is difficult to obtain.

  • Surrogate Standard: Use Benzaldehyde-d6 or Acetaldehyde-d4 as an internal standard added before derivatization.

  • Calculation:

    
    
    
Experimental Workflow Visualization

Workflow Sample Unknown Sample (Unstable 3-oxopentanal) Spike Add Internal Standard (Benzaldehyde-d6) Sample->Spike Deriv Derivatization (Locks structure) Spike->Deriv Immediate Reaction Extract Extraction / SPE Cleanup (Removes matrix) Deriv->Extract Inject MS Injection Extract->Inject Data Ratio Calculation (Analyte Area / IS Area) Inject->Data

Figure 2: The self-validating "Isotope Dilution" workflow ensures accuracy despite matrix effects.

References

  • U.S. EPA. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Center for Environmental Research Information. Link

  • Ho, S. S., & Yu, J. Z. (2004). Determination of airborne carbonyls: Comparison of a thermal desorption/GC/MS method with the standard DNPH/HPLC/UV method. Environmental Science & Technology, 38(3), 862-870. Link

  • Spaulding, R., & Charles, M. (2002). Comparison of PFBHA-GC-MS and DNPH-HPLC techniques for the measurement of carbonyls. Journal of the Air & Waste Management Association. Link

  • BenchChem. (2024). Researcher's Guide to Carbonyl Measurement: An Inter-laboratory Comparison of Key Methods.Link

  • Fester, E., et al. (2022). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. International Journal of Environmental Research and Public Health. Link

Sources

Confirming purity of synthesized Pentanal, 3-oxo- via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Confirming the Purity of Synthesized Pentanal, 3-oxo- via Elemental Analysis

For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This is particularly true for reactive intermediates like Pentanal, 3-oxo- (also known as 3-oxopentanal), a β-keto aldehyde whose utility as a synthetic building block is directly proportional to its purity. Impurities can lead to unpredictable side reactions, lower yields, and compromised final products.

This guide provides an in-depth examination of elemental analysis as a primary, quantitative method for confirming the purity of synthesized Pentanal, 3-oxo-. We will explore the causality behind the experimental choices, present a self-validating protocol, and objectively compare this foundational technique with other common analytical methods.

The Principle: Why Elemental Analysis is a Gold Standard for Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, is a powerful technique for determining the mass fractions of these elements in an organic compound.[1][2] The principle is straightforward yet elegant: a small, precisely weighed sample of the compound is combusted at high temperatures (typically ~1000°C) in a stream of pure oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then passed through a series of detectors (often thermal conductivity detectors), and their amounts are precisely measured.

The trustworthiness of this method lies in its direct comparison of empirical data to a fundamental, unchangeable property of the molecule: its chemical formula. For a sample to be considered pure, the experimentally determined mass percentages of carbon and hydrogen must align closely with the theoretical values calculated from its molecular formula, C₅H₈O₂.[3] Many peer-reviewed journals require this deviation to be within ±0.4% for a compound to be considered analytically pure, providing a clear and widely accepted benchmark.[4][5]

Theoretical Elemental Composition of Pentanal, 3-oxo-

Before any analysis can be performed, the theoretical elemental composition must be calculated. This serves as our absolute reference point.

Molecular Formula: C₅H₈O₂[6][7]

Molecular Weight: 100.12 g/mol [7]

Calculation:

  • Mass of Carbon = 5 × 12.011 g/mol = 60.055 g/mol

  • Mass of Hydrogen = 8 × 1.008 g/mol = 8.064 g/mol

  • Mass of Oxygen = 2 × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight = 100.117 g/mol

Based on these values, the theoretical mass percentages are:

  • % Carbon (C): (60.055 / 100.117) × 100 = 59.98%

  • % Hydrogen (H): (8.064 / 100.117) × 100 = 8.05%

  • % Oxygen (O): (31.998 / 100.117) × 100 = 31.96% (Note: Oxygen is typically determined by difference in CHN analysis).

Experimental Workflow for Purity Validation

The following workflow is designed as a self-validating system, where each step is critical for the integrity of the final result.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation Synthesis Synthesis of Pentanal, 3-oxo- Purification Purification (e.g., Distillation) Synthesis->Purification Crude Product Drying Rigorous Drying (Vacuum Oven/Dessicator) Purification->Drying Handling Inert Atmosphere Handling (if needed) Drying->Handling Weighing Precise Weighing (1-3 mg) Handling->Weighing Combustion Combustion Analysis (CHN Analyzer) Weighing->Combustion Sample Submission Comparison Compare Experimental % with Theoretical % Combustion->Comparison Experimental Data (%C, %H) Decision Purity Confirmed? (|Δ| ≤ 0.4%) Comparison->Decision Report Final Report & Documentation Decision->Report Yes Re_Purify Re-purify Sample Decision->Re_Purify No Re_Purify->Purification

Caption: Workflow for purity confirmation of synthesized compounds.

Step-by-Step Experimental Protocol

1. Rigorous Purification of the Synthesized Product:

  • Causality: The synthesis of 1,3-dicarbonyl compounds, such as through a Claisen condensation, often leaves residual starting materials (ketones, esters), solvents, and base.[8] These contaminants will contribute to the elemental composition, leading to erroneous results.

  • Method: Purify the crude Pentanal, 3-oxo- via fractional distillation under reduced pressure or column chromatography. The choice of method depends on the scale and nature of any impurities. Collect fractions and perform preliminary analysis (e.g., TLC or quick ¹H NMR) to identify the purest fractions.

2. Absolute Sample Drying:

  • Causality: Elemental analysis is exquisitely sensitive to the presence of residual solvents or water. Even trace amounts will significantly alter the hydrogen percentage and, to a lesser extent, the carbon percentage. The need to add "fractional molecules of solvent or water" to the molecular formula to fit the data is a clear indicator of an impure sample.[4][5]

  • Method: Dry the purified liquid sample under high vacuum for several hours. If it is a solid derivative, use a vacuum oven at a temperature well below the compound's melting or decomposition point. For hygroscopic materials, all subsequent handling should be done in a glove box or under an inert atmosphere.[9]

3. Precise Sample Weighing and Submission:

  • Causality: The accuracy of the final percentage is contingent on the accuracy of the initial sample weight.

  • Method: Using a microbalance, accurately weigh 1-3 mg of the rigorously dried sample into a tin or silver capsule. Seal the capsule, ensuring no atmospheric contamination. Submit for analysis alongside a calibration standard, such as acetanilide, to ensure instrument accuracy. The use of certified reference materials from bodies like NIST is crucial for instrument calibration and method validation.[10][11]

Interpreting the Data: A Quantitative Assessment

The output from the CHN analyzer will be the mass percentages of Carbon and Hydrogen. This data is then directly compared to the theoretical values.

Table 1: Comparison of Theoretical vs. Hypothetical Experimental Data for Pentanal, 3-oxo-

ElementTheoretical %Sample A (High Purity)Δ (A - Theory)Sample B (Contaminated)Δ (B - Theory)Interpretation of Sample B
Carbon 59.98%60.15%+0.17%58.21%-1.77%Significant deviation suggests the presence of a carbon-poor impurity.
Hydrogen 8.05%8.12%+0.07%8.95%+0.90%Elevated hydrogen strongly suggests residual water or a hydrogen-rich solvent (e.g., ethanol).
Purity >99.5%Pass (Δ≤ 0.4%)<95%Fail (

In this example, Sample A meets the stringent criteria for high purity, with deviations well within the acceptable ±0.4% range.[4] Sample B, however, clearly fails. The combination of low carbon and high hydrogen strongly points towards contamination with water, a common issue.

A Comparative Guide: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for quantitative purity assessment, it does not provide structural information. For comprehensive characterization, it should be used as part of an orthogonal analytical approach.

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

FeatureElemental Analysis (CHN)¹H / ¹³C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Combustion and detection of resulting CO₂ and H₂O.Nuclear spin transitions in a magnetic field.Separation by boiling point/polarity, followed by mass-based detection.Absorption of infrared radiation by molecular vibrations.
Information Provides the elemental ratio (%C, %H) of the bulk sample.Gives detailed structural information, identifies functional groups, and can quantify impurities with known structures.Separates and identifies volatile components, providing molecular weight and fragmentation patterns.Identifies the presence of specific functional groups (e.g., C=O, C-H, O-H).
Purity Assessment Quantitative. Confirms overall formula. Highly sensitive to solvent/water.Quantitative/Qualitative. Excellent for identifying and quantifying structurally similar impurities.Semi-Quantitative/Qualitative. Excellent for detecting trace volatile impurities.Qualitative. Mainly used for structural confirmation, not ideal for purity assessment unless impurities have unique functional groups.
Pros for Pentanal, 3-oxo- • Unambiguous purity check against the formula.• Gold standard for publication.• Confirms the correct isomer was synthesized.• Can identify starting materials or side-products.• Highly sensitive to residual solvents.• Can detect thermally labile impurities.• Quick confirmation of aldehyde and ketone carbonyl groups.
Cons for Pentanal, 3-oxo- • No structural information (won't detect isomers).• Insensitive to impurities with similar elemental composition.• Requires deuterated solvents.• Quantification can be complex without a suitable internal standard.• Sample must be volatile and thermally stable.• Non-volatile impurities (e.g., salts) are not detected.• Not quantitative.• Broad peaks can obscure minor components.
Expert Insights on Method Selection

The choice of analytical technique is driven by the question you are asking.

  • To confirm the fundamental composition and meet publication standards: Elemental analysis is essential. It answers the question, "Does my bulk sample have the correct ratio of elements for C₅H₈O₂?"

  • To confirm the chemical structure and identify organic byproducts: NMR is the most powerful tool. It answers, "Did I make the right molecule, and what else is in the flask?"

  • To check for residual volatile solvents: GC-MS is the most sensitive method. It answers, "Is my sample free of trace amounts of ethanol, hexane, or other solvents?"

  • For a quick functional group check: FTIR is a rapid first pass. It answers, "Does my molecule have the expected carbonyl groups?"

A truly self-validating system for a novel compound would involve confirming the structure with NMR and FTIR, checking for volatile impurities with GC-MS, and finally, confirming the absolute purity of the bulk, dried material with elemental analysis. This multi-faceted approach provides the highest degree of confidence for researchers and drug development professionals.

References

  • How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]

  • Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. PubMed Central, National Institutes of Health. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Publications. [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. [Link]

  • 3-oxopentanal. LookChem. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • (PDF) Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]

  • Pentanal, 3-oxo-. PubChem, National Institutes of Health. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

  • Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ASTM International. [Link]

  • Measurements, Standards, and Reference Materials for Industrial Commodities. National Institute of Standards and Technology (NIST). [Link]

  • NIST Standards for Microanalysis and the Certification Process. PubMed Central, National Institutes of Health. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds.
  • Elemental Inorganic Standards. Agilent. [Link]

Sources

Safety Operating Guide

PART 1: EXECUTIVE SUMMARY & IMMEDIATE ACTION

Author: BenchChem Technical Support Team. Date: February 2026

Status: RESTRICTED DISPOSAL Core Directive: DO NOT dispose of 3-oxopentanal (or its solutions) down the drain. DO NOT mix with incompatible waste streams (oxidizers, strong bases, or amines).

3-Oxopentanal (CAS: 18262-45-8) is a


-keto aldehyde. Unlike simple aldehydes, this compound possesses a dual-reactive motif that makes it chemically unstable and prone to exothermic polymerization or condensation.

Immediate Disposal Hierarchy:

  • Primary Method: Commercial Incineration (Lab Pack).

  • Spill Response: Absorb with inert media; do not wipe with paper (flammability risk).

  • In-House Deactivation: Only recommended for small-scale (<50 mL) neutralization or spill residue treatment.

PART 2: CHEMICAL PROFILE & HAZARD ASSESSMENT

To handle this compound safely, you must understand why it is dangerous. It is not merely flammable; it is an electrophilic bifunctional molecule.

PropertyData/CharacteristicOperational Implication
Structure

Contains an aldehyde and a ketone separated by one carbon (methylene bridge).
Reactivity High (

-dicarbonyl)
The

-protons (between the carbonyls) are highly acidic (

). Bases trigger rapid exothermic polymerization.
Flammability Flash Point < 60°C (Est.)Treat as Class 3 Flammable Liquid . Vapors are heavier than air.
Toxicity Irritant / SensitizerAldehydes are potent respiratory irritants and skin sensitizers.
Stability UnstableProne to oxidation (forming peroxides/acids) and self-condensation.
The "Beta-Keto" Trap

Most researchers treat aldehydes with standard oxidation protocols. However, 3-oxopentanal is a


-keto aldehyde.
  • Risk: If you treat this with a strong base (common in bleach neutralization protocols), the deprotonated enolate will attack other molecules, leading to uncontrolled polymerization and heat generation.

  • Constraint: Disposal and neutralization must occur under neutral or slightly acidic conditions to prevent runaway exotherms.

PART 3: DISPOSAL WORKFLOWS

Workflow A: Commercial Disposal (The Gold Standard)

Recommended for all quantities > 50 mL or pure substance.

This workflow relies on segregation to prevent cross-reactivity in the waste drum.

Step-by-Step Protocol:

  • Segregation: Isolate 3-oxopentanal waste from:

    • Amines (Forms Schiff bases/enamines

      
       Exotherm).
      
    • Oxidizers (Peroxides/Nitrates

      
       Fire).
      
    • Strong Bases (Polymerization).

  • Container Selection: Use a chemically resistant HDPE or amber glass container.

    • Critical: Leave 10% headspace. Aldehydes can off-gas or slowly oxidize, pressurizing the vessel.

  • Labeling: Mark clearly as:

    • "Hazardous Waste - Flammable, Toxic."

    • "Contains: 3-Oxopentanal."

    • "Aldehyde Hazard - Do Not Mix with Amines."

  • Storage: Store in a Flammable Safety Cabinet (cool, dry) until pickup.

Disposal_Decision_Tree cluster_pack Lab Pack Requirements Start Waste Generation (3-Oxopentanal) Quantity Is Quantity > 50 mL or Pure Substance? Start->Quantity Commercial PATH A: Commercial Incineration (Segregate & Lab Pack) Quantity->Commercial Yes (Preferred) InHouse PATH B: Chemical Deactivation (Oxidation) Quantity->InHouse No (Residue/Spill) Segregate Segregate from Amines/Bases Commercial->Segregate Label Label: Flammable/Aldehyde Segregate->Label

Figure 1: Decision matrix for disposing of 3-oxopentanal. Path A is the standard for safety compliance.

Workflow B: Benchtop Deactivation (Chemical Treatment)

Recommended ONLY for small residues, glassware rinsing, or spill cleanup.

Objective: Oxidize the aldehyde group (


) to a carboxylic acid (

), which is less reactive and less toxic. Reagent: Acidified Potassium Permanganate (

). Warning: Do NOT use bleach (Sodium Hypochlorite) directly, as the high pH can trigger polymerization of the

-keto functionality.

Protocol:

  • Preparation:

    • Wear safety glasses, lab coat, and double nitrile gloves (aldehydes permeate single layers quickly).

    • Work in a Fume Hood .

  • The Solution:

    • Dilute the 3-oxopentanal residue to <5% concentration with water or tert-butanol.

  • The Oxidant:

    • Prepare a 5% aqueous solution of

      
      .
      
    • Add a small amount of dilute sulfuric acid (

      
      ) to ensure the pH is acidic (pH < 4).
      
  • The Reaction:

    • Slowly add the oxidant to the waste while stirring.

    • Observation: The purple color will disappear (turn brown/colorless) as the aldehyde oxidizes.

    • Continue adding until the purple color persists (indicating excess oxidant).

  • Neutralization:

    • If solid

      
       (brown precipitate) forms, it can be filtered or treated with Sodium Bisulfite to solubilize.
      
    • Neutralize the final solution to pH 7 using Sodium Bicarbonate.

  • Final Disposal:

    • The resulting solution (containing 3-oxopentanoic acid/salts) is now a standard organic aqueous waste.

    • Do not drain. Dispose of in the "Aqueous Organic Waste" container.

Oxidation_Protocol Step1 1. Dilute Waste (<5% Conc.) Step2 2. Prepare Oxidant (KMnO4 + H2SO4) Step1->Step2 Step3 3. Slow Addition (Control Exotherm) Step2->Step3 Step4 4. Check Endpoint (Purple Color Persists) Step3->Step4 Step5 5. Quench Excess Oxidant (Sodium Bisulfite) Step4->Step5 Step6 6. Disposal (Aqueous Waste Container) Step5->Step6 Warning CRITICAL: Maintain Acidic pH to prevent polymerization Warning->Step3

Figure 2: Chemical deactivation workflow. Note the requirement for acidic conditions to maintain stability during oxidation.

PART 4: EMERGENCY RESPONSE (SPILLS)

Scenario: A 100 mL bottle of 3-oxopentanal shatters on the floor.

  • Evacuate: Clear the immediate area. The vapors are irritating and flammable.[1][2]

  • Ventilate: If safe, open fume hood sashes to max; do not turn on electrical fans (spark risk) unless they are explosion-proof.

  • PPE: Don a respirator (organic vapor cartridge) if outside a hood. Double glove.

  • Containment:

    • Do NOT use paper towels. High surface area + flammable liquid + aldehyde oxidation = Spontaneous Combustion risk.

    • Use: Vermiculite, dry sand, or commercial "Solvent Absorbent" pads.

  • Cleanup:

    • Cover the spill with absorbent.

    • Scoop into a wide-mouth jar.

    • Label as "Debris contaminated with 3-oxopentanal."

    • Arrange for hazardous waste pickup.[3]

REFERENCES

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste.[Link]

  • American Chemical Society (ACS). (2023). Chemical Waste Disposal: Aldehydes. ACS Center for Lab Safety. [Link]

  • PubChem. (2023). Compound Summary: 3-Oxopentanal (CAS 18262-45-8). National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling Pentanal, 3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for Pentanal, 3-oxo- CAS: 623-38-1 (Generic for 3-oxopentanal) / Note: Often generated in situ or supplied as a precursor due to stability issues.

Executive Summary: The "Bifunctional" Hazard

As researchers, we often underestimate intermediate-chain carbonyls. Pentanal, 3-oxo- (3-oxopentanal) presents a dual threat profile: it possesses the acute reactivity of an aldehyde and the solvent-like permeation properties of a ketone .

Standard laboratory safety protocols often default to "nitrile gloves and a lab coat." For this compound, that default is dangerous. The


-keto aldehyde structure allows it to permeate standard nitrile rapidly while simultaneously posing a polymerization and sensitization risk. This guide moves beyond basic compliance to establish a self-validating safety system for handling this reactive intermediate.

Risk Assessment & Mechanism of Action

Before selecting PPE, we must understand why we are protecting ourselves.

  • Chemical Instability: As a

    
    -dicarbonyl, this compound exists in equilibrium with its enol form. It is prone to rapid oxidation (generating acidic byproducts) and self-condensation (polymerization) if left at ambient temperature or exposed to air.
    
  • Toxicological Vector:

    • Inhalation: High volatility allows it to bypass standard masks. The aldehyde moiety is a potent respiratory irritant and potential sensitizer.

    • Dermal Permeation: The ketone functional group facilitates lipid solubility, allowing the aldehyde group to penetrate the stratum corneum, leading to potential protein alkylation (Michael addition).

Core Hazard Codes (GHS):

  • H226: Flammable liquid and vapor.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (Read-across from reactive aldehydes).

PPE Selection Matrix: The "Nitrile Trap"

The most common error in handling 3-oxopentanal is relying on thin (4-mil) nitrile gloves. Ketones swell nitrile, opening the polymer matrix; the aldehyde then penetrates to the skin.

Glove Permeation Logic
Glove MaterialEstimated BreakthroughRecommendationScientific Rationale
Nitrile (Standard) < 5 MinutesSplash Only Ketone moiety causes rapid swelling/degradation. Use only for incidental contact.
Double Nitrile ~15 MinutesShort Tasks Two layers provide a temporary tortuous path, but do not prevent permeation.
Butyl Rubber > 480 MinutesRecommended High density and cross-linking prevent ketone swelling and aldehyde permeation.
Silver Shield (Laminate) > 480 MinutesCritical Handling Impermeable to almost all low-MW organics. Best for spill cleanup.
PPE Decision Tree

PPE_Decision_Tree Start Task Assessment Volume Volume > 10mL? Start->Volume Duration Exposure > 15 mins? Volume->Duration No Level2 LEVEL 2: Enhanced (Butyl/Laminate Gloves) Volume->Level2 Yes Level1 LEVEL 1: Standard (Double Nitrile + Fume Hood) Duration->Level1 No Duration->Level2 Yes Resp Respiratory Check: Is Fume Hood Available? Level1->Resp Level2->Resp Respirator Full Face Respirator (Organic Vapor Cartridge) Resp->Respirator No Proceed Proceed Resp->Proceed Yes

Figure 1: PPE Selection Logic based on exposure duration and volume. Note the escalation to Butyl rubber for significant handling.

Operational Protocol: The "Cold & Inert" System

To maintain scientific integrity and safety, 3-oxopentanal must be handled as a pyrophoric-adjacent material—not because it ignites spontaneously, but because air exposure degrades your reagent and increases explosion risk (peroxide/acid formation).

Step-by-Step Handling Workflow
  • Preparation (The Inert Barrier):

    • All glassware must be oven-dried and purged with Nitrogen or Argon.

    • Why? Moisture catalyzes aldol condensation; Oxygen creates explosive peroxides/acids.

  • Transfer Technique:

    • Do not pour. Pouring increases surface area for volatilization.

    • Use Cannula or Syringe: Transfer liquids using positive pressure (inert gas) or gas-tight syringes.

  • Temperature Control:

    • Keep the reagent at -20°C for storage.[4]

    • Bring to 0°C (ice bath) only immediately before use.

    • Why? Minimizes vapor pressure (reducing inhalation risk) and slows polymerization.

Spill Response (The "Quench" Method)
  • Minor Spill (<5mL): Cover with vermiculite. Wipe with double nitrile gloves (change immediately after).

  • Major Spill (>10mL): Evacuate area. Do not use standard spill pads alone (evaporation risk). Cover with absorbent, then treat with 10% aqueous Sodium Bisulfite to form the bisulfite adduct (solid), effectively deactivating the volatile aldehyde.

Disposal & Deactivation

Never dispose of reactive aldehydes down the drain. They can polymerize in plumbing or react with other waste streams (e.g., ammonia) to form toxic vapors.

Disposal_Workflow Waste Waste Generation (Pentanal, 3-oxo-) Segregation Segregate Stream: Non-Halogenated Organic Waste->Segregation Check Is material pure/concentrated? Segregation->Check Deactivation Chemical Deactivation (Add NaHSO3 excess) Check->Deactivation Concentrated Tagging Label: 'Flammable, Aldehyde Hazard' Check->Tagging Dilute (<5%) Deactivation->Tagging Solid Adduct Formed Pickup EHS / Professional Incineration Tagging->Pickup

Figure 2: Waste segregation and deactivation workflow. Pre-treatment reduces volatility risks during storage.

Disposal Protocol:

  • Segregation: Collect in a dedicated "Organic Solvents - Non-Halogenated" container.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid) or strong bases (Caustic soda), which will cause an exothermic runaway.

  • Labeling: Explicitly write "Aldehyde - Potential Sensitizer" on the tag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. US Department of Labor.

  • PubChem. Compound Summary: 3-Oxopentanal (CAS 623-38-1). National Library of Medicine.

  • Ansell Chemical Resistance Guide. (Permeation data for Ketones/Aldehydes).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.